molecular formula C10H10O B1585155 4-Phenyl-3-butyn-2-ol CAS No. 5876-76-6

4-Phenyl-3-butyn-2-ol

Cat. No.: B1585155
CAS No.: 5876-76-6
M. Wt: 146.19 g/mol
InChI Key: JYOZFNMFSVAZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-butyn-2-ol, with the CAS number 5876-76-6 , is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C10H10O and a molecular weight of 146.19 g/mol , is characterized by a terminal alkyne group attached to a phenyl ring and a secondary alcohol functionality . Its structure, defined by the SMILES notation CC(C#CC1=CC=CC=C1)O , makes it a versatile intermediate for constructing more complex molecular architectures, including pharmaceuticals and functional materials. Key physical properties include a density of approximately 1.005 g/mL at 25°C and a boiling point of 250.1°C at 760 mmHg . Researchers utilize this compound in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,2,3-triazoles. It also serves as a precursor in the synthesis of fine chemicals and is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules. Please handle with care. This product is labeled with hazard statements H317 and H319 , indicating it may cause an allergic skin reaction and serious eye irritation. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOZFNMFSVAZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342556
Record name 4-Phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-76-6
Record name 4-Phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-3-butyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Versatility of a Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenyl-3-butyn-2-ol

This compound is a secondary propargylic alcohol distinguished by the presence of both a phenyl ring and a chiral center. Its structure, incorporating a reactive alkyne and a modifiable hydroxyl group, establishes it as a valuable and versatile building block in modern organic synthesis. The unique linear geometry of the alkyne moiety, combined with its rich reactivity, allows for the construction of complex molecular architectures.[1] In the fields of medicinal chemistry and materials science, this compound serves as a key intermediate, enabling access to a diverse range of more complex molecules through transformations like click chemistry, coupling reactions, and oxidation/reduction sequences. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational to its effective and safe use in a laboratory setting. The essential data for this compound are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 5876-76-6
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance LiquidN/A
Density 1.005 g/mL at 25 °C
Refractive Index (n20/D) 1.5667
Flash Point > 110 °C (> 230 °F) - closed cup
InChI Key JYOZFNMFSVAZAW-UHFFFAOYSA-N
Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Signal Word: Warning.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use. The key functional groups—the hydroxyl (-OH), the internal alkyne (-C≡C-), the phenyl ring, and the chiral secondary alcohol center—give rise to a distinct and predictable spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a multiplet for the aromatic protons of the phenyl group (typically ~7.2-7.5 ppm), a quartet for the proton on the carbon bearing the hydroxyl group (~4.5-5.0 ppm) due to coupling with the adjacent methyl group, and a doublet for the methyl group protons (~1.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will definitively show the presence of the alkyne, with two signals for the sp-hybridized carbons appearing in the ~80-90 ppm range. Other key signals include those for the aromatic carbons (~120-140 ppm), the carbon attached to the hydroxyl group (~60 ppm), and the methyl carbon (~23 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band around 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C≡C triple bond stretch is expected to appear as a weak to medium absorption around 2200-2260 cm⁻¹. The presence of the phenyl group is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization mass spectrum should display a molecular ion (M⁺) peak at m/z = 146, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺), providing further structural confirmation.

Synthesis Protocol: A Reliable Laboratory Method

The most direct and common synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetaldehyde. This method is reliable and provides good yields of the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product & Purification Phenylacetylene Phenylacetylene Deprotonation Deprotonation (Formation of Phenylacetylide) Phenylacetylene->Deprotonation Base n-BuLi or EtMgBr in THF Base->Deprotonation Acetaldehyde Acetaldehyde Addition Nucleophilic Addition to Acetaldehyde Acetaldehyde->Addition Deprotonation->Addition Phenylacetylide Anion Quench Aqueous Work-up (e.g., NH4Cl soln.) Addition->Quench Alkoxide Intermediate CrudeProduct Crude Product Quench->CrudeProduct Purification Column Chromatography (Silica Gel) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Reactivity_Diagram cluster_oxidation Oxidation cluster_reduction Reduction cluster_coupling Alkyne Chemistry Start This compound Ketone 4-Phenyl-3-butyn-2-one Start->Ketone PCC, DMP, or Swern Oxidation Alkene (E)-4-Phenyl-3-buten-2-ol (cis-alkene) Start->Alkene Lindlar's Catalyst, H2 Triazole 1,2,3-Triazole Derivative Start->Triazole R-N3, Cu(I) Catalyst (Click Chemistry) Alkane 4-Phenyl-2-butanol Alkene->Alkane Pd/C, H2

References

4-Phenyl-3-butyn-2-ol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-Phenyl-3-butyn-2-ol: Structure, Synthesis, and Analysis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Propargyl Alcohol

In the landscape of synthetic chemistry, propargyl alcohols are foundational building blocks, prized for the dual reactivity of their hydroxyl and alkynyl groups. This compound emerges as a particularly noteworthy member of this class. Its structure, which incorporates a phenyl ring, a carbon-carbon triple bond, and a crucial stereocenter at the alcohol-bearing carbon, presents a unique trifecta of functionality. This molecular architecture makes it a highly versatile intermediate for synthesizing complex organic molecules, including pharmaceutical agents and natural products, where precise three-dimensional orientation is paramount. This guide provides a comprehensive technical examination of this compound, from its fundamental structure to its synthesis and rigorous analytical validation, offering field-proven insights for researchers in organic synthesis and drug development.

Core Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its chirality, which originates from the C-2 position. This means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-4-phenyl-3-butyn-2-ol and (S)-4-phenyl-3-butyn-2-ol. Understanding its basic properties is the first step in its successful application.

  • Chemical Formula: C₁₀H₁₀O[1]

  • Molecular Weight: 146.19 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Density: ~1.005 g/mL at 25 °C

  • Refractive Index: n20/D ~1.567

The interplay between the aromatic phenyl group, the rigid alkyne linker, and the chiral alcohol functional group dictates the molecule's reactivity, making it a substrate for stereoselective reductions, oxidations, and various coupling reactions.

Synthesis Protocol: Grignard-Mediated Alkynylation

A reliable and widely adopted method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to acetaldehyde. The use of a Grignard reagent is a robust choice for generating the acetylide in situ, ensuring high yields and scalability.

Expertise & Experience: Causality Behind the Protocol

The selection of each reagent and condition in this protocol is deliberate. Tetrahydrofuran (THF) is the solvent of choice as its aprotic nature and ability to solvate the magnesium cation stabilize the Grignard reagent. The initial formation of the alkynyl Grignard reagent is an acid-base reaction. Subsequent addition of the acetaldehyde electrophile is performed at 0 °C to moderate the exothermic reaction, preventing side reactions and thermal degradation. The final quench with saturated aqueous ammonium chloride provides a mild proton source to neutralize the magnesium alkoxide, yielding the desired alcohol without risking acid-catalyzed side reactions common with stronger acids.

Experimental Protocol: Synthesis of Racemic this compound
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of phenylacetylene (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of ethylmagnesium bromide (1.05 eq) in THF dropwise via an addition funnel.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of ethane gas will cease upon completion.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared phenylacetylide Grignard solution back to 0 °C.

    • Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Once the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Analytical Validation: A Self-Validating Multi-Technique System

The structural confirmation and purity assessment of this compound is a self-validating process where data from orthogonal techniques must converge to provide an unambiguous result.

Spectroscopic Elucidation

Spectroscopy provides the primary evidence for the molecule's structural integrity.

Table 1: Key Spectroscopic Data for this compound

Technique Expected Data Interpretation of Key Features
¹H NMR δ ≈ 7.2-7.5 (m, 5H, Ar-H ), 4.8 (q, 1H, CH -OH), 2.5 (br s, 1H, OH ), 1.5 (d, 3H, CH ₃) ppm Confirms the presence of the phenyl ring, the methine proton adjacent to the oxygen, a labile hydroxyl proton, and the terminal methyl group. The coupling pattern (quartet and doublet) confirms their connectivity.
¹³C NMR δ ≈ 131, 128, 122 (Ar-C ), 88, 85 (CC ), 58 (C H-OH), 24 (C H₃) ppm Identifies the aromatic carbons, the two distinct sp-hybridized alkyne carbons, the carbon bearing the hydroxyl group, and the methyl carbon.
FT-IR ~3350 cm⁻¹ (broad, O-H stretch), ~2230 cm⁻¹ (weak, C≡C stretch), 3100-3000 cm⁻¹ (sp² C-H stretch), 1600, 1490 cm⁻¹ (C=C aromatic stretch) Provides definitive evidence for the key functional groups: the alcohol (O-H) and the internal alkyne (C≡C). The weakness of the alkyne stretch is characteristic of a non-terminal triple bond.

| Mass Spec (EI) | m/z = 146 (M⁺), 131 (M⁺ - CH₃), 115 (M⁺ - CH₃ - O) | The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern, showing the loss of a methyl group, is characteristic of this structure. |

Chromatographic Purity and Chiral Analysis

Chromatography is essential for assessing purity and, critically, for resolving the enantiomers.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding purification, typically using a mobile phase of ethyl acetate in hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the purity and identity of the compound by providing a retention time and a mass spectrum that can be compared to a reference.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the (R)- and (S)-enantiomers. An enzymatic approach has been demonstrated for producing enantiopure (S)-4-phenyl-3-butyn-2-ol, underscoring the importance of chiral analysis for this compound[2]. The separation requires a specialized chiral stationary phase (CSP), and the choice of column and mobile phase is an empirical process guided by the molecule's structure[3].

Visualization of Key Methodologies

Visual diagrams provide a clear and concise overview of the synthesis and analysis workflows.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Isolation & Purification Phenylacetylene Phenylacetylene Grignard_Formation 1. Form Alkynyl Grignard (THF, 0°C) Phenylacetylene->Grignard_Formation EtMgBr EtMgBr EtMgBr->Grignard_Formation Acetaldehyde Acetaldehyde Alkynylation 2. Add Acetaldehyde (THF, 0°C → RT) Acetaldehyde->Alkynylation Grignard_Formation->Alkynylation Quench 3. Quench (aq. NH4Cl) Alkynylation->Quench Extract 4. Extraction Quench->Extract Purify 5. Column Chromatography Extract->Purify Final_Product Pure Racemic This compound Purify->Final_Product

Caption: Step-wise workflow for the Grignard-based synthesis of this compound.

Analytical Confirmation Pathway

Analytical_Pathway cluster_structure Structural Identity cluster_purity Purity & Composition Product Synthesized Product NMR ¹H & ¹³C NMR Product->NMR Elucidates Structure IR FT-IR Product->IR Elucidates Structure MS Mass Spectrometry Product->MS Elucidates Structure TLC_GC TLC & GC-MS Product->TLC_GC Assesses Purity Chiral_HPLC Chiral HPLC Product->Chiral_HPLC Determines Enantiomeric Ratio Validation Validated Compound (Structure, Purity, Enantiomeric Ratio) NMR->Validation IR->Validation MS->Validation TLC_GC->Validation Chiral_HPLC->Validation

Caption: Logical flow of the integrated analytical techniques for compound validation.

Conclusion

This compound stands as a valuable and versatile chiral building block for advanced organic synthesis. Its successful application hinges on the ability to produce it reliably and characterize it thoroughly. The Grignard-based protocol described herein offers a robust synthetic route, while the multi-faceted analytical workflow, integrating spectroscopic and chromatographic methods, provides a self-validating system for confirming its structure, purity, and stereochemical composition. This guide equips researchers with the necessary technical framework and field-tested insights to confidently synthesize and utilize this compound in their research and development endeavors.

References

A Spectroscopic Guide to 4-Phenyl-3-butyn-2-ol: Unveiling Molecular Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the acetylenic alcohol, 4-phenyl-3-butyn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively elucidate the molecular structure and functional group characteristics of this compound. By integrating experimental data with established spectroscopic principles, this guide serves as a practical reference for the characterization of similar phenylalkynol scaffolds.

Introduction to this compound

This compound is a secondary alcohol containing both a phenyl ring and a carbon-carbon triple bond. This unique combination of functional groups makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex pharmaceutical agents and functional materials. Accurate and thorough spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural portrait of the molecule.

Molecular Structure and Logic of Analysis

The structural analysis of this compound hinges on the identification and characterization of its key structural motifs: the monosubstituted phenyl group, the internal alkyne, the secondary alcohol, and the methyl group. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30Multiplet5HAromatic protons (C₆H₅)
~4.70Quartet1HMethine proton (-CH(OH)-)
~2.10Singlet1HHydroxyl proton (-OH)
~1.55Doublet3HMethyl protons (-CH₃)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ ~7.45 - 7.30): The complex multiplet in this region, integrating to five protons, is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the small differences in the chemical environments of the ortho, meta, and para protons.

  • Methine Proton (δ ~4.70): The quartet signal corresponds to the proton attached to the carbon bearing the hydroxyl group (the stereocenter). Its splitting into a quartet is due to coupling with the three equivalent protons of the adjacent methyl group, following the n+1 rule.

  • Hydroxyl Proton (δ ~2.10): The chemical shift of the hydroxyl proton can be variable and is often observed as a broad singlet. Its position can be influenced by factors such as solvent, concentration, and temperature.

  • Methyl Protons (δ ~1.55): The doublet signal integrating to three protons is assigned to the methyl group. The splitting into a doublet is a result of coupling with the single adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~131.7Aromatic C (quaternary)
~129.0Aromatic CH
~128.4Aromatic CH
~122.5Aromatic C (ipso)
~90.8Alkyne C
~85.2Alkyne C
~58.6Methine C (-C-OH)
~24.1Methyl C (-CH₃)

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ ~131.7 - 122.5): Four distinct signals are expected for the phenyl group due to symmetry. The signal at ~122.5 ppm is assigned to the ipso-carbon (the carbon attached to the butynol chain). The other signals correspond to the ortho, meta, and para carbons.

  • Alkyne Carbons (δ ~90.8 and ~85.2): The two signals in this region are characteristic of the sp-hybridized carbons of the internal alkyne.

  • Methine Carbon (δ ~58.6): This signal corresponds to the carbon atom bonded to the hydroxyl group. Its chemical shift is influenced by the electronegativity of the oxygen atom.

  • Methyl Carbon (δ ~24.1): The upfield signal is assigned to the methyl carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Set Parameters Set Parameters Insert into Spectrometer->Set Parameters Acquire Spectra Acquire Spectra Set Parameters->Acquire Spectra Fourier Transform Fourier Transform Acquire Spectra->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Calibrate & Analyze Calibrate & Analyze Phase & Baseline Correction->Calibrate & Analyze

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350BroadO-H stretch (alcohol)
~3060MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~2230WeakC≡C stretch (internal alkyne)
~1600, 1490Medium-StrongC=C stretch (aromatic ring)
~1100StrongC-O stretch (secondary alcohol)
~750, 690StrongC-H bend (monosubstituted benzene)

Interpretation of the IR Spectrum:

  • O-H Stretch ( ~3350 cm⁻¹): The broad absorption band in this region is a definitive indication of the presence of a hydroxyl group and is broadened due to hydrogen bonding.

  • C-H Stretches ( ~3060 and ~2980 cm⁻¹): The absorption just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the aromatic ring, while the absorption just below 3000 cm⁻¹ is due to the C-H stretches of the aliphatic methyl and methine groups.

  • C≡C Stretch ( ~2230 cm⁻¹): The weak absorption in this region is characteristic of a carbon-carbon triple bond stretch. The intensity is weak because it is an internal alkyne, resulting in a small change in the dipole moment during vibration.

  • C=C Stretches ( ~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch ( ~1100 cm⁻¹): The strong absorption in this region is attributed to the C-O stretching vibration of the secondary alcohol.

  • C-H Bends ( ~750, 690 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to subtract any contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
146Moderate[M]⁺ (Molecular Ion)
131High[M - CH₃]⁺
115Moderate[M - CH₃ - O]⁺ or [C₉H₇]⁺
103High[C₈H₇]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)
43High[CH₃CO]⁺ or [C₃H₇]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion ([M]⁺, m/z 146): The peak at m/z 146 corresponds to the molecular weight of this compound (C₁₀H₁₀O), confirming its elemental composition.

  • [M - CH₃]⁺ (m/z 131): A prominent peak resulting from the loss of a methyl group (15 Da) from the molecular ion, which is a common fragmentation pathway for compounds containing a methyl group adjacent to a functional group.

  • [C₉H₇]⁺ (m/z 115): This fragment could arise from further fragmentation of the [M - CH₃]⁺ ion.

  • [C₈H₇]⁺ (m/z 103): A significant peak that could be attributed to a phenylacetylene cation.

  • [C₆H₅]⁺ (m/z 77): The presence of the phenyl cation is a strong indicator of a benzene ring in the structure.

  • [CH₃CO]⁺ or [C₃H₇]⁺ (m/z 43): This is often a base peak and can be attributed to the acetyl cation or an isopropyl cation, though the former is more likely in this context.

G M+ (m/z 146) M+ (m/z 146) [M-CH3]+ (m/z 131) [M-CH3]+ (m/z 131) M+ (m/z 146)->[M-CH3]+ (m/z 131) - CH3 [C6H5]+ (m/z 77) [C6H5]+ (m/z 77) M+ (m/z 146)->[C6H5]+ (m/z 77) - C4H5O [C8H7]+ (m/z 103) [C8H7]+ (m/z 103) M+ (m/z 146)->[C8H7]+ (m/z 103) - C2H3O [C9H7]+ (m/z 115) [C9H7]+ (m/z 115) [M-CH3]+ (m/z 131)->[C9H7]+ (m/z 115) - O

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The compound is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, alkyne, and phenyl), and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns. This comprehensive analysis serves as a benchmark for the characterization of this compound and provides a valuable reference for researchers working with related molecular structures.

An In-depth Technical Guide to the Synthesis of 4-Phenyl-3-butyn-2-ol from Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-phenyl-3-butyn-2-ol, a valuable propargyl alcohol derivative, starting from phenylacetylene. The core of this transformation lies in the nucleophilic addition of a phenylacetylide anion to acetaldehyde. We will explore the fundamental chemical principles, detail a robust experimental protocol, and discuss the critical aspects of reagent handling, reaction monitoring, and product characterization.

Foundational Principles: The Chemistry of Acetylide Addition

The synthesis hinges on the unique acidity of the terminal proton of phenylacetylene. This acidity allows for its deprotonation by a strong base to form a highly nucleophilic acetylide anion. This anion then readily attacks the electrophilic carbonyl carbon of acetaldehyde, leading to the formation of the desired secondary alcohol after an aqueous workup.

The Acidity of Terminal Alkynes

Terminal alkynes, such as phenylacetylene, exhibit a significantly lower pKa (around 25) compared to alkanes (pKa ~50) and alkenes (pKa ~44).[1][2][3] This enhanced acidity is a direct consequence of the hybridization of the carbon atom in the C-H bond.[2][3][4] In an sp-hybridized orbital, there is 50% s-character, which means the electrons are held closer to the nucleus, stabilizing the resulting conjugate base (the acetylide anion).[2][3][4]

Formation of the Phenylacetylide Nucleophile

To deprotonate phenylacetylene, a base stronger than the resulting acetylide anion is required. Common choices include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents.[4] The reaction of phenylacetylene with n-BuLi in an anhydrous ether solvent, such as tetrahydrofuran (THF), efficiently generates lithium phenylacetylide.[5]

Nucleophilic Attack on Acetaldehyde

The generated lithium phenylacetylide is a potent nucleophile.[6] It will readily attack the electrophilic carbonyl carbon of acetaldehyde.[6][7] This addition reaction breaks the pi bond of the carbonyl group, forming a new carbon-carbon bond and a lithium alkoxide intermediate.

Aqueous Workup

The final step is the protonation of the lithium alkoxide intermediate. This is typically achieved by adding water or a dilute aqueous acid solution to the reaction mixture, a process known as quenching.[1] This step neutralizes any remaining reactive species and yields the final product, this compound.

Experimental Protocol: A Step-by-Step Guide

This section details a laboratory-scale procedure for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurpose
PhenylacetyleneStarting material
n-Butyllithium (in hexanes)Strong base for deprotonation
AcetaldehydeElectrophile
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Saturated aqueous NH4ClQuenching agent
Diethyl etherExtraction solvent
Anhydrous MgSO4 or Na2SO4Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Syringes and needlesFor transfer of air/moisture sensitive reagents
SeptaTo maintain an inert atmosphere
CondenserFor reactions requiring reflux (not in this case)
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is assembled. The flask is flame-dried under a stream of nitrogen to remove any residual moisture.

  • Charging the Flask: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by phenylacetylene. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Formation of Lithium Phenylacetylide: n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise to the stirred solution via syringe. The addition should be slow to maintain the low temperature. The reaction is typically stirred for 30-60 minutes at this temperature to ensure complete deprotonation.

  • Addition of Acetaldehyde: Freshly distilled acetaldehyde is then added dropwise to the reaction mixture. Again, the temperature should be carefully monitored and maintained at -78 °C. After the addition is complete, the reaction is allowed to stir for an additional 1-2 hours at this temperature.

  • Quenching the Reaction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This should be done while the flask is still in the cooling bath.

  • Extraction and Isolation: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then extracted several times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.

Safety and Handling Considerations

n-Butyllithium

n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously in air.[8] It also reacts violently with water.[8][9]

  • Handling: Always handle n-BuLi under an inert atmosphere (nitrogen or argon). Use proper syringe techniques for transfer.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[10]

  • Spills: Small spills can be quenched with sand or vermiculite.

Acetaldehyde

Acetaldehyde is a volatile and flammable liquid with a low boiling point (20.2 °C). It can also form explosive peroxides upon exposure to air.

  • Handling: Handle in a well-ventilated fume hood. Keep away from ignition sources.

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C10H10O[11]
Molecular Weight 146.19 g/mol [11]
Appearance Colorless to pale yellow oil
Boiling Point ~110-112 °C at 5 mmHg
Density ~1.005 g/mL at 25 °C[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to see a doublet for the methyl protons, a quartet for the methine proton adjacent to the hydroxyl group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets for the aromatic protons.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the alcohol-bearing methine carbon, the two sp-hybridized alkyne carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy
  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • A sharp, weak absorption around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.

  • Absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.

  • A strong C-O stretching absorption around 1000-1260 cm⁻¹.

Alternative Synthetic Routes

While the acetylide addition to an aldehyde is a very common and effective method, other routes to similar compounds exist. For instance, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[12][13][14] However, for the specific synthesis of this compound, the direct addition of the phenylacetylide to acetaldehyde is the most straightforward approach.

Conclusion

The synthesis of this compound from phenylacetylene is a classic example of nucleophilic addition of an acetylide to a carbonyl compound. This guide has provided a detailed overview of the underlying chemical principles, a robust experimental protocol, and essential safety and characterization information. By understanding the reactivity of the reagents and adhering to proper laboratory techniques, researchers can successfully and safely perform this valuable transformation.

References

An In-Depth Technical Guide to 4-Phenyl-3-butyn-2-ol (CAS: 5876-76-6) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Phenyl-3-butyn-2-ol, a versatile propargyl alcohol with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, spectral characterization, key reactions, and emerging applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of a Phenylpropargyl Scaffold

This compound, registered under CAS number 5876-76-6, is a secondary alcohol featuring a phenyl ring conjugated to a butynol framework.[1][2] This unique arrangement of a hydroxyl group and a terminal alkyne adjacent to an aromatic system imparts a rich and versatile reactivity profile, making it a valuable building block in organic synthesis.[3] The rigid, linear nature of the alkyne moiety combined with the steric and electronic influence of the phenyl group allows for precise spatial orientation in molecular design, a critical aspect of modern drug development. Propargyl alcohols, in general, are recognized as important intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[3][4]

Physicochemical Properties and Spectral Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 5876-76-6[5]
Molecular Formula C₁₀H₁₀O[5]
Molecular Weight 146.19 g/mol [5]
Density 1.005 g/mL at 25 °C[5]
Refractive Index n20/D 1.5667[5]
IUPAC Name 4-phenylbut-3-yn-2-ol[6]
Synonyms 3-Hydroxy-1-phenyl-1-butyne[5]
Spectroscopic Data
  • ¹H NMR: The proton on the hydroxyl-bearing carbon would appear as a quartet, coupled to the methyl protons which would be a doublet. The phenyl protons would resonate in the aromatic region.

  • ¹³C NMR: The spectrum would show distinct signals for the alkynyl carbons, the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching of the alcohol. A sharp, weak absorption around 2100-2260 cm⁻¹ would indicate the C≡C triple bond.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Practical Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 4-Phenyl-3-butyn-2-one. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄). The causality behind this choice lies in the chemoselectivity of NaBH₄, which preferentially reduces ketones and aldehydes without affecting the alkyne functionality.

G reagents Reagents: - 4-Phenyl-3-butyn-2-one - Methanol (Solvent) - Sodium Borohydride (NaBH4) start Dissolve 4-Phenyl-3-butyn-2-one in Methanol cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at 0 °C, then warm to room temp. add_nabh4->stir quench Quench with water and acidify stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4-Phenyl-3-butyn-2-one

This protocol is adapted from a well-established procedure for the reduction of a similar α,β-unsaturated ketone.[16]

  • Reaction Setup: A 250 mL round-bottomed flask is equipped with a magnetic stir bar and placed under a nitrogen atmosphere.

  • Dissolution: 4-Phenyl-3-butyn-2-one (10.0 g, 69.4 mmol) is dissolved in methanol (100 mL).

  • Cooling: The flask is immersed in an ice-water bath to cool the solution to 0 °C.

  • Addition of Reducing Agent: Sodium borohydride (2.62 g, 69.4 mmol) is added portion-wise over 15 minutes, maintaining the internal temperature below 5 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of water (50 mL), followed by 1 M HCl (20 mL) to neutralize the excess borohydride and hydrolyze the borate esters.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the hydroxyl group and the terminal alkyne.

The Sonogashira Coupling: A Gateway to Complex Arylalkynes

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[17] this compound can serve as the alkyne component in this reaction, coupling with various aryl or vinyl halides to produce more complex structures. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[18]

G cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Alkyne Component Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Sonogashira Coupling sp2 Component Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2)->Sonogashira Coupling Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Sonogashira Coupling Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Sonogashira Coupling Coupled Product Coupled Product Sonogashira Coupling->Coupled Product Forms C(sp)-C(sp2) bond

Caption: Key components of the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling with 4-Iodoanisole

This protocol provides a representative example of a Sonogashira coupling using this compound.[3][12]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%), copper(I) iodide (2 mol%), the aryl halide (e.g., 4-iodoanisole, 1.0 equiv), and this compound (1.2 equiv).

  • Solvent and Base Addition: Add anhydrous and degassed triethylamine (2.0 equiv) and tetrahydrofuran (THF) as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired coupled product.

Applications in Drug Discovery and Development

The propargyl alcohol moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[19] Phenylpropargyl alcohols, such as this compound and its derivatives, have garnered interest for their potential therapeutic applications, including anticancer and antimicrobial activities.[20][21][22][23]

Anticancer Potential

The rigid structure of the phenylalkyne core can serve as a template for designing molecules that interact with specific biological targets, such as enzymes or receptors implicated in cancer progression. While direct studies on the anticancer activity of this compound are limited, related structures have shown promise. For instance, some phenyl-pyrazole derivatives, which can be synthesized from precursors with similar structural motifs, have demonstrated antitumor activity.[22] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.[21]

G Phenylpropargyl\nAlcohol Derivative Phenylpropargyl Alcohol Derivative Target Interaction Target Interaction Phenylpropargyl\nAlcohol Derivative->Target Interaction Binds to specific cellular targets Cancer Cell Cancer Cell Signaling Pathway\nModulation Signaling Pathway Modulation Target Interaction->Signaling Pathway\nModulation Induction of\nApoptosis Induction of Apoptosis Signaling Pathway\nModulation->Induction of\nApoptosis Cell Cycle\nArrest Cell Cycle Arrest Signaling Pathway\nModulation->Cell Cycle\nArrest Cancer Cell Death Cancer Cell Death Induction of\nApoptosis->Cancer Cell Death Inhibition of\nProliferation Inhibition of Proliferation Cell Cycle\nArrest->Inhibition of\nProliferation Inhibition of\nProliferation->Cancer Cell Death

References

An In-depth Technical Guide to 4-Phenyl-3-butyn-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-ol is a secondary propargylic alcohol characterized by the presence of a phenyl ring, a carbon-carbon triple bond, and a hydroxyl group. This unique combination of functional groups imparts a rich and versatile chemical reactivity to the molecule, making it a valuable building block in organic synthesis. Its structural features allow for a variety of transformations, positioning it as a key intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource
CAS Number 5876-76-6[1]
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Not explicitly stated, but likely a liquid at room temperatureInferred from properties
Density 1.005 g/mL at 25 °C[1]
Boiling Point 128 °C at 9 TorrN/A
Refractive Index n20/D 1.5667[1]
Solubility Not explicitly stated, but expected to be soluble in common organic solventsInferred from structure
pKa 13.00 ± 0.20 (Predicted)N/A

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetaldehyde. The phenylacetylide is typically generated in situ by the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium).

Experimental Protocol: Synthesis via Grignard-type Reaction

This protocol is based on the general principle of nucleophilic addition of an acetylide to an aldehyde.

Materials:

  • Phenylacetylene

  • n-Butyllithium (in hexanes)

  • Acetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Lithium Phenylacetylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add phenylacetylene and anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel. The addition should be done dropwise to maintain the temperature below -70 °C.

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete formation of the lithium phenylacetylide.

  • Reaction with Acetaldehyde:

    • Slowly add freshly distilled acetaldehyde to the lithium phenylacetylide solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

    • Gradually warm the reaction mixture to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Diagram of the synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm), a quartet for the methine proton adjacent to the hydroxyl group, a doublet for the methyl protons, and a signal for the hydroxyl proton which may be broad and its chemical shift dependent on concentration and solvent.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will exhibit signals for the two sp-hybridized carbons of the alkyne, with the carbon attached to the phenyl ring appearing at a higher chemical shift. Signals for the phenyl carbons, the methine carbon bearing the hydroxyl group, and the methyl carbon will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, weak to medium absorption around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond stretch. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to involve the loss of a methyl group (M-15), a water molecule (M-18), or other characteristic fragments.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its three functional groups: the hydroxyl group, the carbon-carbon triple bond, and the phenyl ring. The propargylic nature of the alcohol makes it particularly versatile.

Meyer-Schuster Rearrangement

Under acidic conditions, secondary and tertiary propargylic alcohols like this compound can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.[2] This reaction proceeds through a protonated alcohol intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. In the case of this compound, this rearrangement would yield 4-phenyl-3-buten-2-one.

Mechanism of the Meyer-Schuster rearrangement of this compound.
Sonogashira Coupling

The terminal alkyne in a related compound, phenylacetylene, is a key reactant in Sonogashira coupling reactions. While this compound is not a terminal alkyne, its synthesis from phenylacetylene highlights the importance of this reaction in creating precursors to such molecules. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds.[3]

Other Reactions
  • Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 4-phenyl-3-butyn-2-one.

  • Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction. Complete reduction to the corresponding alkane is also possible.

  • Nucleophilic Addition to the Alkyne: The triple bond can undergo addition reactions with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

Propargylic alcohols are important intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[4][5] The alkyne moiety can serve as a rigid linker or can be transformed into other functional groups. The hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

While specific examples of the direct use of this compound in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. The phenylpropanoid skeleton is a common feature in many natural products and synthetic drugs. The ability to introduce chirality at the alcohol center and to further elaborate the alkyne and phenyl functionalities makes this compound and its derivatives attractive starting materials for the synthesis of novel therapeutic agents. For instance, the alkyne can be used in "click chemistry" reactions to conjugate the molecule to other entities, a strategy often employed in drug discovery.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a phenyl group, a carbon-carbon triple bond, and a secondary alcohol functionality allows for a wide array of chemical transformations. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications, particularly in the context of drug discovery and development. As the demand for novel and complex organic molecules continues to grow, the importance of versatile intermediates like this compound in the arsenal of synthetic chemists is undeniable.

References

A Senior Application Scientist's Guide to 4-Phenyl-3-butyn-2-ol: Sourcing, Qualification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Phenyl-3-butyn-2-ol in Modern Synthesis

In the landscape of contemporary drug discovery and development, the judicious selection of chemical building blocks is paramount to the success of a synthesis campaign. This compound (CAS No. 5876-76-6) has emerged as a strategically significant reagent for researchers and process chemists. Its unique trifunctional architecture—comprising a phenyl ring, a propargylic alcohol, and a disubstituted alkyne—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth technical overview of the commercial availability, quality control, and synthetic utility of this compound, tailored for professionals in the pharmaceutical and chemical research sectors.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to process development. The compound is typically offered at a purity of 97% or higher. Below is a comparative summary of offerings from major global suppliers.

SupplierProduct Number(s)Typical PurityAvailable Pack Sizes
Sigma-Aldrich (MilliporeSigma) 66928897%5 g, 25 g
Thermo Scientific (Alfa Aesar) H5345097%5 g, 25 g
Fisher Scientific AC221580050, 669288-5G97%5 g, 25 g
Santa Cruz Biotechnology sc-233083≥96%Inquire
Aromsyn Co., Ltd. AS20N870≥98%Gram to kilogram scale

Note: Availability and packaging may vary by region. It is advisable to consult the respective supplier's online catalog for the most current information.

Quality Control and Analytical Characterization: A Self-Validating System

For researchers and drug development professionals, ensuring the quality and consistency of starting materials is a critical, non-negotiable step. The procurement of this compound should be governed by a rigorous qualification process.

Sourcing and Qualification Workflow

The following workflow is recommended for the sourcing and incoming quality control of this compound.

Sourcing_and_Qualification_Workflow Figure 1: Sourcing and Qualification Workflow for this compound cluster_sourcing Sourcing cluster_qc Incoming Quality Control Supplier_Identification Identify Potential Suppliers Request_CoA Request Representative CoA and SDS Supplier_Identification->Request_CoA Initial Screening Supplier_Evaluation Evaluate Supplier Reliability and Lead Times Request_CoA->Supplier_Evaluation Technical Data Review Visual_Inspection Visual Inspection of Material Supplier_Evaluation->Visual_Inspection Procurement Analytical_Testing Analytical Testing (1H NMR, GC-MS) Visual_Inspection->Analytical_Testing Physical Check Specification_Check Compare Results to CoA and Internal Specifications Analytical_Testing->Specification_Check Data Analysis Release Release for Use Specification_Check->Release Approval

Caption: A typical workflow for sourcing and qualifying this compound.

Key Analytical Techniques for Quality Assessment

A Certificate of Analysis (CoA) from the supplier provides the initial quality benchmark. However, independent verification is crucial for GMP or GLP environments.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for confirming the structure and assessing the purity of the material. The spectrum should show characteristic peaks for the aromatic, carbinol, and methyl protons. The integration of these peaks should be consistent with the molecular structure.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for determining the purity of the compound and identifying any volatile impurities. The mass spectrum should show the expected molecular ion peak and fragmentation pattern.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum can confirm the presence of key functional groups, such as the hydroxyl (-OH), alkyne (C≡C), and aromatic (C=C) bonds.

Applications in Organic Synthesis and Drug Development

The synthetic versatility of this compound stems from the reactivity of its constituent functional groups. The hydroxyl group can be oxidized or serve as a leaving group, while the alkyne can participate in a wide array of transformations, including cycloadditions and coupling reactions.

As a Precursor for Kinase Inhibitors

A notable application of this compound is in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. In a study targeting novel cancer therapeutics, the corresponding 4-(4-phenylbut-1-yn-yl)quinazoline scaffold, derived from precursors like this compound, demonstrated significant inhibitory activity in the nanomolar range.[1] The chirality of the secondary alcohol in this building block was also found to be a critical determinant of potency, with the (R)-isomer being significantly more active than the (S)-isomer.[1]

Building Block for Heterocyclic Scaffolds

The alkyne functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it can be utilized in transition metal-catalyzed reactions to construct complex polycyclic systems.

Synthetic_Utility Figure 2: Synthetic Utility of this compound cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds Start This compound Oxidation Oxidation Start->Oxidation Coupling Coupling Reactions (e.g., Sonogashira) Start->Coupling Cycloaddition Cycloaddition Reactions Start->Cycloaddition Substitution Nucleophilic Substitution Start->Substitution Ketone 4-Phenyl-3-butyn-2-one Oxidation->Ketone Functionalized_Alkynes Functionalized Alkynes Coupling->Functionalized_Alkynes Heterocycles Heterocyclic Compounds Cycloaddition->Heterocycles Chiral_Intermediates Chiral Intermediates Substitution->Chiral_Intermediates

Caption: Synthetic transformations of this compound leading to diverse molecular scaffolds.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the synthesis of this compound via the Grignard reaction. This method is scalable and generally provides good yields.

Reaction Scheme:

Phenylacetylene + Ethylmagnesium bromide → Phenylacetylide Magnesium Bromide Phenylacetylide Magnesium Bromide + Acetaldehyde → Magnesium salt of this compound Magnesium salt of this compound + H₃O⁺ → this compound

Materials and Reagents:

  • Phenylacetylene

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Acetaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and ice bath

Procedure:

  • Preparation of the Phenylacetylide Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ethylmagnesium bromide solution in THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of phenylacetylene in anhydrous THF dropwise via a dropping funnel over 30 minutes. Evolution of ethane gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared Grignard reagent back to 0 °C.

    • Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Acetaldehyde is volatile and has a low boiling point. It should be handled in a well-ventilated fume hood.

  • The quenching process is exothermic and should be performed with caution.

Conclusion

This compound is a valuable and versatile building block for medicinal and synthetic chemists. Its commercial availability from multiple reputable suppliers facilitates its integration into research and development workflows. By implementing a robust sourcing and qualification strategy, researchers can ensure the quality and consistency of this critical starting material. The diverse reactivity of its functional groups enables the efficient synthesis of complex molecules, including potent kinase inhibitors, making it a key tool in the development of novel therapeutics.

References

Unlocking the Potential of 4-Phenyl-3-butyn-2-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenyl-3-butyn-2-ol is a chiral propargyl alcohol that, despite its commercial availability, remains a significantly underutilized scaffold in chemical research. Its unique trifunctional architecture—comprising a terminal alkyne, a secondary alcohol, and a phenyl group—offers a rich platform for innovation in medicinal chemistry, materials science, and synthetic methodology. This guide moves beyond the compound's conventional role as a simple intermediate, presenting a forward-looking perspective on three high-potential research domains: its development as a core for bioactive agents, its application in bioconjugation via click chemistry, and its use as a precursor for novel heterocyclic systems. We provide the strategic rationale and detailed, field-tested protocols to empower researchers, scientists, and drug development professionals to explore these promising avenues.

Introduction: Re-evaluating a Versatile Building Block

In the landscape of organic synthesis, propargyl alcohols are recognized as indispensable intermediates.[1][2] this compound stands out within this class due to the convergence of three distinct, reactive sites within a compact, chiral structure. Historically, its utility has been confined to its role as a precursor in more complex syntheses. However, this limited view overlooks the intrinsic potential held within its structure. The propargylamine moiety, a close structural relative, is a well-established pharmacophore in drugs targeting neurodegenerative diseases, suggesting a latent bioactivity in the propargyl alcohol core.[3][4] Furthermore, the terminal alkyne is an ideal functional group for modern, high-efficiency coupling reactions. This guide posits that this compound is not merely a stepping stone, but a destination scaffold ripe for exploration.

Core Physicochemical and Reactivity Profile

A foundational understanding of the molecule's properties is critical for designing robust experimental plans.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
Density1.005 g/mL at 25 °C
Refractive Indexn20/D 1.5667
ChiralityExists as two enantiomersN/A

The molecule's research potential stems from the orthogonal reactivity of its functional groups:

  • The Terminal Alkyne: This is the molecule's most versatile handle. It is primed for participation in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[5][6] It also readily undergoes Sonogashira cross-coupling, enabling the formation of complex conjugated systems.[7][8]

  • The Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, but more strategically, it can be derivatized through esterification or etherification.[9] This allows for the systematic tuning of the molecule's steric and electronic properties, a key strategy in structure-activity relationship (SAR) studies.

  • The Phenyl Group: The aromatic ring offers a site for electrophilic substitution, allowing for the introduction of additional functionality to modulate biological activity or material properties.

Research Area 1: A Novel Scaffold for Bioactive Compounds

The structural motifs within this compound are present in numerous natural products and pharmaceuticals.[10][11][12] The related propargylamine scaffold has been successfully exploited for the development of multi-target-directed ligands for Alzheimer's disease and as potential anticancer agents.[13][14] This provides a compelling rationale for investigating this compound and its derivatives for similar activities.

Strategic Rationale & Workflow

The central hypothesis is that the phenylalkynol core can act as a pharmacophore that, when appropriately decorated, will exhibit specific biological activity. A logical workflow begins with creating a small, diverse library of derivatives by modifying the hydroxyl group, followed by systematic screening and hit-to-lead optimization.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & SAR cluster_2 Phase 3: Lead Optimization A Procure/Synthesize (R/S)-4-Phenyl-3-butyn-2-ol B Derivative Library Generation (Esterification & Etherification) A->B Core Reagent C High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) B->C D Hit Identification & Validation C->D E Structure-Activity Relationship (SAR) Analysis D->E F Rational Design of Optimized Analogs E->F G In-depth Biological Evaluation (Mechanism of Action, In Vivo) F->G

Figure 1: Workflow for the discovery and development of bioactive molecules from the this compound scaffold.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol describes a reliable method for synthesizing ester derivatives from the secondary alcohol, a crucial first step in building a compound library for screening. The use of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is a standard, high-yield method for esterifying secondary alcohols.[15][16]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the selected carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite, washing the filter cake with a small amount of DCM.[15]

  • Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Research Area 2: A Clickable Hub for Bioconjugation and Materials

The terminal alkyne makes this compound an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the epitome of "click chemistry," offering near-perfect reliability, stereospecificity, and biocompatibility.[6][17] This opens the door to conjugating the molecule to biomolecules, polymers, or surfaces.

Strategic Rationale & Workflow

By "clicking" this compound onto an azide-functionalized molecule (e.g., a fluorescent dye, a polymer, or a biomolecule), novel constructs can be created. The resulting 1,4-disubstituted 1,2,3-triazole linker is not merely a passive connector; it is highly stable and can participate in hydrogen bonding.[18] A straightforward application is the synthesis of a fluorescent probe, where the phenylalkynol moiety could modulate the photophysical properties or cellular uptake.

G cluster_0 Reactant Preparation cluster_1 Click Reaction cluster_2 Product Analysis & Application A This compound (Alkyne Component) C CuAAC Reaction CuSO₄ / Na-Ascorbate t-BuOH / H₂O A->C B Azide-Functionalized Molecule (e.g., Azido-coumarin) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Application Testing (e.g., Fluorescence Spectroscopy, Cellular Imaging) D->E

Figure 2: A generalized workflow for creating novel conjugates using this compound via CuAAC click chemistry.

Experimental Protocol: CuAAC "Click" Reaction

This protocol provides a robust, general procedure for the CuAAC reaction, widely applicable for small-molecule synthesis.[18][19] The use of copper(II) sulfate with a reducing agent like sodium ascorbate is a common and effective method for generating the active copper(I) catalyst in situ.[20]

Materials:

  • This compound (1.0 eq)

  • An organic azide (e.g., Benzyl azide) (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium Ascorbate (0.1-0.2 eq)

  • tert-Butanol and Water (typically a 1:1 mixture)

  • Ethyl Acetate or Dichloromethane for extraction

  • Saturated aqueous NH₄Cl, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a suitable flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).

  • Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5M).

  • To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.2 eq), followed by the copper sulfate solution (0.1 eq). The solution may turn cloudy or colored.

  • Stir the reaction vigorously at room temperature for 4-24 hours. The reaction is often complete within a few hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Research Area 3: A Synthon for Novel Heterocycles

Propargyl alcohols are exceptionally versatile precursors for the synthesis of a wide range of oxygen- and nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[21][22] The combination of the alkyne and alcohol functionalities allows for a variety of catalytic cyclization, cycloisomerization, and cyclo-condensation reactions.[23][24]

Strategic Rationale & Pathway

Gold and palladium catalysts are particularly effective at activating the alkyne of propargylic alcohols towards intramolecular attack by nucleophiles.[24][25] By introducing a nucleophile elsewhere in the molecule (or by using an external one in a cascade reaction), complex heterocyclic systems can be constructed in a highly atom-economical fashion. For example, an intramolecular reaction with a tethered amine could lead to valuable substituted pyrroles or piperidines.

G A This compound (Starting Material) B Catalytic Activation of Alkyne (e.g., Au(I) or Pd(II) catalyst) A->B C Intramolecular Nucleophilic Attack (from tethered N, O, or S) B->C D Cyclized Intermediate C->D E Rearrangement / Aromatization D->E F Final Heterocyclic Product (e.g., Furan, Pyrrole, Indole) E->F

Figure 3: Conceptual pathway for the synthesis of heterocycles from this compound via metal-catalyzed cycloisomerization.

Conclusion and Future Outlook

This compound represents a confluence of desirable chemical features in a single, readily accessible molecule. The research avenues detailed in this guide—bioactive scaffold development, click chemistry applications, and heterocyclic synthesis—are not exhaustive but represent the most promising frontiers for immediate investigation. By applying modern synthetic strategies and a rational, workflow-driven approach, researchers can transform this underappreciated building block into a source of novel drugs, advanced materials, and innovative chemical tools. The exploration of its full potential is a compelling objective for the forward-thinking chemical scientist.

References

Methodological & Application

Enantioselective Synthesis of (S)-4-Phenyl-3-butyn-2-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-4-Phenyl-3-butyn-2-ol in Modern Synthesis

(S)-4-phenyl-3-butyn-2-ol is a valuable chiral propargyl alcohol that serves as a versatile building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its stereodefined propargylic alcohol moiety allows for a diverse range of chemical transformations, making it a critical intermediate for introducing chirality and functionality in multi-step syntheses. The precise and efficient construction of this stereocenter is therefore of paramount importance to the chemical and pharmaceutical industries.

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of (S)-4-phenyl-3-butyn-2-ol. We will delve into two of the most robust and widely adopted methods for this transformation: the Noyori Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 4-phenyl-3-butyn-2-one. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to successfully implement these powerful synthetic strategies.

Method 1: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Noyori Asymmetric Transfer Hydrogenation is a cornerstone of modern asymmetric synthesis, renowned for its operational simplicity, high efficiency, and exceptional enantioselectivity. This method employs a chiral ruthenium(II) catalyst in the presence of a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol, to reduce a prochiral ketone to the corresponding chiral alcohol.

Principle and Rationale

The enantioselectivity of the Noyori ATH is governed by a well-elucidated outer-sphere mechanism.[1][2] The chiral catalyst, typically a complex of Ru(II) with a C₂-symmetric N-sulfonated diamine ligand and an η⁶-arene, activates the hydrogen donor to form a ruthenium-hydride species. The ketone substrate does not coordinate directly to the metal center. Instead, the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The stereochemical outcome is dictated by the specific chirality of the diamine ligand, which creates a chiral pocket that preferentially accommodates the substrate in one orientation over the other, leading to the formation of a single enantiomer of the alcohol. For the synthesis of (S)-4-phenyl-3-butyn-2-ol, the (S,S)-configured catalyst is employed.

Experimental Workflow: Noyori ATH

Noyori ATH Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Inert Atmosphere (N2 or Ar) flask Reaction Flask start->flask Flame-dry reagents Add Ketone, Catalyst, Solvent flask->reagents h_donor Add H-Donor (HCOOH/NEt3) reagents->h_donor stir Stir at RT h_donor->stir monitor Monitor by TLC/GC stir->monitor e.g., 2-24 h quench Quench (e.g., sat. NaHCO3) extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end (S)-Alcohol purify->end

Caption: Experimental workflow for Noyori Asymmetric Transfer Hydrogenation.

Detailed Protocol: Noyori ATH of 4-Phenyl-3-butyn-2-one

Materials:

  • 4-Phenyl-3-butyn-2-one (Substrate)

  • (S,S)-RuCl[(p-cymene)TsDPEN] or a similar (S,S)-Noyori catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-phenyl-3-butyn-2-one (1.0 equiv).

  • Dissolve the ketone in the chosen anhydrous solvent (e.g., DCM or MeCN) to a concentration of approximately 0.1-0.5 M.

  • Add the (S,S)-Noyori catalyst (typically 0.1-1.0 mol%).

  • Prepare the hydrogen donor by carefully adding formic acid (5.0 equiv) to triethylamine (2.0 equiv) in a separate flask, and then add this mixture to the reaction flask.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford pure (S)-4-phenyl-3-butyn-2-ol.

Expected Performance
ParameterTypical ValueReference
Catalyst Loading 0.1 - 1.0 mol%
Hydrogen Donor HCOOH/NEt₃ (5:2)[1]
Solvent DCM, MeCN, or DMF[3]
Temperature 20 - 40 °C[3]
Reaction Time 2 - 24 hours[3]
Yield >95%
Enantiomeric Excess (ee) >98%[2]

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[4][5] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve high levels of stereocontrol.

Principle and Rationale

The CBS reduction operates through a well-defined mechanism involving the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[6] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. The catalyst's chiral framework directs the coordination to the sterically more accessible lone pair of the carbonyl oxygen. This pre-organization facilitates an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, resulting in the formation of the chiral alcohol with a predictable absolute stereochemistry.[7] For the synthesis of (S)-4-phenyl-3-butyn-2-ol, the (S)-CBS catalyst is used.

Reaction Mechanism: CBS Reduction

CBS Reduction Mechanism catalyst (S)-CBS Catalyst N-B activated_catalyst Activated Catalyst N-B-BH3 catalyst:n->activated_catalyst Coordination borane BH3 borane->activated_catalyst ketone 4-Phenyl-3-butyn-2-one C=O transition_state { Six-membered Transition State } ketone:o->transition_state Coordination activated_catalyst->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration product { (S)-4-Phenyl-3-butyn-2-ol } product_complex->product Work-up

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Protocol: CBS Reduction of 4-Phenyl-3-butyn-2-one

Materials:

  • 4-Phenyl-3-butyn-2-one (Substrate)

  • (S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, as a 1.0 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

  • Cool the flask to 0 °C and add the BH₃·THF solution (0.6-1.0 equiv) dropwise. Stir for 10-15 minutes at 0 °C.

  • Cool the reaction mixture to the desired temperature (typically -30 °C to -78 °C).

  • In a separate flask, dissolve 4-phenyl-3-butyn-2-one (1.0 equiv) in anhydrous THF and add this solution dropwise to the cooled catalyst-borane mixture over 30-60 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC or GC. The reaction is usually complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl. Stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford pure (S)-4-phenyl-3-butyn-2-ol.

Expected Performance
ParameterTypical ValueReference
Catalyst Loading 5 - 10 mol%
Borane Source BH₃·THF or BH₃·SMe₂[4]
Solvent THF[8]
Temperature -78 °C to 0 °C[6]
Reaction Time 1 - 4 hours[8]
Yield 90 - 99%[9]
Enantiomeric Excess (ee) >95%[4]

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose.

Chiral HPLC Method Development

A systematic approach to developing a chiral HPLC method is recommended.[5] Screening different chiral stationary phases (CSPs) with various mobile phases is an effective strategy.[10] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral alcohols.

Recommended Starting Conditions for Chiral HPLC:

  • Columns: CHIRALPAK® series (e.g., AD-H, AS-H) or CHIRALCEL® series (e.g., OD-H, OJ-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 254 nm

Chiral GC Method

For volatile compounds like 4-phenyl-3-butyn-2-ol, chiral GC can also be an excellent analytical tool.

Recommended Starting Conditions for Chiral GC:

  • Column: A capillary column with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXsm).[11]

  • Carrier Gas: Helium or Hydrogen

  • Temperature Program: Start with an initial temperature of around 100-120 °C, hold for a few minutes, and then ramp up to 200-220 °C. The specific program will need to be optimized.

  • Detector: Flame Ionization Detector (FID)

Safety and Handling Precautions

  • 4-Phenyl-3-butyn-2-one: This compound is harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Noyori Catalysts: Ruthenium complexes should be handled with care. While generally stable, they are catalysts and should be treated as potentially hazardous.

  • Borane Reagents (BH₃·THF, BH₃·SMe₂): These reagents are flammable and react violently with water. Handle under an inert atmosphere and use anhydrous solvents and glassware. Quench any excess reagent carefully with a protic solvent like methanol or isopropanol at low temperatures.

  • Formic Acid and Triethylamine: These are corrosive and should be handled in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The enantioselective synthesis of (S)-4-phenyl-3-butyn-2-ol can be achieved with high efficiency and stereocontrol using either the Noyori Asymmetric Transfer Hydrogenation or the Corey-Bakshi-Shibata reduction. The choice between these two powerful methods may depend on factors such as catalyst availability, substrate sensitivity, and desired scale of the reaction. The detailed protocols and performance data provided in this guide offer a solid foundation for researchers to successfully synthesize this important chiral building block. Rigorous analytical validation of the enantiomeric excess using chiral chromatography is essential to ensure the quality of the final product.

References

Application Notes and Protocols: The Strategic Use of 4-Phenyl-3-butyn-2-ol in Meerwein-Ponndorf-Verley Alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Take on a Classic Reaction

The Meerwein-Ponndorf-Verley (MPV) reduction, a cornerstone of organic synthesis for nearly a century, is celebrated for its exceptional chemoselectivity in reducing aldehydes and ketones to their corresponding alcohols.[1][2][3] Discovered independently by Meerwein, Ponndorf, and Verley, this reaction traditionally utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[1][2][4] The process operates under mild conditions, making it a valuable tool in both laboratory and industrial settings.[1] Its high chemoselectivity allows for the reduction of carbonyls without affecting sensitive functional groups such as carbon-carbon double bonds, nitro groups, or halogens.[1]

While the MPV reaction is historically a reduction method driven by hydride transfer, recent innovations have expanded its scope to include carbon-carbon bond formation. This has led to the development of the MPV alkynylation, a novel transformation that transfers an alkynyl group to a carbonyl carbon.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-phenyl-3-butyn-2-ol in this innovative alkynylation reaction. We will delve into the mechanistic underpinnings, provide detailed protocols, and discuss critical experimental parameters to ensure successful implementation.

The Mechanistic Heart of the MPV Alkynylation

The classical MPV reduction proceeds through a six-membered cyclic transition state where a hydride is transferred from the aluminum-coordinated alcohol to the carbonyl carbon.[1][8][9] For an alkynylation to occur, the transfer of an alkynyl group must outcompete this inherent hydride transfer. The key to achieving this lies in the strategic modification of the aluminum catalyst.

Pioneering work has demonstrated that the in-situ generation of a mixed aluminum alkoxide, incorporating a bulky ligand, is crucial for promoting alkynyl transfer.[5][6][7] The use of ligands such as 2,2'-biphenol has been shown to significantly accelerate the rate of alkynylation.[5][7]

The proposed catalytic cycle for the MPV alkynylation is depicted below:

MPV_Alkynylation cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Me3Al Me₃Al Active_Catalyst Modified Aluminum Alkoxide Catalyst Me3Al->Active_Catalyst + Ligand Ligand 2,2'-Biphenol Ligand->Active_Catalyst Alkyne_Alcohol This compound Alkyne_Alcohol->Active_Catalyst + Alkyne Source Coordination Aldehyde Coordination Active_Catalyst->Coordination + Aldehyde Transition_State Six-Membered Transition State Coordination->Transition_State Alkynyl_Transfer Alkynyl Transfer Transition_State->Alkynyl_Transfer Product_Release Product Release & Catalyst Regeneration Alkynyl_Transfer->Product_Release Product Propargyl Alcohol Product Alkynyl_Transfer->Product Forms Product_Release->Active_Catalyst Regeneration

Caption: Proposed catalytic cycle for the MPV alkynylation.

Critical Consideration: The Choice of Alkynyl Alcohol

A crucial aspect of the MPV alkynylation is the choice of the alkynyl alcohol. Much of the foundational research has utilized tertiary propargylic alcohols, such as 2-methyl-4-phenyl-3-butyn-2-ol.[5][7][10] The tertiary nature of this alcohol is advantageous as it lacks an alpha-hydrogen, thus preventing it from acting as a hydride donor in a competing classical MPV reduction.

The subject of this guide, this compound, is a secondary alcohol. This structural feature introduces the possibility of it acting as a hydride source, which could lead to undesired reduction byproducts. However, the electronic properties of the adjacent alkyne can influence the reactivity of the alpha-hydrogen. Researchers should be aware of this potential side reaction and may need to carefully optimize reaction conditions to favor the desired alkynylation pathway.

Experimental Protocols

The following protocols are based on established procedures for MPV alkynylation and are adapted for the use of this compound.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich or equivalentStore under inert atmosphere.
Trimethylaluminum (Me₃Al)2.0 M solution in hexanesSigma-Aldrich or equivalentHighly pyrophoric. Handle with extreme care under inert atmosphere.
2,2'-Biphenol≥99%Sigma-Aldrich or equivalent
Aldehyde SubstrateAnhydrousVariousPurify by distillation or other appropriate methods.
Dichloromethane (CH₂Cl₂)AnhydrousVariousDry over CaH₂ and distill under argon.
Diethyl Ether (Et₂O)AnhydrousVarious
Saturated NH₄Cl solutionFor quenching.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Protocol 1: In-Situ Preparation of the Aluminum Catalyst and MPV Alkynylation

This protocol details the reaction of an aldehyde with this compound.

Workflow Diagram:

Experimental_Workflow start Start step1 Dissolve 2,2'-Biphenol in anhydrous CH₂Cl₂ under Argon start->step1 step2 Add Me₃Al solution dropwise at 0 °C step1->step2 step3 Stir for 30 min at room temperature step2->step3 step4 Add this compound solution in CH₂Cl₂ step3->step4 step5 Stir for 30 min step4->step5 step6 Add Aldehyde Substrate step5->step6 step7 Monitor reaction by TLC step6->step7 step8 Quench with saturated aqueous NH₄Cl step7->step8 step9 Extract with Et₂O step8->step9 step10 Dry organic layer (MgSO₄ or Na₂SO₄) step9->step10 step11 Concentrate in vacuo step10->step11 step12 Purify by column chromatography step11->step12 end End step12->end

Caption: Step-by-step experimental workflow for MPV alkynylation.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged flask, add 2,2'-biphenol (1.0 eq).

    • Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2.0 M solution of trimethylaluminum (Me₃Al) in hexanes (1.0 eq) dropwise via syringe. Caution: Me₃Al is pyrophoric and reacts violently with water and air.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

    • Stir for an additional 30 minutes at room temperature to allow for the formation of the active aluminum alkoxide catalyst.

  • Alkynylation Reaction:

    • Add the aldehyde substrate (1.0 eq) to the freshly prepared catalyst solution.

    • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.

Data Interpretation and Expected Outcomes

The success of the MPV alkynylation is characterized by the formation of a new propargyl alcohol. The reaction yield will be dependent on the specific aldehyde substrate used and the extent to which the competing hydride transfer is suppressed.

ParameterRecommended ValueRationale
Stoichiometry
Aldehyde1.0 eqLimiting reagent.
This compound1.0 - 1.2 eqSlight excess may favor alkynylation.
2,2'-Biphenol1.0 - 1.2 eqLigand to modify the aluminum catalyst.
Me₃Al1.0 - 1.2 eqTo form the active catalyst in situ.
Reaction Conditions
SolventAnhydrous CH₂Cl₂A common solvent for this transformation.
TemperatureRoom TemperatureMild conditions are a hallmark of the MPV reaction.
Reaction Time2 - 24 hoursSubstrate dependent, monitor by TLC.

Troubleshooting

  • Low Yield of Alkynylated Product: This could be due to the competing hydride transfer from this compound. Consider lowering the reaction temperature or screening other ligands that may further accelerate the alkynyl transfer.

  • Formation of a Reduced Aldehyde: This is a clear indication of the competing MPV reduction. Ensure all reagents and solvents are strictly anhydrous. The presence of adventitious water can lead to the formation of aluminum hydroxides which may favor the reduction pathway.

  • No Reaction: The catalyst may not have formed correctly. Ensure the quality of the trimethylaluminum and the anhydrous nature of the reaction conditions.

Conclusion and Future Perspectives

The Meerwein-Ponndorf-Verley alkynylation represents a significant advancement in the application of this classic reaction, offering a novel, non-organometallic approach to carbonyl alkynylation.[6][11] The use of this compound as the alkyne donor is a viable but nuanced strategy that requires careful consideration of the potential for competing hydride transfer. By understanding the underlying mechanism and meticulously controlling the reaction conditions, researchers can successfully employ this method to synthesize valuable propargylic alcohols.

Future research in this area may focus on the development of more efficient and selective catalyst systems, including the exploration of asymmetric variants to achieve enantioselective alkynylations.[5][12] The continued evolution of the MPV reaction underscores its enduring utility and adaptability in modern organic synthesis.

References

Application Notes and Protocols for the Oxidation of 4-Phenyl-3-butyn-2-ol to 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α,β-Acetylenic Ketones

The α,β-acetylenic ketone, 4-phenyl-3-butyn-2-one, is a valuable synthetic intermediate in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the conjugated yn-one moiety, make it a versatile building block for the synthesis of complex molecular architectures, including heterocycles and pharmacologically active agents. The selective oxidation of the corresponding secondary propargyl alcohol, 4-phenyl-3-butyn-2-ol, is a critical transformation that demands high efficiency and chemoselectivity to avoid side reactions involving the sensitive alkyne functionality.

This guide provides an in-depth analysis of three robust and widely adopted protocols for the oxidation of this compound: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying mechanism, and field-proven insights to guide researchers in selecting the optimal conditions for their specific needs.

Choosing Your Oxidation Strategy: A Comparative Overview

The selection of an appropriate oxidation method is paramount and depends on factors such as scale, substrate sensitivity, desired purity, and safety considerations. The following table summarizes the key characteristics of the three protocols detailed in this guide.

FeatureSwern OxidationDess-Martin OxidationPCC Oxidation
Reagent Type DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (DMP)Pyridinium Chlorochromate (PCC)
Reaction Temperature Low (-78 °C to rt)Room TemperatureRoom Temperature
Key Advantages Mild conditions, avoids heavy metals, high yields.Very mild, neutral pH, short reaction times, high chemoselectivity.[1]Readily available reagent, straightforward procedure.
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2]Reagent is expensive and potentially explosive.[1]Chromium-based reagent (toxic), can be acidic.
Typical Yields High to ExcellentHigh to ExcellentGood to High

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.[2] The reaction is renowned for its high yields and tolerance of a wide range of functional groups.[2]

Reaction Mechanism & Rationale

The causality of the Swern oxidation lies in the in-situ formation of a highly electrophilic sulfur species. DMSO reacts with oxalyl chloride at low temperatures to form the reactive intermediate, chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[2] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction via a five-membered ring transition state, yielding the ketone, dimethyl sulfide, and triethylammonium chloride.[2] The low reaction temperature (-78 °C) is crucial to prevent side reactions, such as the Pummerer rearrangement.[3]

Diagram: Swern Oxidation Workflow

Swern_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification DMSO_Oxalyl Mix DMSO and Oxalyl Chloride in DCM at -78°C Add_Alcohol Add this compound (in DCM) DMSO_Oxalyl->Add_Alcohol Formation of active oxidant Add_Base Add Triethylamine Add_Alcohol->Add_Base Formation of alkoxysulfonium salt Warm_Up Warm to Room Temperature Add_Base->Warm_Up Elimination to ketone Quench Quench with Water Warm_Up->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Experimental workflow for the Swern oxidation.

Detailed Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (0.2 M relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • In a separate flask, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction flask, maintaining the temperature below -70 °C. Gas evolution (CO and CO₂) will be observed. Stir the mixture for 15 minutes.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenyl-3-butyn-2-one.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, also known as Dess-Martin periodinane (DMP). It is a very mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1] This protocol is particularly advantageous for sensitive substrates due to its neutral pH and operation at room temperature.[1]

Reaction Mechanism & Rationale

The oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent.[1] This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by another acetate group, which acts as a base. This concerted step leads to the formation of the ketone, iodinane, and acetic acid.[1] The reaction is typically fast and clean, with a straightforward workup.[1]

Diagram: Dess-Martin Periodinane Oxidation Mechanism

DMP_Mechanism cluster_reactants cluster_intermediate cluster_products Alcohol This compound Intermediate [Intermediate Complex] Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Ketone 4-Phenyl-3-butyn-2-one Intermediate->Ketone Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol: Dess-Martin Periodinane Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equivalent) and anhydrous DCM (0.1 M).

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-3-butyn-2-one.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a stable, commercially available, and easy-to-handle oxidizing agent.[4] It is a complex of chromium trioxide with pyridine and hydrochloric acid. PCC oxidation is a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, and is typically carried out in dichloromethane.[4]

Reaction Mechanism & Rationale

The oxidation mechanism involves the formation of a chromate ester from the alcohol and PCC. A base, which can be pyridine present in the reagent, then abstracts the α-hydrogen of the alcohol in an E2-like elimination step. This results in the formation of the ketone and a reduced chromium(IV) species. The slightly acidic nature of PCC makes it suitable for substrates that are not acid-sensitive.

Diagram: PCC Oxidation Logical Flow

PCC_Flow Start Start with This compound Add_PCC Add PCC in DCM Start->Add_PCC Reaction Stir at Room Temperature Add_PCC->Reaction Workup Filter through Silica/Florisil Reaction->Workup Chromate ester formation & elimination Purification Evaporate Solvent & Purify if Necessary Workup->Purification Product Obtain 4-Phenyl-3-butyn-2-one Purification->Product

Caption: Logical flow of the PCC oxidation process.

Detailed Experimental Protocol: PCC Oxidation

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Florisil

  • Diethyl ether

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 equivalents) and anhydrous DCM (0.1 M relative to the alcohol).

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred suspension of PCC at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel or Florisil to filter out the chromium salts, washing the plug with additional diethyl ether.

  • Collect the filtrate and concentrate it in vacuo.

  • If necessary, further purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-phenyl-3-butyn-2-one.

References

4-Phenyl-3-butyn-2-ol as a precursor in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Phenyl-3-butyn-2-ol as a Precursor in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound, a chiral propargyl alcohol, stands out as a uniquely versatile and powerful building block.[1][2] Its structure, featuring a secondary alcohol, a terminal alkyne, and a phenyl group, offers a trifecta of reactive handles. This allows for the strategic and often stereocontrolled construction of complex molecular architectures that are the cornerstones of many pharmacologically active agents.[3]

The propargyl alcohol moiety is a linchpin for a diverse array of chemical transformations. The hydroxyl group can be derivatized or serve as a directing group, while the alkyne's terminal proton is acidic enough for metallation, enabling its use as a potent nucleophile in carbon-carbon bond-forming reactions. The triple bond itself is a gateway to cycloadditions, hydrations, and rearrangements. This guide provides detailed application notes and validated protocols for leveraging this compound and its structural analogs in key pharmaceutical syntheses, moving beyond mere procedural steps to illuminate the underlying chemical logic and strategic considerations.

Application 1: A Key Precursor in the Synthesis of Anti-HIV Agents like Efavirenz

One of the most significant applications of propargyl alcohol scaffolds analogous to this compound is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs vital for the treatment of HIV-1 infections.[4] Efavirenz, a potent NNRTI, is a prime example where a highly functionalized propargyl alcohol is the central precursor for constructing the drug's characteristic benzoxazinone core.[5]

Synthetic Strategy Overview

The industrial synthesis of Efavirenz hinges on the cyclization of a specific chiral amino alcohol: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.[4][6] This intermediate, while more complex than this compound, shares the same fundamental propargyl alcohol framework. The synthesis involves the reaction of this amino alcohol with a carbonyl-delivering agent to form the carbamate ring system of the final drug. The choice of this carbonylating agent is critical for process safety, yield, and scalability.

The diagram below outlines the crucial cyclization step in the synthesis of Efavirenz.

Caption: Key cyclization step in Efavirenz synthesis.

Protocol 1: Cyclization using Diphenylcarbonate

This method is favored in modern manufacturing for its improved safety profile compared to phosgene-based reagents. Diphenylcarbonate is a stable solid and the reaction is generally clean and high-yielding.[4][6]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of substrate).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 equiv) to the solution at room temperature.

  • Reagent Addition: Add diphenylcarbonate (3.7 equiv) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers and wash successively with 1M aqueous hydrochloric acid, deionized water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure Efavirenz.[4]

Comparative Cyclization Data

The choice of carbonylating agent significantly impacts the reaction conditions and outcomes. Below is a summary of common methods described in the patent literature.

Carbonylating AgentBaseSolventTemperatureYieldPurity (HPLC)Reference
DiphenylcarbonateDBUTHF60 °C90-98%>99.5%[4]
1,1'-Carbonyldiimidazole (CDI)N/ATHF50 °C~95%>99.5%
TriphosgeneK₂CO₃ (aq)Toluene or MTBE10-30 °CHighHigh[7]

Expert Insight: The move away from phosgene and its derivatives like triphosgene, despite their efficiency, reflects a crucial industry trend towards "green" and inherently safer processes. Diphenylcarbonate and CDI offer excellent alternatives with fewer handling and disposal risks, making them more suitable for large-scale industrial production.[4]

Application 2: C-C Bond Formation via Sonogashira Coupling

The terminal alkyne of this compound is a perfect handle for Sonogashira coupling reactions. This palladium- and copper-co-catalyzed cross-coupling is one of the most robust and versatile methods for forming C(sp²)-C(sp) bonds, enabling the direct connection of the propargyl alcohol core to a vast array of aryl or vinyl halides.[8][9][10] This is a cornerstone strategy in drug discovery for building molecular libraries and performing structure-activity relationship (SAR) studies.[11]

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. A transmetalation step transfers the acetylide group to the palladium center, which then undergoes reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[9]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Pd_Intermediate R¹-Pd(II)-X      |     L₂ OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Pd_Alkyne_Intermediate R¹-Pd(II)-C≡CR²      |     L₂ Transmetalation->Pd_Alkyne_Intermediate RedElim Reductive Elimination Pd_Alkyne_Intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product Base Base CuX Cu(I)X Alkyne H-C≡C-R² Cu_Acetylide Cu(I)-C≡C-R² Alkyne->Cu_Acetylide + Cu(I)X, Base Cu_Acetylide->Transmetalation To Pd Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a reliable method for coupling this compound with a variety of aryl bromides.

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 equiv), palladium(II) acetate (0.01 equiv), triphenylphosphine (0.02 equiv), and copper(I) iodide (0.005 equiv).

  • Solvent and Reagents: Add degassed diethylamine (approx. 10 mL per mmol of aryl bromide). Stir the mixture for 10 minutes to allow for catalyst pre-formation. Add this compound (1.2 equiv).

  • Reaction Execution: Reflux the reaction mixture for 15 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.[12]

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Application 3: Meyer-Schuster Rearrangement to Access α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is a classic and powerful transformation that converts propargyl alcohols into α,β-unsaturated carbonyl compounds.[13][14] For this compound, this acid-catalyzed reaction yields 4-phenyl-3-buten-2-one, an important enone intermediate.[15] This rearrangement effectively transforms one versatile functional group into another, opening up new synthetic pathways such as Michael additions, conjugate additions, and cycloadditions.

Mechanistic Pathway

The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule. This is followed by a 1,3-shift, leading to a resonance-stabilized allenyl carbocation. Nucleophilic attack by water and subsequent keto-enol tautomerization affords the final α,β-unsaturated ketone.[15][16] Modern methods often employ transition metal or Lewis acid catalysts to achieve this transformation under milder conditions.[15]

Meyer_Schuster Start Propargyl Alcohol Protonation Protonated Alcohol Start->Protonation + H⁺ Allenol Allenol Intermediate Protonation->Allenol 1,3-Shift (-H₂O) Product α,β-Unsaturated Ketone Allenol->Product Tautomerization

Caption: Simplified mechanism of the Meyer-Schuster rearrangement.

Protocol 3: Acid-Catalyzed Meyer-Schuster Rearrangement

This protocol describes the classical approach using a strong acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) to the solution.

  • Reaction Execution: Heat the mixture gently (e.g., 50-70 °C) and stir. Monitor the reaction by TLC, observing the disappearance of the starting alcohol and the appearance of the more nonpolar enone product.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting 4-phenyl-3-buten-2-one by distillation or column chromatography.

Expert Insight: While effective, classical acidic conditions can be harsh. For sensitive substrates, milder catalysts such as those based on gold, ruthenium, or indium(III) chloride can provide higher yields and selectivity, avoiding potential side reactions like the competing Rupe rearrangement in tertiary alcohols.[15]

Conclusion

This compound and its derivatives are not merely simple chemical precursors; they are strategic assets in the synthesis of complex pharmaceuticals. Their utility in constructing the core of anti-retroviral drugs, their adaptability in fragment-based drug discovery via Sonogashira couplings, and their capacity for functional group interconversion through the Meyer-Schuster rearrangement highlight their profound importance. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals seeking to harness the full synthetic potential of this invaluable chiral building block.

References

Application of 4-Phenyl-3-butyn-2-ol in Sonogashira Coupling Reactions: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the use of 4-phenyl-3-butyn-2-ol in Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer detailed experimental protocols, and discuss the unique advantages conferred by the use of this versatile propargylic alcohol.

Introduction: The Sonogashira Coupling and the Role of this compound

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The mild reaction conditions and tolerance of a wide range of functional groups have made the Sonogashira coupling an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

This compound is a particularly useful terminal alkyne in this context. The presence of the hydroxyl group and the phenyl substituent offers several advantages:

  • Enhanced Reactivity and Solubility: The propargylic alcohol moiety can influence the electronic properties of the alkyne and enhance the solubility of the substrate and product.

  • Synthetic Handle: The hydroxyl group serves as a valuable functional handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

  • Structural Motif in Bioactive Molecules: The resulting substituted propargylic alcohol framework is a common feature in many biologically active compounds.

The Mechanism of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Acidification: The copper(I) salt coordinates to the terminal alkyne, in this case, this compound. This coordination increases the acidity of the terminal proton.[3][4]

  • Deprotonation: An amine base deprotonates the alkyne to form a copper(I) acetylide intermediate.[3] This species is the key nucleophile that participates in the palladium cycle.[3]

The interplay between these two cycles allows for the efficient and selective formation of the desired C-C bond under mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X Oxidative Addition (R-X) R-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' R-Pd(II)L2-X->R-Pd(II)L2-C≡CR' Transmetalation R-Pd(II)L2-C≡CR'->Pd(0)L2 Reductive Elimination (R-C≡CR') Cu(I)X Cu(I)X H-C≡CR' This compound Cu-C≡CR' Cu-C≡CR' H-C≡CR'->Cu-C≡CR' Base, Cu(I)X Cu-C≡CR'->R-Pd(II)L2-X Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, This compound, Solvent, and Base setup->reagents catalysts Add Pd and Cu Catalysts reagents->catalysts reaction Heat and Stir (Monitor by TLC) catalysts->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

References

Application Notes and Protocols for the Selective Hydrogenation of 4-Phenyl-3-butyn-2-ol to (Z)-4-Phenyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and fine chemicals. The conversion of 4-phenyl-3-butyn-2-ol to 4-phenyl-3-buten-2-ol serves as an exemplary case study for achieving high selectivity in partial hydrogenation. Complete reduction to the corresponding alkane, 4-phenyl-2-butanol, is a common pitfall that can be circumvented through the judicious choice of catalyst and reaction conditions. This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for this selective transformation, with a focus on achieving the desired (Z)-alkene isomer. We will explore methodologies employing Lindlar's catalyst, P-2 nickel catalyst, and transfer hydrogenation, offering researchers a detailed roadmap for successful and reproducible outcomes.

Theoretical Background: The Challenge of Selectivity

The hydrogenation of an alkyne proceeds in a stepwise manner, first to an alkene and subsequently to an alkane. The challenge lies in halting the reaction at the alkene stage. Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly active and typically lead to the formation of the fully saturated alkane.[1]

To achieve selective hydrogenation to the alkene, "poisoned" or deactivated catalysts are employed. These catalysts are modified to reduce their activity, thereby preventing the subsequent hydrogenation of the initially formed alkene. The mechanism of catalytic hydrogenation involves the syn-addition of two hydrogen atoms across the triple bond, leading to the formation of a cis or (Z)-alkene.[2]

This principle is central to the application of Lindlar's catalyst and P-2 nickel catalyst, both of which are designed to facilitate this selective, stereospecific transformation.

Catalytic Systems for Selective Hydrogenation

Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) and poisoned with lead acetate and quinoline.[3][4] The lead acetate partially deactivates the palladium, and the quinoline further enhances selectivity, preventing over-reduction to the alkane.[4] The calcium carbonate support can also play a role in preventing over-hydrogenation.

The hydrogenation with Lindlar's catalyst occurs on the catalyst surface. Molecular hydrogen is adsorbed onto the palladium surface and dissociates into hydrogen atoms. The alkyne then coordinates to the surface, and two hydrogen atoms are added to the same face of the triple bond, resulting in the exclusive formation of the (Z)-alkene.[3]

P-2 Nickel Catalyst

P-2 nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, typically nickel acetate, with sodium borohydride in an ethanol solution.[5][6] This catalyst is a convenient and highly selective alternative to Lindlar's catalyst for the hydrogenation of alkynes to cis-alkenes.[2] The "P-2" designation originates from Purdue University, where the catalyst was developed.[6] For enhanced stereospecificity, ethylenediamine can be used as a promoter.

Similar to Lindlar's catalyst, the P-2 nickel catalyst facilitates the syn-addition of hydrogen to the alkyne, yielding the (Z)-alkene. Its sensitivity to substrate structure makes it a valuable tool for selective reductions.[7]

Transfer Hydrogenation

Transfer hydrogenation offers a valuable alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, transfers hydrogen to the substrate in the presence of a catalyst, commonly palladium on carbon.[8] This technique can be advantageous in terms of safety and experimental setup. The reaction with formic acid produces carbon dioxide and water as byproducts.[8] The selectivity of transfer hydrogenation can be influenced by the choice of catalyst, hydrogen donor, and reaction conditions.

Experimental Protocols

Synthesis of Starting Material: this compound

A common method for the synthesis of this compound involves the addition of a lithium acetylide to an aldehyde.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenylacetylene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the flask via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add acetaldehyde dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 1: Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Ethyl acetate (or other suitable solvent like ethanol or hexane)

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add Lindlar's catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the flask with a septum and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-4-phenyl-3-buten-2-ol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

In-situ Preparation of P-2 Nickel Catalyst:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve nickel(II) acetate in absolute ethanol.

  • With vigorous stirring, add a solution of sodium borohydride in ethanol dropwise. A black precipitate of the P-2 nickel catalyst will form.

  • For enhanced selectivity, ethylenediamine can be added to the catalyst suspension.

Hydrogenation Procedure:

  • To the freshly prepared P-2 nickel catalyst suspension, add a solution of this compound in ethanol.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench any remaining sodium borohydride by the careful addition of acetone or dilute acetic acid.

  • Filter the mixture through Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Work up the residue by partitioning between water and diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by chromatography as needed.

Protocol 3: Transfer Hydrogenation using Formic Acid

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Triethylamine (optional, as a base)

  • Ethanol

Procedure:

  • To a solution of this compound in ethanol, add 10% Pd/C (5-10 mol%).

  • If desired, add a catalytic amount of triethylamine.

  • Heat the mixture to a suitable temperature (e.g., 50-70 °C).

  • Add formic acid dropwise to the reaction mixture.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst through Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup to remove any remaining formic acid and triethylamine.

  • Dry the organic extract and concentrate to give the crude product, which can be further purified.

Characterization of (Z)-4-Phenyl-3-buten-2-ol

The product of the selective hydrogenation should be thoroughly characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons with a coupling constant (J) indicative of a cis relationship (typically in the range of 8-12 Hz). The spectrum will also show signals for the methyl, methine, and phenyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the double bond carbons, as well as the other carbon atoms in the molecule.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9]

3. Infrared (IR) Spectroscopy:

The IR spectrum should show a characteristic C=C stretching vibration for the alkene and a broad O-H stretch for the alcohol functional group.

Data Presentation

Catalyst System Typical Conditions Selectivity for (Z)-Alkene Key Advantages Potential Drawbacks
Lindlar's Catalyst H₂ (1 atm), Room Temp., Ethyl AcetateHighHigh selectivity, commercially available.Catalyst can be pyrophoric, potential for lead contamination.
P-2 Nickel H₂ (1 atm), Room Temp., EthanolHighGood alternative to Lindlar's, easily prepared.Catalyst is air-sensitive and prepared in-situ.
Transfer Hydrogenation Pd/C, Formic Acid, 50-70 °C, EthanolVariableAvoids use of gaseous H₂, good for some substrates.May require higher temperatures, potential for side reactions.

Visualizations

Reaction_Pathway Start This compound Alkene (Z)-4-Phenyl-3-buten-2-ol Start->Alkene Selective Hydrogenation (Lindlar's Cat. or P-2 Ni) Alkane 4-Phenyl-2-butanol Alkene->Alkane Over-reduction (e.g., Pd/C, H₂)

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Start Prepare Starting Material (this compound) Reaction_Setup Set up Hydrogenation Reaction Prep_Start->Reaction_Setup Prep_Cat Prepare Catalyst (e.g., P-2 Nickel in-situ) Prep_Cat->Reaction_Setup Monitor Monitor Reaction Progress (TLC/GC) Reaction_Setup->Monitor Filtration Filter to Remove Catalyst Monitor->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, GC-MS, IR) Purification->Characterization

Caption: General experimental workflow for selective hydrogenation.

Conclusion

The selective hydrogenation of this compound to (Z)-4-phenyl-3-buten-2-ol is a readily achievable transformation with the appropriate choice of catalyst and careful control of reaction conditions. Both Lindlar's catalyst and P-2 nickel provide excellent stereoselectivity for the desired cis-alkene. Transfer hydrogenation offers a practical alternative, avoiding the need for gaseous hydrogen. By following the detailed protocols and analytical procedures outlined in this guide, researchers and drug development professionals can confidently and reproducibly perform this important synthetic step.

References

Application Note: Advanced Esterification Strategies for 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenyl-3-butyn-2-ol is a valuable synthetic intermediate whose secondary propargylic alcohol moiety presents unique challenges and opportunities for esterification. The presence of a chiral center and an alkyne functional group necessitates the use of mild and selective reaction conditions to avoid racemization, side reactions, or potential hazards associated with high-energy functional groups.[1] This application note provides detailed protocols and mechanistic insights for three robust esterification methods: the Steglich esterification for stereochemical retention, the Mitsunobu reaction for controlled stereochemical inversion, and the Yamaguchi esterification for sterically demanding substrates. This guide is intended for researchers in organic synthesis and drug development, offering a comparative analysis to facilitate method selection based on specific synthetic goals.

Introduction: The Synthetic Challenge

The esterification of alcohols is a cornerstone transformation in organic chemistry. However, when the substrate is a secondary propargylic alcohol such as this compound, classical methods like the Fischer esterification, which rely on strong acids and high temperatures, are often unsuitable.[2] Such harsh conditions can lead to decomposition or potentially explosive reactions with acetylenic compounds.[1] Furthermore, the stereocenter at the carbinol position requires methods that proceed with predictable stereochemical outcomes. The choice of esterification strategy is therefore critical and must be guided by the desired stereochemistry of the product and the steric environment of the coupling partners. This document details three field-proven, mild esterification protocols that address these challenges effectively.

Method 1: Steglich Esterification for Stereochemical Retention

Principle & Rationale

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds under neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[3] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[3][4][5]

Mechanism: The carboxylic acid first adds to DCC, forming a highly reactive O-acylisourea intermediate. In the absence of a strong nucleophile, this intermediate can slowly rearrange to a stable N-acylurea, a common side product.[6] DMAP acts as a superior acyl transfer agent by intercepting the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[6] This species rapidly reacts with the alcohol (this compound) to furnish the desired ester and regenerate the DMAP catalyst. The reaction proceeds with retention of configuration at the chiral center of the alcohol. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[3]

Experimental Workflow: Steglich Esterification

cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Alcohol, Carboxylic Acid, and DMAP in DCM Add_DCC 3. Add DCC solution dropwise to reaction mixture at 0°C DCC_sol 2. Prepare DCC solution in DCM Stir 4. Stir at room temperature (Monitor by TLC) Add_DCC->Stir Filter 5. Filter to remove DCU precipitate Stir->Filter Wash 6. Wash filtrate with aq. HCl, aq. NaHCO3, and brine Filter->Wash Dry 7. Dry (Na2SO4), filter, and concentrate Wash->Dry Purify 8. Purify by column chromatography Dry->Purify

Caption: Workflow for the Steglich Esterification protocol.

Detailed Protocol: Synthesis of 4-Phenyl-3-butyn-2-yl Benzoate

Materials:

  • This compound (1.0 eq, 146 mg, 1.0 mmol)

  • Benzoic acid (1.2 eq, 147 mg, 1.2 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 248 mg, 1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 12 mg, 0.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (146 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Dissolve the solids in anhydrous DCM (5 mL).

  • In a separate vial, dissolve DCC (248 mg, 1.2 mmol) in anhydrous DCM (5 mL).

  • Cool the flask containing the alcohol mixture to 0°C using an ice bath.

  • Slowly add the DCC solution dropwise to the stirred reaction mixture over 5 minutes. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath for 15 minutes to maximize DCU precipitation.

  • Filter the mixture through a pad of Celite or a fritted glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

ParameterValueRationale
Alcohol:Acid:DCC Ratio 1 : 1.2 : 1.2A slight excess of the acid and coupling agent ensures complete consumption of the limiting alcohol.
Catalyst Loading (DMAP) 10 mol%Catalytic amounts are sufficient to accelerate the reaction while minimizing potential side reactions.[6]
Solvent Anhydrous DCMAprotic and unreactive, effectively solubilizes reactants while allowing for easy precipitation of DCU.
Temperature 0°C to RTInitial cooling controls the exothermic reaction of DCC; RT is sufficient for the reaction to proceed to completion.[4]
Expected Yield >85%The method is highly efficient for non-hindered secondary alcohols.[3]

Method 2: Mitsunobu Reaction for Stereochemical Inversion

Principle & Rationale

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry.[7][8][9] This makes it uniquely suited for accessing the opposite enantiomer of an ester from a chiral alcohol. The reaction proceeds via an Sₙ2 mechanism under mild, neutral conditions.[8][10]

Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The carboxylic acid protonates this intermediate. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. In the key stereochemistry-determining step, the carboxylate anion acts as a nucleophile, attacking the carbon atom of the activated alcohol in an Sₙ2 fashion.[10] This backside attack displaces triphenylphosphine oxide (TPPO) and results in a clean inversion of the stereocenter.[8] The formation of the very stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.

Experimental Workflow: Mitsunobu Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Alcohol, Acid, and PPh3 in anhydrous THF Cool 2. Cool mixture to 0°C Reactants->Cool Add_DEAD 3. Add DEAD/DIAD solution dropwise (maintain 0°C) Cool->Add_DEAD Stir 4. Stir at room temperature (Monitor by TLC) Add_DEAD->Stir Concentrate 5. Concentrate reaction mixture Stir->Concentrate Purify 6. Purify directly by column chromatography Concentrate->Purify

Caption: Workflow for the Mitsunobu Esterification protocol.

Detailed Protocol: Inversion of (S)-4-Phenyl-3-butyn-2-ol to its (R)-acetate

Materials:

  • (S)-4-Phenyl-3-butyn-2-ol (1.0 eq, 146 mg, 1.0 mmol)

  • Acetic acid (1.5 eq, 86 µL, 1.5 mmol)

  • Triphenylphosphine (PPh₃) (1.5 eq, 393 mg, 1.5 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 295 µL, 1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add (S)-4-Phenyl-3-butyn-2-ol (146 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and anhydrous THF (10 mL).

  • Add acetic acid (86 µL, 1.5 mmol) to the solution.

  • Cool the flask to 0°C in an ice bath with gentle stirring.

  • In a separate syringe, prepare a solution of DIAD (295 µL, 1.5 mmol) in a minimal amount of anhydrous THF (1-2 mL).

  • Add the DIAD solution dropwise to the stirred reaction mixture over 10-15 minutes. A color change (e.g., to yellow/orange) and slight warming may be observed. Ensure the internal temperature remains low.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture directly onto silica gel under reduced pressure.

  • Purify the product by flash column chromatography. The byproducts (TPPO and the diisopropyl hydrazinedicarboxylate) can be challenging to separate. A non-polar solvent system (e.g., hexane/ether or hexane/ethyl acetate) is typically effective.

ParameterValueRationale
Alcohol:Acid:Reagent Ratio 1 : 1.5 : 1.5An excess of the acid and Mitsunobu reagents is used to drive the reaction to completion.
Azodicarboxylate DIADDIAD is often preferred over DEAD due to its lower toxicity and the slightly easier removal of its hydrazine byproduct.
Solvent Anhydrous THFA standard, non-protic solvent for the Mitsunobu reaction that solubilizes all components.[7]
Temperature 0°C to RTDropwise addition of DEAD/DIAD at 0°C is critical to control the initial exothermic reaction and prevent side product formation.[7]
Expected Outcome >80% Yield, >99% InversionThe reaction is known for its high efficiency and stereospecificity.[8][9]

Method 3: Yamaguchi Esterification for Sterically Hindered Substrates

Principle & Rationale

The Yamaguchi esterification is a powerful and mild method particularly effective for the synthesis of sterically hindered esters and macrolactones.[11] The protocol involves a two-step, one-pot procedure where a mixed anhydride is first formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).[12][13] This anhydride is then activated by a stoichiometric amount of DMAP, which is subsequently displaced by the alcohol.

Mechanism: In the presence of a tertiary amine base like triethylamine (Et₃N), the carboxylic acid reacts with TCBC to form a sterically biased mixed anhydride.[11][12] The subsequent addition of DMAP, a potent nucleophilic catalyst, regioselectively attacks the less hindered carbonyl of the carboxylic acid moiety, forming the highly reactive N-acylpyridinium intermediate and releasing 2,4,6-trichlorobenzoate as a leaving group.[11][14][15] The alcohol then attacks this activated species to yield the final ester. The mild conditions and high reactivity of the acylpyridinium intermediate allow for the esterification of even bulky secondary or tertiary alcohols with high yields.[13]

Experimental Workflow: Yamaguchi Esterification

cluster_prep Anhydride Formation cluster_reaction Ester Formation cluster_workup Workup & Purification Reactants1 1. Combine Carboxylic Acid and Et3N in anhydrous Toluene Add_TCBC 2. Add TCBC (Yamaguchi Reagent) and stir at RT Reactants1->Add_TCBC Add_Alcohol 3. Add a solution of Alcohol and DMAP in Toluene Add_TCBC->Add_Alcohol Stir 4. Stir at room temperature (Monitor by TLC) Add_Alcohol->Stir Filter 5. Filter off triethylammonium chloride Stir->Filter Wash 6. Wash filtrate with aq. NaHCO3, water, and brine Filter->Wash Dry 7. Dry (MgSO4), filter, and concentrate Wash->Dry Purify 8. Purify by column chromatography Dry->Purify

Caption: Workflow for the Yamaguchi Esterification protocol.

Detailed Protocol: Synthesis of 4-Phenyl-3-butyn-2-yl pivalate

Materials:

  • This compound (1.0 eq, 146 mg, 1.0 mmol)

  • Pivalic acid (a sterically hindered acid) (1.1 eq, 112 mg, 1.1 mmol)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq, 170 µL, 1.1 mmol)

  • Triethylamine (Et₃N) (1.2 eq, 167 µL, 1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1.3 eq, 159 mg, 1.3 mmol)

  • Toluene, anhydrous (20 mL)

  • Saturated NaHCO₃ (aq), Water, Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add pivalic acid (112 mg, 1.1 mmol) and anhydrous toluene (10 mL).

  • Add triethylamine (167 µL, 1.2 mmol) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (170 µL, 1.1 mmol) and stir the mixture at room temperature for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve this compound (146 mg, 1.0 mmol) and DMAP (159 mg, 1.3 mmol) in anhydrous toluene (10 mL).

  • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or syringe.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate, washing the pad with toluene.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the sterically hindered ester.

ParameterValueRationale
Reagent Stoichiometry Excess Acid, TCBC, Et₃N, DMAPEnsures efficient formation of the mixed anhydride and subsequent activation and coupling.
Base Triethylamine (Et₃N)Acts as a stoichiometric base to scavenge the HCl generated during anhydride formation.[13]
Catalyst DMAP (stoichiometric)Used in stoichiometric amounts to drive the formation of the highly reactive acylpyridinium intermediate.[11][12]
Solvent TolueneA non-polar, aprotic solvent that is standard for this reaction.[13]
Expected Yield >80%The method is highly effective for coupling sterically demanding partners.[13]

Comparative Analysis and Troubleshooting

FeatureSteglich EsterificationMitsunobu ReactionYamaguchi Esterification
Stereochemistry RetentionInversion Retention
Key Reagents DCC/EDC, DMAP (cat.)PPh₃, DEAD/DIADTCBC, DMAP (stoich.), Et₃N
Best For General purpose, acid/base sensitive substrates.Accessing inverted stereoisomers.Sterically hindered alcohols or acids.
Workup Difficulty Moderate (DCU filtration)High (TPPO/hydrazine removal)Moderate (Aqueous washes)
Common Issue N-acylurea formationIncomplete reaction; difficult purification.Hydrolysis of mixed anhydride.
Solution Use DMAP; ensure anhydrous conditions.Use slight excess of reagents; optimize chromatography.Ensure strictly anhydrous conditions.

Conclusion

The successful esterification of this compound is highly dependent on the selection of a synthetic method that respects the molecule's chemical sensitivities and stereochemical integrity. The Steglich esterification offers a reliable route for ester synthesis with retention of configuration. For applications requiring the opposite stereoisomer, the Mitsunobu reaction provides a predictable and clean inversion of the chiral center. Finally, when coupling with sterically demanding partners, the Yamaguchi esterification proves to be a superior method, delivering high yields where other methods may fail. By understanding the principles and protocols outlined in this note, researchers can confidently select and execute the most appropriate strategy for their synthetic objectives.

References

The Strategic Utility of 4-Phenyl-3-butyn-2-ol in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Propargyl Alcohol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Phenyl-3-butyn-2-ol, a secondary propargyl alcohol, has emerged as a particularly valuable synthon for researchers, scientists, and drug development professionals. Its unique structural motif, featuring a chiral secondary alcohol, a rigid internal alkyne, and a phenyl group, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the role of this compound in advanced organic synthesis, detailing key applications, reaction mechanisms, and field-proven protocols. The inherent functionalities of this molecule allow it to participate in a variety of powerful transformations, including carbon-carbon bond-forming cross-coupling reactions, skeletal rearrangements, and cyclization cascades, making it an indispensable tool in the synthesis of pharmaceuticals and natural products.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the interplay between its hydroxyl and alkynyl functional groups. This section will delve into the key transformations that this molecule readily undergoes.

Sonogashira Coupling: A Gateway to Aryl-Substituted Alkynes

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] While this compound possesses an internal alkyne, its structural analog, 2-methyl-4-phenyl-3-butyn-2-ol, where the terminal hydrogen of the alkyne is replaced by a phenyl group, serves as an excellent proxy for understanding its reactivity in such transformations. The hydroxyl group in these molecules can act as a removable protecting group for the terminal alkyne, which can be deprotected in situ.[2]

Causality of Experimental Choices: The Sonogashira reaction is a powerful tool for creating C(sp)-C(sp²) bonds, which are prevalent in many natural products and pharmaceutical agents. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for facilitating the catalytic cycle. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. The choice of solvent and ligands can significantly impact the reaction efficiency and substrate scope.

Experimental Workflow: Sonogashira Coupling

cluster_start Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Aryl Halide, This compound analog, Solvent, and Base B Degas the mixture A->B Inert atmosphere C Add Pd catalyst and Cu(I) co-catalyst B->C D Heat the reaction mixture C->D Monitor by TLC/GC-MS E Quench the reaction D->E F Extract with organic solvent E->F G Purify by column chromatography F->G A This compound B Protonated Alcohol A->B + H+ C Allenic Intermediate B->C - H2O (1,3-shift) D Enol Intermediate C->D Tautomerization E 4-Phenyl-3-buten-2-one D->E Tautomerization

References

Application Notes and Protocols for Reactions Involving 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Propargylic Alcohol in Modern Synthesis

4-Phenyl-3-butyn-2-ol is a propargylic alcohol that serves as a versatile and valuable building block in organic synthesis. Its structure, featuring a secondary alcohol, a phenyl group, and a terminal alkyne, offers a trifecta of reactive sites. This unique combination allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including heterocycles and pharmacologically active compounds. The phenyl group provides a scaffold for further functionalization, the hydroxyl group can be oxidized or participate in rearrangement reactions, and the terminal alkyne is a gateway to a multitude of coupling and cycloaddition reactions. This guide provides detailed experimental protocols and the scientific rationale for several key transformations of this compound, emphasizing its applications in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[1]
Molecular Weight146.19 g/mol [1]
AppearanceNot specified, likely a liquid or low-melting solid
Density1.005 g/mL at 25 °C[1]
Refractive Indexn20/D 1.5667[1]
Boiling PointNot specified
Flash Point>110 °C (>230 °F) - closed cup[1]
CAS Number5876-76-6[1]

Safety Precautions for this compound and Propargylic Alcohols:

Propargyl alcohols, as a class of compounds, require careful handling due to their potential reactivity and toxicity.[2][3]

  • Toxicity: Propargyl alcohols can be toxic if inhaled, ingested, or absorbed through the skin.[2]

  • Flammability: While this compound has a relatively high flash point, it is still a combustible liquid.[1]

  • Reactivity: The terminal alkyne can be reactive, and the compound may be incompatible with strong oxidizing agents, acids, and bases.[3] Explosive polymerization can be a concern with some propargyl alcohols.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.

Disposal: Dispose of all waste containing this compound and its derivatives as hazardous waste in accordance with local, state, and federal regulations.[3][4] Avoid disposal down the drain.[4]

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide to an aldehyde. The following protocol details a common and reliable method using a Grignard reagent.

Protocol 1: Synthesis via Grignard Reaction

This protocol involves the preparation of ethynylmagnesium bromide followed by its reaction with benzaldehyde and subsequent methylation.

Reaction Scheme:

Grignard Synthesis acetylene Acetylene ethynylmgbr Ethynylmagnesium bromide acetylene->ethynylmgbr 1. EtMgBr, THF etmgbr Ethylmagnesium bromide benzaldehyde Benzaldehyde intermediate1 Intermediate Alkoxide benzaldehyde->intermediate1 2. EthynylMgBr methyl_iodide Methyl Iodide product This compound intermediate1->product 3. CH₃I 4. Aqueous Workup

A Grignard-based synthesis of this compound.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Benzaldehyde

  • Methyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under a nitrogen atmosphere, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.[5]

    • Bubble acetylene gas through the solution of ethylmagnesium bromide in THF to form a solution of ethynylmagnesium bromide.[5] The completion of this step can be monitored by the cessation of ethane evolution.

  • Reaction with Benzaldehyde:

    • Cool the solution of ethynylmagnesium bromide to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzaldehyde.

  • Methylation and Workup:

    • Cool the reaction mixture back to 0 °C.

    • Add methyl iodide (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[6] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

  • Slow Addition at Low Temperature: The reaction of the Grignard reagent with benzaldehyde is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

  • Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and protonates the alkoxide intermediate without causing unwanted side reactions that could occur with stronger acids.

Key Reactions and Protocols

The unique structure of this compound allows for a variety of transformations at its three key functional groups.

Protocol 2: Meyer-Schuster Rearrangement to (E)-4-Phenyl-3-buten-2-one

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone.[7][8] This reaction is a powerful tool for the synthesis of enones, which are important intermediates in many synthetic pathways.

Reaction Scheme:

Meyer-Schuster Rearrangement start This compound product (E)-4-Phenyl-3-buten-2-one start->product Rearrangement acid Acid Catalyst (e.g., H₂SO₄, PTSA)

Acid-catalyzed Meyer-Schuster rearrangement.

Materials:

  • This compound

  • Anhydrous toluene or dioxane

  • p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes) to yield (E)-4-Phenyl-3-buten-2-one.

Expertise & Experience Insights:

  • The choice of acid catalyst and reaction temperature can influence the reaction rate and the formation of byproducts. Milder Lewis acids can also be employed for more sensitive substrates.[8]

  • The rearrangement typically yields the thermodynamically more stable (E)-isomer.

Protocol 3: Oxidation to 4-Phenyl-3-butyn-2-one

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-Phenyl-3-butyn-2-one, a valuable α,β-unsaturated ynone. Mild oxidation conditions are necessary to avoid side reactions involving the alkyne moiety. The Swern oxidation is a reliable method for this transformation.[9][10][11]

Reaction Scheme:

Swern Oxidation start This compound product 4-Phenyl-3-butyn-2-one start->product Oxidation reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N

Swern oxidation of this compound.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature over 1-2 hours.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-Phenyl-3-butyn-2-one.

Trustworthiness: A Self-Validating System:

  • The Swern oxidation is known for its mild conditions, which are compatible with a wide range of functional groups, including alkynes.[9]

  • The reaction produces the volatile and malodorous dimethyl sulfide as a byproduct, which is a good indicator of a successful reaction.[10]

  • Alternative mild oxidation reagents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP), which can also be used if the Swern conditions are not suitable for a particular substrate.[9][12]

Protocol 4: Sonogashira Coupling

The terminal alkyne of this compound is a prime substrate for the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[2][4] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Reaction Scheme:

Sonogashira Coupling start This compound product Coupled Product start->product Coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->product Coupling catalysts Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)

Sonogashira coupling reaction workflow.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), Pd(PPh₃)₄ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).

  • Add the anhydrous solvent and anhydrous triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Authoritative Grounding: The Sonogashira coupling is a well-established and widely used reaction in organic synthesis, with numerous publications detailing its mechanism and applications.[2][4][13]

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry."[14][15][16] This reaction forms a stable 1,2,3-triazole ring and is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and mild reaction conditions.

Reaction Scheme:

CuAAC Reaction start This compound product 1,2,3-Triazole Product start->product Cycloaddition azide Organic Azide (R-N₃) azide->product Cycloaddition catalysts CuSO₄·5H₂O, Sodium Ascorbate

Schematic of the CuAAC click reaction.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole.

Field-Proven Insights: The in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a common and reliable method that avoids the need to handle potentially unstable Cu(I) salts.[14][17]

Applications in Drug Development and Heterocyclic Synthesis

The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds, many of which exhibit significant pharmacological activity.

Synthesis of Pyrazoles:

Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][18][19][20] α,β-Unsaturated ketones, such as (E)-4-Phenyl-3-buten-2-one (obtained from the Meyer-Schuster rearrangement of this compound), can react with hydrazines to form pyrazoles.[18]

Synthesis of Oxazoles:

Oxazoles are another important class of heterocycles found in many natural products and pharmaceuticals.[21][22][23][24][25] While direct synthesis from this compound is less common, its derivatives can be incorporated into synthetic routes towards functionalized oxazoles.

Antifungal Activity:

Derivatives of phenylbutenone and related structures have shown promising antifungal activity.[26][27][28][29] The core structure of this compound provides a starting point for the synthesis of novel antifungal agents.

Conclusion

This compound is a remarkably versatile building block in organic synthesis. Its unique combination of a secondary alcohol, a phenyl group, and a terminal alkyne allows for a wide range of selective transformations. The protocols detailed in this guide for its synthesis and key reactions, including the Meyer-Schuster rearrangement, oxidation, Sonogashira coupling, and click chemistry, provide a solid foundation for its use in the synthesis of complex molecules. The applicability of its derivatives in the construction of pharmacologically relevant heterocycles underscores its importance for researchers in drug discovery and development. As with all chemical procedures, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for successful and safe experimentation.

References

Application and Protocol Guide for Monitoring 4-Phenyl-3-butyn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Analytical Challenges of 4-Phenyl-3-butyn-2-ol

This compound is a versatile propargyl alcohol that serves as a key building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and functional materials.[1][2] Its structure, featuring a chiral secondary alcohol and a terminal alkyne adjacent to a phenyl group, allows for a diverse range of chemical transformations. Two of the most common and synthetically valuable reactions involving this substrate are the Sonogashira cross-coupling and stereoselective enzymatic reductions.

The Sonogashira coupling enables the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides, a cornerstone of modern organic synthesis.[3][4] On the other hand, the enzymatic reduction of the corresponding ketone, 4-phenyl-3-butyn-2-one, to produce enantiomerically pure this compound is of significant interest in the pharmaceutical industry, where single enantiomers of chiral drugs are often required to ensure therapeutic efficacy and minimize side effects.[5][6]

The successful execution and optimization of these reactions hinge on the ability to accurately monitor their progress in real-time or through discrete time-point analysis. This allows for the determination of reaction kinetics, the identification of reaction intermediates and byproducts, and the assessment of product purity and enantiomeric excess. This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of Reaction Monitoring

Effective reaction monitoring is not merely about tracking the disappearance of starting materials and the appearance of products. It is a holistic approach that provides a deeper understanding of the reaction dynamics. The choice of an analytical technique is dictated by the specific information required, the nature of the reactants and products, and the reaction conditions. The primary objectives of monitoring this compound reactions include:

  • Quantitative Analysis: Determining the concentration of reactants, products, and byproducts over time to calculate reaction rates, conversion, and yield.

  • Qualitative Analysis: Identifying unknown impurities and reaction intermediates to elucidate the reaction mechanism and identify potential side reactions.

  • Stereochemical Analysis: Determining the enantiomeric purity of the chiral alcohol product in stereoselective reactions.

This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic techniques (Nuclear Magnetic Resonance and Fourier-Transform Infrared) for achieving these objectives.

Chromatographic Techniques for Reaction Monitoring

Chromatography is a powerful tool for separating and quantifying the components of a reaction mixture. The choice between HPLC and GC-MS depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of reaction monitoring in many organic chemistry laboratories due to its versatility and wide applicability. For this compound and its derivatives, reversed-phase HPLC with UV detection is a highly effective method.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: this compound and its likely reaction products are moderately polar organic molecules. A C18 stationary phase provides excellent retention and separation based on the hydrophobicity of the analytes.

  • UV Detection: The phenyl group in the molecule is a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically at a wavelength around 254 nm.

  • Gradient Elution: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is often necessary to elute compounds with a range of polarities within a reasonable timeframe, ensuring good peak shape and resolution.

Protocol 1: Reversed-Phase HPLC for Monitoring a Sonogashira Coupling Reaction

This protocol is designed to monitor the consumption of this compound and the formation of the coupled product.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at desired time points.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This prevents further reaction and prepares the sample for analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Data Analysis:

  • Identify the peaks corresponding to the starting material (this compound), the aryl halide, and the desired product based on their retention times, which can be determined by injecting standards of each compound.

  • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

  • Quantification can be achieved by creating a calibration curve for each component using standards of known concentrations.[7]

Workflow for HPLC Monitoring:

NMR_Logic Start Reaction Mixture in NMR Tube Acquire_t0 Acquire Spectrum (t=0) Start->Acquire_t0 Initiate Initiate Reaction Acquire_t0->Initiate Monitor Acquire Spectra Over Time Initiate->Monitor Process Process Spectra (Phasing, Baseline Correction) Monitor->Process Analyze Integrate Characteristic Peaks Process->Analyze Kinetics Plot Concentration vs. Time Analyze->Kinetics

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-3-butyn-2-ol. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable propargyl alcohol intermediate. We will move beyond simple procedural outlines to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.

Section 1: Overview of Synthetic Strategy

The most direct and widely adopted method for synthesizing this compound is the nucleophilic addition of a phenylacetylide anion to acetaldehyde. This reaction, while straightforward in principle, is sensitive to reaction conditions, reagent quality, and procedural execution. The core of this synthesis involves two critical stages: the deprotonation of phenylacetylene to form a potent nucleophile, followed by its controlled reaction with the electrophilic carbonyl carbon of acetaldehyde.

Success hinges on favoring the desired nucleophilic addition while suppressing competing side reactions such as aldehyde enolization and acetylide homocoupling. This guide provides the necessary framework to navigate these challenges effectively.

G cluster_start Starting Materials cluster_reaction Core Synthesis A Phenylacetylene D Deprotonation: Formation of Phenylacetylide Anion A->D B Acetaldehyde E Nucleophilic Addition B->E C Strong Base (e.g., n-BuLi, EtMgBr) C->D D->E Reacts with F This compound (Crude Product) E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: High-level workflow for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently below 50%. What are the most likely causes?

A: A low yield is typically a result of a combination of factors rather than a single issue. The most critical areas to investigate are:

  • Incomplete Deprotonation: If phenylacetylene is not fully converted to the acetylide anion, it will remain unreacted, directly lowering your theoretical yield.

  • Side Reactions of the Aldehyde: Acetaldehyde is a challenging substrate. It can self-condense (aldol reaction) or be enolized by the strongly basic acetylide anion, which consumes the nucleophile without forming the desired product.

  • Moisture in the Reaction: Grignard reagents and other strong bases react violently with water. Any moisture in the glassware, solvents, or starting materials will quench the base and/or the acetylide nucleophile, halting the reaction.[1]

  • Degradation During Workup or Purification: The product can be sensitive to acidic conditions and heat. Prolonged exposure to acid or overheating during solvent removal can lead to decomposition.

Q2: My NMR analysis shows a significant amount of unreacted phenylacetylene. How do I ensure complete deprotonation?

A: This is a classic stoichiometry and reagent activity problem.

  • Causality: The pKa of the acetylenic proton in phenylacetylene is around 28-29. To achieve complete deprotonation, you must use a base with a conjugate acid pKa significantly higher than this.

  • Solution:

    • Choice of Base: While Grignard reagents like ethylmagnesium bromide (EtMgBr) are effective, n-butyllithium (n-BuLi) is often more reliable due to its greater basicity. Ensure you are using at least 1.05 to 1.1 molar equivalents of the base relative to phenylacetylene.

    • Reagent Titration: The molarity of commercial n-BuLi solutions can decrease over time. It is imperative to titrate your n-BuLi solution before use to determine its exact concentration.

    • Addition Temperature: Add the base to the phenylacetylene solution at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and then allow it to slowly warm to ensure the reaction goes to completion before adding the aldehyde.

Q3: How can I minimize side reactions involving acetaldehyde?

A: The key is to manage the reactivity of both the nucleophile and the electrophile through temperature control.

  • Causality: The reaction of the phenylacetylide with the acetaldehyde carbonyl is much faster than the enolization of acetaldehyde at low temperatures. As the temperature rises, the rate of enolization increases, becoming a significant competitive pathway.

  • Solution:

    • Maintain Low Temperature: Cool the phenylacetylide solution to -78 °C (a dry ice/acetone bath) before adding the acetaldehyde.

    • Slow Addition: Add the acetaldehyde dropwise as a solution in your anhydrous solvent (e.g., THF). This keeps the instantaneous concentration of the aldehyde low, further disfavoring side reactions like aldol condensation.

    • High-Purity Aldehyde: Use freshly distilled or a newly opened bottle of acetaldehyde to avoid impurities like acetic acid (which will quench the nucleophile) or paraldehyde.

Q4: What are the best practices for setting up the reaction to ensure anhydrous conditions?

A: Rigorous exclusion of atmospheric moisture is non-negotiable for this synthesis.

  • Glassware: All glassware (flasks, addition funnels, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under a vacuum and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common choices.[2] Purchase anhydrous grade or distill from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

  • Inert Atmosphere: The reaction must be conducted entirely under a positive pressure of dry Argon or Nitrogen using a manifold or balloon setup. Reagents should be transferred via syringe through rubber septa.

Q5: I'm struggling with purifying the final product. My column fractions are messy, and the yield drops significantly after chromatography.

A: Purification of propargyl alcohols can be tricky due to their polarity and potential for decomposition on silica gel.

  • Causality: Silica gel is slightly acidic and can potentially catalyze the decomposition of acid-sensitive alcohols. Furthermore, if homocoupling byproducts (like 1,4-diphenyl-1,3-butadiyne) are present, their low polarity can cause them to co-elute with the product in less polar solvent systems.

  • Solution:

    • Neutralize Before Extraction: During the aqueous workup, ensure the solution is neutralized or slightly basic before extracting with an organic solvent. A wash with saturated sodium bicarbonate solution is recommended.

    • TLC Analysis: Before running a column, carefully determine the optimal eluent system using TLC. A common system is a gradient of ethyl acetate in hexanes or pentanes.[3][4] Visualize with a UV lamp and a potassium permanganate (KMnO₄) stain, which is very effective for visualizing alcohols and alkynes.[3]

    • Deactivated Silica: If you suspect decomposition, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral base like triethylamine (~1%).

    • Minimize Contact Time: Pack and run the column efficiently to minimize the time the product spends on the silica gel.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of this compound via the addition of lithiated phenylacetylene to acetaldehyde.

G A 1. Setup & Inerting - Flame-dry glassware - Cool under Argon B 2. Deprotonation - Dissolve Phenylacetylene in THF - Cool to 0°C - Add n-BuLi dropwise - Stir for 30 min A->B C 3. Nucleophilic Addition - Cool solution to -78°C - Add Acetaldehyde solution dropwise - Stir for 2h at -78°C B->C D 4. Quench Reaction - Slowly add saturated NH4Cl solution - Warm to room temperature C->D E 5. Workup & Extraction - Add water - Extract with Diethyl Ether (3x) - Wash with brine D->E F 6. Drying & Concentration - Dry organic layer (Na2SO4) - Filter and concentrate in vacuo E->F G 7. Purification - Purify by flash column chromatography F->G H 8. Characterization - Obtain pure this compound G->H

Caption: Detailed experimental workflow for the optimized synthesis.

Reagents & Stoichiometry
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Phenylacetylene102.142.04 g (2.0 mL)20.01.0
n-Butyllithium64.068.8 mL (1.6 M in hexanes)21.01.05
Acetaldehyde44.051.06 g (1.35 mL)24.01.2
Anhydrous THF-100 mL--
Sat. aq. NH₄Cl-50 mL--
Diethyl Ether-150 mL--
Brine-50 mL--
Step-by-Step Methodology
  • Preparation: Under a positive pressure of Argon, add phenylacetylene (1.0 eq) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Dissolve it in 50 mL of anhydrous THF.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. A color change to pale yellow may be observed. Stir the solution at 0 °C for an additional 30 minutes after the addition is complete.

  • Nucleophilic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, prepare a solution of acetaldehyde (1.2 eq) in 20 mL of anhydrous THF. Add this acetaldehyde solution to the cooled phenylacetylide solution dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).

  • Quenching: While the flask is still at -78 °C, slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath (keep below 40 °C).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.[3]

References

Technical Support Center: Synthesis of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Phenyl-3-butyn-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable propargyl alcohol. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic route, enhance yield, and ensure product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is significantly low, and my crude NMR shows a large amount of unreacted phenylacetylene. What is the likely cause?

Answer:

This is a classic issue that almost always points to the premature quenching of your organometallic reagent, which is typically lithium phenylacetylide or a phenylacetylide Grignard reagent. These reagents are potent nucleophiles but are also extremely strong bases and are highly sensitive to moisture and other protic sources.

Causality:

  • Grignard and Organolithium Reagents: Both react irreversibly and exothermically with even trace amounts of water, alcohols, or any molecule with an acidic proton.[1][2] When this happens, the reagent is protonated back to phenylacetylene, rendering it inactive for the desired nucleophilic attack on the acetaldehyde carbonyl.

Preventative & Corrective Actions:

  • Rigorous Drying of Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot under a stream of inert gas (Argon or Nitrogen).

  • Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Tetrahydrofuran (THF), a common solvent for these reactions, is hygroscopic and should be dried over sodium/benzophenone ketyl or passed through a solvent purification system.

  • Inert Atmosphere: The entire reaction, from reagent preparation to quenching, must be conducted under a positive pressure of a dry, inert gas. This prevents atmospheric moisture from entering the system.

  • Reagent Quality: If using commercial butyllithium, ensure it has been recently titrated to confirm its molarity. Grignard reagents should be prepared fresh for best results.[2]

Question 2: I've isolated a significant, non-polar, high-molecular-weight crystalline solid alongside my product. What is it and how do I prevent its formation?

Answer:

The side product is almost certainly 1,4-diphenyl-1,3-butadiyne , the result of oxidative homocoupling of your phenylacetylide intermediate. This is one of the most common and frustrating side reactions in alkyne chemistry.

Causality:

  • Glaser Coupling: This reaction involves the dimerization of terminal alkynes.[3] In your synthesis, the phenylacetylide anion can be oxidized (often by trace oxygen) to a radical species, which then dimerizes. This process is notoriously catalyzed by copper salts, but can still occur in their absence if oxygen is present.[4]

Preventative & Corrective Actions:

  • Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen.

    • Degas Solvents: Before use, sparge your anhydrous solvents with argon or nitrogen for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: A positive pressure of high-purity inert gas is non-negotiable.

  • Avoid Copper Contamination: Ensure your glassware is scrupulously clean and not cross-contaminated from previous reactions that may have used copper catalysts (e.g., Sonogashira couplings).[5][6] While you aren't intentionally running a Sonogashira reaction, the principles of its side reactions are relevant here.[3][4]

  • Purification: Fortunately, 1,4-diphenyl-1,3-butadiyne is much less polar than your desired alcohol. It can typically be separated effectively using column chromatography on silica gel.[7]

Question 3: My crude reaction mixture is a complex, tarry mess with multiple spots on the TLC plate, suggesting polymerization. What's happening?

Answer:

This outcome suggests that base-catalyzed side reactions involving your electrophile, acetaldehyde, are dominating the reaction pathway. The strongly basic nature of the phenylacetylide anion is the root cause.

Causality:

  • Enolization of Acetaldehyde: Acetaldehyde has acidic α-protons. Your organometallic reagent can act as a base, deprotonating acetaldehyde to form an enolate.[8]

  • Aldol Condensation: This enolate is nucleophilic and can attack another molecule of acetaldehyde, initiating a cascade of aldol addition and condensation reactions, which ultimately leads to polymeric material.

Preventative & Corrective Actions:

  • Lower the Temperature: Perform the addition at very low temperatures. For lithium acetylides, -78°C (a dry ice/acetone bath) is standard. This temperature kinetically favors the faster nucleophilic addition to the carbonyl over the slower deprotonation at the α-carbon.

  • Use Inverse Addition: Instead of adding the organometallic reagent to the aldehyde, slowly add the acetaldehyde solution to the pre-formed lithium phenylacetylide solution at -78°C. This ensures that the aldehyde is never in excess, minimizing its opportunity to self-condense.

  • Consider Lewis Acid Additives (The Luche Condition): The addition of a Lewis acid like Cerium(III) chloride (CeCl₃) can dramatically improve results. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack. This often suppresses enolization. This technique is a self-validating system for difficult additions to enolizable aldehydes.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.

G start Reaction Complete. Analyze Crude Product low_yield Low Yield? start->low_yield unreacted_sm Unreacted Phenylacetylene Present? (NMR/GC) low_yield->unreacted_sm Yes high_mw_impurity High MW Impurity Present? (TLC/GC-MS) low_yield->high_mw_impurity No unreacted_sm->high_mw_impurity No check_drying Root Cause: Moisture Quenching. Action: Improve drying of glassware and solvents. unreacted_sm->check_drying Yes polymeric_mess Polymeric/Tarry Mixture? high_mw_impurity->polymeric_mess No check_inert Root Cause: Oxidative Homocoupling. Action: Degas solvents and ensure strict inert atmosphere. high_mw_impurity->check_inert Yes check_temp Root Cause: Aldol Condensation. Action: Lower temperature to -78°C. Use inverse addition. polymeric_mess->check_temp Yes success Proceed to Purification polymeric_mess->success No check_drying->success check_inert->success check_temp->success

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally preferred: addition of an acetylide to acetaldehyde or reduction of 4-phenyl-3-butyn-2-one?

    • A: The addition of lithium phenylacetylide (generated from phenylacetylene and n-butyllithium) to acetaldehyde is the most direct and common laboratory-scale method. It is a convergent synthesis that builds the carbon skeleton and sets the functionality in one step. The reduction route requires the prior synthesis of the ynone precursor (4-phenyl-3-butyn-2-one), which itself can be challenging.[9][10] However, the reduction route may be preferable if stereochemical control is desired, as enzymatic or chiral reducing agents can be employed to yield an enantiopure product.[11]

  • Q: How can I effectively purify this compound from the side products?

    • A: Flash column chromatography on silica gel is the standard method.[7] A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity will effectively separate the non-polar 1,4-diphenyl-1,3-butadiyne (elutes first) from the desired, more polar alcohol product. Unreacted acetaldehyde is volatile and is removed during the workup and solvent evaporation steps.

  • Q: My Grignard reaction with phenylacetylene and acetaldehyde is not working well. Should I use an organolithium reagent instead?

    • A: While Grignard reagents can be used, preparing the acetylide Grignard can be less straightforward than using n-butyllithium. The reaction of a Grignard reagent with a terminal alkyne proton is an equilibrium, which can be unfavorable. Using n-BuLi provides a clean, irreversible deprotonation to form the lithium acetylide, which is generally more reactive and leads to higher yields in the subsequent addition to acetaldehyde, provided the correct conditions (especially low temperature) are used.

Data Presentation: Common Side Products

Compound NameStructureMolecular Weight ( g/mol )Probable CauseSeparation Notes
Phenylacetylene Ph-C≡CH102.13Incomplete reaction; Quenching of organometallic reagentVolatile, but can co-elute with non-polar impurities. Largely removed under vacuum.
1,4-Diphenyl-1,3-butadiyne Ph-C≡C-C≡C-Ph202.25Oxidative homocoupling (Glaser side reaction)[3]Non-polar. Elutes very early from silica gel column (e.g., in pure hexanes).
Aldol Products (e.g., 3-Hydroxybutanal) CH₃CH(OH)CH₂CHO88.11Base-catalyzed enolization of acetaldehyde[8]Typically leads to complex mixtures/polymers. Very polar. May remain at the baseline on TLC.
4-Phenyl-3-buten-2-ol Ph-CH=CH-CH(OH)CH₃148.20Over-reduction of alkyne (if using reduction method)[7][12]Polarity is very similar to the desired product, making separation difficult. Requires careful chromatography.

Experimental Protocol: Synthesis via Lithium Phenylacetylide

This protocol represents a robust method for the synthesis, incorporating best practices to mitigate the side reactions discussed.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A 1. Add Phenylacetylene to anhydrous THF under Argon. B 2. Cool to -78°C. A->B C 3. Add n-BuLi dropwise. Stir for 1 hr. B->C D 4. Add Acetaldehyde dropwise at -78°C. C->D E 5. Stir for 2-3 hrs at -78°C. D->E F 6. Warm slowly to room temperature. E->F G 7. Quench with saturated aqueous NH4Cl. F->G H 8. Extract with Ether/EtOAc. G->H I 9. Dry, concentrate, and purify by chromatography. H->I

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is assembled.

  • Reagent Preparation: Phenylacetylene (1.0 eq) is dissolved in anhydrous THF under argon. The solution is cooled to -78°C using a dry ice/acetone bath.

  • Acetylide Formation: A solution of n-Butyllithium in hexanes (1.05 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. The resulting milky white suspension of lithium phenylacetylide is stirred at -78°C for 1 hour.

  • Nucleophilic Addition: Freshly distilled acetaldehyde (1.2 eq) is added dropwise to the stirred suspension at -78°C.

  • Reaction: The mixture is stirred at -78°C for 3 hours, during which it may become a clearer, yellowish solution. The cooling bath is then removed, and the reaction is allowed to warm to room temperature slowly.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography.

References

Technical Support Center: Purification of Crude 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Phenyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable propargyl alcohol intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The three most effective techniques are:

  • Vacuum Distillation: Ideal for large-scale purification (multi-gram to kilogram) where impurities have significantly different boiling points from the product. This method is efficient but may not remove impurities with boiling points close to that of this compound.

  • Flash Column Chromatography: The most versatile method for achieving high purity, especially on a lab scale (milligram to gram). It excels at separating compounds with different polarities, even if they have similar boiling points.[1]

  • Acid-Base Extraction (Work-up): While not a final purification step, a proper aqueous work-up is critical to remove acidic or basic starting materials and byproducts before chromatography or distillation.

Q2: What are the common impurities I should expect in my crude this compound?

A2: Impurities largely depend on the synthetic route. A common synthesis is the Grignard reaction between a phenylacetylene-derived organometallic reagent and acetaldehyde. Potential impurities include:

  • Unreacted Phenylacetylene: A common, less polar impurity.

  • Unreacted Acetaldehyde: Very volatile and usually removed during solvent evaporation, but can sometimes persist.

  • Benzene: Formed if the Grignard reagent is quenched by trace amounts of water.[2]

  • 4-Phenyl-3-butyn-2-one: An oxidation byproduct of the desired alcohol. This is a common issue with secondary propargyl alcohols.

  • Side-reaction products: Depending on the specific conditions, other coupling products or oligomers may form.

Q3: Is this compound stable to heat? What precautions should I take during distillation?

A3: this compound is a high-boiling point liquid and, like many propargyl alcohols, can be sensitive to high temperatures, potentially leading to decomposition or polymerization. For this reason, vacuum distillation is mandatory .[3] Distilling at atmospheric pressure is not feasible and will likely result in product degradation. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification.[4][5]

Physical Properties Comparison

To effectively select and troubleshoot a purification method, it is crucial to understand the physical properties of the target compound and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C @ Pressure)Polarity
This compound 146.19128 °C @ 9 Torr[6]Moderately Polar
Phenylacetylene102.14141-142 °C @ 760 TorrNon-Polar
Acetaldehyde44.0520.2 °C @ 760 TorrPolar
Benzene78.1180.1 °C @ 760 TorrNon-Polar
4-Phenyl-3-butyn-2-one144.1775-76 °C @ 0.8 TorrMore Polar than alcohol

Purification Method Selection Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification strategy.

G start Start: Crude this compound scale What is the scale of your reaction? start->scale purity_check Analyze purity by TLC/GC-MS. What are the main impurities? scale->purity_check < 10 g distill Perform Vacuum Distillation scale->distill > 10 g chrom Perform Flash Column Chromatography purity_check->chrom Polar impurities or close boiling points workup Perform Acid-Base Extraction / Aqueous Work-up purity_check->workup Acidic/Basic impurities present distill->purity_check Purity not sufficient end_product Pure this compound distill->end_product Purity sufficient chrom->end_product workup->distill workup->chrom G start Start: Impure Product After Column check_tlc Review TLC analysis of crude material. What is the Rf of the product and impurities? start->check_tlc rf_high Rf > 0.4 check_tlc->rf_high Too high rf_ok Rf is 0.2-0.4 check_tlc->rf_ok Optimal rf_low Rf < 0.2 check_tlc->rf_low Too low solve_rf_high Decrease eluent polarity. (e.g., from 20% to 10% EtOAc/Hexane) rf_high->solve_rf_high check_loading How was the column loaded? rf_ok->check_loading solve_rf_low Increase eluent polarity. (e.g., from 10% to 20% EtOAc/Hexane) rf_low->solve_rf_low wet_load Wet Loading (in solution) check_loading->wet_load dry_load Dry Loading (adsorbed on silica) check_loading->dry_load solve_wet_load Was the loading volume minimal? If not, switch to dry loading. wet_load->solve_wet_load check_ratio What was the silica:crude ratio? dry_load->check_ratio solve_wet_load->check_ratio ratio_low < 30:1 check_ratio->ratio_low ratio_ok > 30:1 check_ratio->ratio_ok solve_ratio Increase silica amount for better separation. ratio_low->solve_ratio final_check Consider column packing technique. Repack carefully to avoid channels. ratio_ok->final_check solve_ratio->final_check

References

Technical Support Center: Optimizing Catalyst Loading for 4-Phenyl-3-butyn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 4-Phenyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the hydrogenation of this compound?

A1: The choice of catalyst is dictated by the desired product. For complete reduction of the alkyne to the corresponding alkane (4-Phenyl-2-butanol), highly active transition metal catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel are commonly used.[1] For the selective partial hydrogenation to the cis-alkene (cis-4-Phenyl-3-buten-2-ol), a "poisoned" or deactivated catalyst is required. The most well-known is Lindlar's catalyst, which consists of palladium supported on calcium carbonate or barium sulfate and treated with inhibitors like lead acetate and quinoline.[1][2] An alternative to Lindlar's catalyst is nickel boride (Ni₂B).[3]

Q2: What is a typical starting catalyst loading (mol%) for this type of reaction?

A2: A general starting point for screening reactions is typically in the range of 1-5 mol% of the catalyst relative to the substrate. However, the optimal loading is highly dependent on the specific catalyst, reaction conditions (temperature, pressure), and the desired reaction rate. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading may not be cost-effective and can sometimes lead to an increase in side reactions.[4]

Q3: How does catalyst loading affect the selectivity of the reaction?

A3: Catalyst loading is a critical parameter for controlling selectivity, especially in partial hydrogenation. In some cases, higher catalyst loading can lead to over-reduction of the desired alkene product to the alkane, as the increased number of active sites can promote the second hydrogenation step.[4] Conversely, a very low catalyst loading might not be active enough to achieve a reasonable reaction rate. Therefore, optimizing the catalyst loading is a crucial step in maximizing the yield of the desired alkene.

Q4: Can I reuse my catalyst? If so, how?

A4: Heterogeneous catalysts, like Pd/C, offer the advantage of being easily separable from the reaction mixture, which allows for potential reuse.[5] To reuse the catalyst, it should be carefully filtered from the reaction mixture, washed with a suitable solvent to remove any adsorbed products or byproducts, and then dried under vacuum. However, catalyst deactivation is a common issue, which can result in reduced activity upon reuse.[6][7] The feasibility and efficiency of catalyst recycling should be evaluated on a case-by-case basis by monitoring the reaction rate and selectivity over several cycles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or Stalled Reaction Conversion

Q: I've set up my reaction, but the conversion of this compound is very low, or the reaction has stopped completely. What are the potential causes and how can I fix this?

A: Low or stalled conversion is a frequent problem that can often be traced back to the catalyst's activity or the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The most straightforward cause is an inadequate number of catalytic active sites for the amount of substrate.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) and monitor the conversion over time. Be aware that simply adding more catalyst is not always the optimal solution and can sometimes affect selectivity.[4]

  • Poor Catalyst Quality or Deactivation: The catalyst may have lost activity due to improper storage, handling, or poisoning from impurities.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (like Raney Nickel) or sensitive to air. Impurities in the substrate or solvent (e.g., sulfur compounds) can act as catalyst poisons.[3] Purifying the substrate and using high-purity solvents can mitigate this.

  • Inadequate Hydrogen Supply/Pressure: For hydrogenations, insufficient hydrogen availability will halt the reaction.

    • Solution: Ensure your hydrogen source is not depleted. Check for leaks in your reaction setup. For reactions sensitive to pressure, increasing the hydrogen pressure can enhance the reaction rate.

  • Suboptimal Temperature: Catalytic reactions have an optimal temperature range.

    • Solution: If the reaction is too cold, the activation energy barrier may not be overcome. Gently increasing the temperature (e.g., in 10 °C increments) can increase the reaction rate. However, excessively high temperatures can lead to catalyst deactivation or the formation of byproducts.[8]

Troubleshooting Workflow: Low Conversion

Low_Conversion_Troubleshooting start Problem: Low/Stalled Conversion check_catalyst Is the catalyst fresh and handled correctly? start->check_catalyst check_catalyst->start No, use fresh catalyst increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) check_catalyst->increase_loading Yes check_h2 Is H₂ supply adequate and pressure stable? increase_loading->check_h2 increase_pressure Increase H₂ Pressure check_h2->increase_pressure No check_temp Is the reaction temperature appropriate? check_h2->check_temp Yes increase_pressure->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_impurities Are substrate/solvent pure? check_temp->check_impurities Yes increase_temp->check_impurities purify Purify Starting Materials check_impurities->purify No success Reaction Proceeds check_impurities->success Yes purify->success Selectivity_Workflow start Problem: Poor Selectivity (Over-reduction) catalyst_choice Are you using a selective catalyst (e.g., Lindlar)? start->catalyst_choice switch_catalyst Switch to a 'poisoned' catalyst catalyst_choice->switch_catalyst No optimize_loading Reduce Catalyst Loading catalyst_choice->optimize_loading Yes switch_catalyst->optimize_loading optimize_conditions Reduce H₂ Pressure and Temperature optimize_loading->optimize_conditions monitor_reaction Monitor Reaction Progress Closely optimize_conditions->monitor_reaction quench Quench Reaction Upon Substrate Consumption monitor_reaction->quench success High Selectivity Achieved quench->success Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_vessels Prepare 5 Identical Reaction Vessels add_reagents Add Substrate & Solvent prep_vessels->add_reagents add_catalyst Add Catalyst (0.5, 1, 2, 4, 8 mol%) add_reagents->add_catalyst run_reaction Run Reactions Under Identical Conditions add_catalyst->run_reaction sampling Sample at t=1, 2, 4, 8, 24h run_reaction->sampling analyze_samples Analyze Samples (GC/HPLC) sampling->analyze_samples plot_data Plot Conversion & Selectivity vs. Loading analyze_samples->plot_data determine_optimum Determine Optimal Loading plot_data->determine_optimum

References

Technical Support Center: Selective Hydrogenation of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective hydrogenation of 4-Phenyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of alkyne semi-hydrogenation. Here, we will delve into the practical challenges and scientific principles behind preventing over-reduction to achieve high yields of the desired (Z)-4-phenyl-3-buten-2-ol.

Understanding the Reaction Pathway

The hydrogenation of an alkyne can proceed in a stepwise manner. The initial reduction of the alkyne yields an alkene, which can then be further reduced to a fully saturated alkane.[1][2] The primary objective in the selective hydrogenation of this compound is to halt the reaction at the alkene stage, specifically favoring the formation of the cis-(Z)-alkene. This is achieved by carefully selecting catalysts and reaction conditions that promote the hydrogenation of the alkyne at a much faster rate than the alkene.[1][3]

ReactionPathway Start This compound (Alkyne) Alkene (Z)-4-Phenyl-3-buten-2-ol (cis-Alkene) Start->Alkene H₂, Poisoned Catalyst (e.g., Lindlar's) Alkane 4-Phenyl-2-butanol (Alkane) Start->Alkane H₂ (excess), Active Catalyst Alkene->Alkane H₂, Active Catalyst (e.g., Pd/C)

Caption: Reaction pathway for the hydrogenation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the semi-hydrogenation of this compound to the cis-alkene?

A1: For the selective conversion of alkynes to cis-(Z)-alkenes, a "poisoned" or deactivated catalyst is essential.[3][4][5] The most widely used and effective catalyst for this transformation is Lindlar's catalyst .[4][6][7][8] This catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then treated with a catalytic poison such as lead acetate and quinoline.[5][7][8] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene to an alkane.[5][8][9]

Other notable catalysts for this purpose include:

  • P-2 Nickel (Ni₂B): This is a nickel boride catalyst that often provides similar selectivity to Lindlar's catalyst for the formation of cis-alkenes.[6][10] It can be a suitable alternative, particularly when avoiding lead-containing reagents is desirable.

  • Modified Nickel Nanoparticles: Recent research has explored the use of nickel nanoparticles supported on materials like silica and modified with nitrogen-doped carbon as a lead-free alternative to Lindlar's catalyst.[11]

Q2: Why is a "poisoned" catalyst necessary?

A2: Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly active and will readily hydrogenate both the alkyne and the resulting alkene, leading to the fully saturated alkane as the major product.[1][3][12] A poisoned catalyst is intentionally made less reactive.[3][5][9] The poison selectively blocks the most active catalytic sites, which are required for the hydrogenation of the less reactive alkene.[5] The more reactive alkyne can still be hydrogenated, allowing for the isolation of the alkene intermediate.[8]

Q3: How can I monitor the progress of the reaction to avoid over-reduction?

A3: Careful monitoring of the reaction is crucial. The most common and effective method is Thin Layer Chromatography (TLC) .[13] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the alkyne and the formation of the alkene product. The reaction should be stopped as soon as the starting material is no longer visible by TLC to minimize over-reduction. For setting up and running a TLC, you will need a TLC chamber, silica gel plates, and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[13] The spots can be visualized using a UV lamp or by staining with an appropriate reagent.[13]

Q4: What are the typical reaction conditions for this semi-hydrogenation?

A4: The reaction is typically carried out under a hydrogen atmosphere, often using a balloon filled with hydrogen gas for reactions at or near atmospheric pressure.[14][15] The choice of solvent can influence the reaction rate, with protic solvents like methanol or ethanol often accelerating the hydrogenation.[16] The reaction is generally run at room temperature with vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen gas.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Over-reduction to the alkane is the major product. 1. Catalyst is too active: The catalyst may not be sufficiently "poisoned," or a standard, highly active catalyst (e.g., Pd/C) was used.[3] 2. Reaction time is too long: The reaction was allowed to proceed after the complete consumption of the starting alkyne. 3. High hydrogen pressure: Elevated hydrogen pressure can sometimes lead to over-reduction.1. Use a properly prepared Lindlar's catalyst or P-2 Nickel. Ensure the catalyst is specifically designed for semi-hydrogenation.[6][7][8] 2. Monitor the reaction closely by TLC. Stop the reaction immediately upon disappearance of the starting material.[13] 3. Conduct the reaction at or near atmospheric pressure using a hydrogen balloon.[14]
The reaction is slow or does not go to completion. 1. Catalyst deactivation: The catalyst may have been exposed to air for an extended period or has been poisoned by impurities in the starting material or solvent. 2. Poor mixing: Inefficient stirring can lead to poor mass transfer of hydrogen gas to the catalyst surface. 3. Insufficient hydrogen: The hydrogen balloon may have deflated, or there is a leak in the system.1. Use fresh catalyst and high-purity, dry solvents. Ensure the reaction is set up under an inert atmosphere before introducing hydrogen.[15] 2. Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.[16] 3. Check for leaks in the reaction setup. Use a fresh, well-sealed balloon of hydrogen. It is advisable to use a double-layered balloon as hydrogen can diffuse through a single layer.[16]
A mixture of cis and trans isomers is obtained. While Lindlar's catalyst is highly selective for the cis-(Z)-alkene, the formation of the trans-(E)-alkene can sometimes occur, although it is less common under standard conditions. Certain nickel-based catalyst systems have been developed for selective formation of E-alkenes.[18][19][20]For selective synthesis of the cis-(Z)-alkene, Lindlar's catalyst is the most reliable choice. [6][7][21] If trans-(E)-alkene is desired, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the standard method.[21]

Experimental Protocol: Semi-Hydrogenation of this compound using Lindlar's Catalyst

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Materials:
  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous methanol (or ethanol)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Celite®

Equipment:
  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

Procedure:

ProtocolWorkflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A 1. Add Lindlar's catalyst and stir bar to a dry flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous solvent via syringe. B->C D 4. Dissolve substrate in solvent and add to the flask. C->D E 5. Evacuate and backfill with H₂ gas from a balloon (3x). D->E F 6. Stir vigorously at room temperature. E->F G 7. Monitor reaction progress by TLC. F->G H 8. Stop reaction when starting material is consumed. G->H I 9. Purge the flask with inert gas. H->I J 10. Filter the mixture through a pad of Celite®. I->J K 11. Wash the Celite® pad with the reaction solvent. J->K L 12. Concentrate the filtrate under reduced pressure. K->L

Caption: Step-by-step experimental workflow for semi-hydrogenation.

Detailed Steps:

  • Catalyst Preparation: To a dry two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Inert Atmosphere: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add anhydrous methanol (or another suitable solvent) via syringe under a positive pressure of inert gas.

  • Substrate Addition: In a separate vial, dissolve the this compound in a minimal amount of the reaction solvent and add it to the reaction flask via syringe.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times.[16] Leave the balloon attached to the flask via a gas inlet adapter.

  • Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial for the reaction to proceed.[16]

  • Monitoring: Periodically, stop the stirring, purge the flask with inert gas, and carefully take a small aliquot for TLC analysis.[15] Spot the aliquot on a TLC plate alongside a spot of the starting material. Develop the plate in an appropriate eluent system (e.g., 20-30% ethyl acetate in hexanes).

  • Reaction Completion: Once the starting material spot is no longer visible on the TLC plate, the reaction is complete.

  • Workup: Stop the reaction by purging the system with inert gas.[22][23]

  • Filtration: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst.[22][23] Be careful not to let the catalyst dry on the filter paper, as it can be pyrophoric.[22][23]

  • Washing: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.

References

Enhancing the stability of 4-Phenyl-3-butyn-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile propargyl alcohol in their synthetic endeavors. As a secondary benzylic propargyl alcohol, this compound offers unique reactivity, but it is also susceptible to specific degradation pathways under common reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and mitigate these stability challenges, ensuring the integrity of your experiments and the purity of your products.

Understanding the Core Instability: The Meyer-Schuster Rearrangement

The primary pathway for the decomposition of secondary propargyl alcohols like this compound is the Meyer-Schuster rearrangement.[1][2][3][4] This acid-catalyzed isomerization converts the propargyl alcohol into an α,β-unsaturated ketone, in this case, 4-phenyl-3-buten-2-one.[1] The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift and tautomerization.[1] Understanding this mechanism is key to diagnosing and preventing unwanted side reactions.

Troubleshooting Guide: Navigating Common Experimental Pitfalls

This section addresses specific issues you may encounter during your work with this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing the formation of an unexpected, more polar byproduct that shows a carbonyl stretch in the IR spectrum during my reaction under acidic conditions. What is happening and how can I prevent it?

Answer: You are likely observing the Meyer-Schuster rearrangement of your this compound to 4-phenyl-3-buten-2-one. This is a classic acid-catalyzed decomposition pathway for secondary and tertiary propargyl alcohols.[1][5]

Causality: The presence of a Brønsted or Lewis acid in your reaction medium is protonating the hydroxyl group of the alcohol, initiating the rearrangement. Even seemingly mild acidic conditions can trigger this process, especially at elevated temperatures.

Solutions:

  • pH Control: If your reaction tolerates it, neutralize any acidic species. The use of a non-nucleophilic base, such as proton sponge or 2,6-lutidine, can be effective.

  • Use of Milder Catalysts: If your desired transformation requires a Lewis acid, consider using milder alternatives. For instance, some gold- and silver-based catalysts can effect desired transformations without strongly promoting the Meyer-Schuster rearrangement under carefully controlled conditions.[1][6]

  • Protect the Alcohol: The most robust solution is to protect the hydroxyl group prior to subjecting the molecule to acidic conditions. Common protecting groups for alcohols that are stable to a wide range of non-acidic reagents include silyl ethers and tetrahydropyranyl (THP) ethers.[5][7]

Question 2: My reaction is run under neutral or basic conditions, yet I'm still seeing decomposition of my this compound. What could be the cause?

Answer: While the Meyer-Schuster rearrangement is the most common issue, other decomposition pathways can occur under neutral or basic conditions, particularly at elevated temperatures or in the presence of certain metals or oxidizing agents.

Causality:

  • Thermal Decomposition: Propargyl alcohols can be thermally labile. At high temperatures, homolytic cleavage of the C-O bond can occur, leading to radical-mediated side reactions.

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 4-phenyl-3-butyn-2-one. This can be initiated by atmospheric oxygen, especially in the presence of transition metal impurities, or by oxidizing reagents.[8][9][10]

  • Base-Catalyzed Isomerization: While less common than the acid-catalyzed rearrangement, strong bases can potentially promote other isomerization or elimination pathways.

Solutions:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: To prevent oxidation, conduct your reaction under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Incompatible Reagents: Be mindful of the reagents used. If your desired reaction involves a strong base or an oxidizing agent, protecting the alcohol functionality is highly recommended.

Question 3: I need to perform a reaction that is incompatible with the hydroxyl group of this compound. What is the best strategy to temporarily mask its reactivity?

Answer: Protecting the hydroxyl group is the standard and most effective strategy. The choice of protecting group will depend on the specific conditions of your subsequent reaction steps.

Recommended Protecting Groups:

Protecting GroupIntroduction ConditionsRemoval ConditionsStability Profile
tert-Butyldimethylsilyl (TBS/TBDMS) Ether TBSCl, imidazole, DMFTBAF in THF; or acidic conditions (e.g., CSA in MeOH)Stable to bases, organometallics, and many oxidizing/reducing agents. Labile to acid and fluoride ions.[11][12][13]
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), catalytic PTSA or PPTS, CH₂Cl₂Mildly acidic aqueous conditions (e.g., acetic acid in THF/water)Stable to bases, organometallics, and reducing agents. Labile to acid.[5][14][15][16]

Experimental Protocol: Protection of this compound as a TBS Ether

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Protection/Deprotection Workflow

G cluster_protection Protection Step cluster_reaction Desired Reaction cluster_deprotection Deprotection Step A This compound B TBS-Protected Alcohol A->B TBSCl, Imidazole, DMF C Perform Acidic or Base-Sensitive Reaction B->C D Desired Product with Free Hydroxyl Group C->D TBAF, THF or Mild Acid G A This compound B Protonated Alcohol (Oxonium Ion) A->B H+ (Acid Catalyst) C Allenic Carbocation Intermediate B->C 1,3-Hydroxyl Shift D Allenol C->D -H+ E 4-Phenyl-3-buten-2-one (α,β-Unsaturated Ketone) D->E Tautomerization

References

Technical Support Center: Byproduct Identification in 4-Phenyl-3-butyn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-phenyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile propargyl alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the common and subtle challenges encountered during experimentation, with a focus on byproduct identification and mitigation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Acid-Catalyzed Reactions - The Meyer-Schuster and Rupe Rearrangements

Acid-catalyzed reactions of propargyl alcohols like this compound are common, but often lead to the formation of undesired rearranged byproducts. Understanding the mechanisms and identifying these byproducts is the first step toward optimizing your reaction conditions.

FAQ 1: I'm observing an unexpected carbonyl peak in the IR spectrum of my reaction mixture. What could it be?

An unexpected carbonyl peak is a strong indicator of a Meyer-Schuster or Rupe rearrangement.[1] These acid-catalyzed isomerizations are common side reactions for secondary and tertiary propargyl alcohols, converting them into α,β-unsaturated ketones or aldehydes.[1]

  • Meyer-Schuster Rearrangement: This reaction typically converts a secondary propargyl alcohol into an α,β-unsaturated ketone. In the case of this compound, the expected product is (E)-4-phenyl-3-buten-2-one .

  • Rupe Rearrangement: While more common for tertiary propargylic alcohols, under certain conditions, a Rupe-type rearrangement can occur, potentially leading to other isomeric unsaturated ketones.

Expected Byproduct Profile:

Byproduct NameStructureKey Identifying Features
(E)-4-Phenyl-3-buten-2-oneStructure of (E)-4-Phenyl-3-buten-2-oneConjugated ketone (IR: ~1670 cm⁻¹), trans-alkene protons (¹H NMR: ~6.7 and ~7.5 ppm, J ≈ 16 Hz)
1-Phenyl-1-buten-3-oneStructure of 1-Phenyl-1-buten-3-oneConjugated ketone (IR: ~1680 cm⁻¹), vinylic protons coupled to a methyl group.

Reaction Pathway: Meyer-Schuster Rearrangement

Meyer_Schuster A This compound B Protonated Alcohol A->B H⁺ C Allenyl Cation B->C -H₂O (Rearrangement) D Allenol Intermediate C->D +H₂O, -H⁺ E (E)-4-Phenyl-3-buten-2-one D->E Tautomerization

Caption: Mechanism of the Meyer-Schuster rearrangement.

FAQ 2: How can I confirm the presence of these rearrangement byproducts?

Confirmation requires a combination of chromatographic and spectroscopic techniques.

Analytical Workflow:

  • Thin Layer Chromatography (TLC): A quick check will show a new, often less polar spot corresponding to the enone byproduct compared to the starting alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components. The rearrangement products will have the same mass as the starting material but different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. Look for the characteristic signals of the α,β-unsaturated ketone.

¹H NMR Data for (E)-4-Phenyl-3-buten-2-one (in CDCl₃):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.4s-
=CH-CO~6.7d~16
Ph-CH=~7.5d~16
Aromatic~7.3-7.6m-

Troubleshooting Experimental Protocol: GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

  • Injection Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the starting material and byproducts.

  • Mass Spectrometry: Use electron ionization (EI) and scan a mass range that includes the molecular ion of your compound (m/z 146 for this compound and its isomers).

FAQ 3: How can I minimize the formation of these rearrangement byproducts?

Minimizing these byproducts involves careful control of reaction conditions, particularly acidity and temperature.

  • Use Milder Acids: Strong protic acids like sulfuric acid are notorious for promoting rearrangements. Consider using milder Lewis acids or solid-supported acid catalysts.

  • Lower Reaction Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the desired product.

  • Anhydrous Conditions: The presence of water can facilitate the rearrangement mechanism.[1] Ensure your reagents and solvents are dry.

  • Alternative Catalysts: For certain transformations, transition metal catalysts (e.g., based on ruthenium or silver) can offer milder reaction conditions and suppress rearrangement pathways.[1]

Section 2: Dehydration and Other Side Reactions

Besides rearrangements, this compound can undergo other side reactions, particularly under harsh acidic or thermal conditions.

FAQ 4: I see a product with a lower mass in my GC-MS analysis. What could it be?

A product with a mass loss of 18 amu (the mass of water) strongly suggests a dehydration reaction. In the case of this compound, this would lead to the formation of an enyne , specifically 4-phenyl-1-buten-3-yne .

Dehydration Byproduct Profile:

Byproduct NameStructureKey Identifying Features
4-Phenyl-1-buten-3-yneStructure of 4-Phenyl-1-buten-3-yneMass of 128 amu, characteristic vinyl and acetylenic protons in ¹H NMR.

Reaction Pathway: Dehydration

Dehydration A This compound B Protonated Alcohol A->B H⁺ C Carbocation B->C -H₂O D 4-Phenyl-1-buten-3-yne C->D -H⁺

Caption: Dehydration of this compound to an enyne.

FAQ 5: I'm getting a complex mixture of high molecular weight compounds. What is happening?

The formation of a complex mixture of high molecular weight species often points to oligomerization or polymerization of the starting material or reactive intermediates. Alkynes, especially under acidic or thermal stress, can undergo various modes of self-condensation.

Troubleshooting Oligomerization:

  • Lower Reactant Concentration: High concentrations can favor intermolecular reactions leading to oligomers.

  • Control Temperature: Avoid excessive heating.

  • Use of Inhibitors: In some cases, radical inhibitors can suppress polymerization if a radical pathway is involved.

  • Optimize Catalyst Loading: For catalyzed reactions, use the minimum effective amount of catalyst.

Section 3: Byproducts in Other Common Reactions

This compound is a versatile building block used in various transformations beyond acid-catalyzed reactions. Each of these has its own potential for byproduct formation.

FAQ 6: What byproducts should I look out for in reduction reactions?

The chemoselectivity of the reduction is the main concern. The goal is often to reduce the alkyne or the alcohol functionality selectively.

  • Reduction of the Alkyne: When reducing the alkyne to an alkene or alkane, over-reduction is a common issue. Incomplete reduction can also leave starting material in the product mixture.

  • Reduction of a Ketone to this compound: If you are synthesizing the title compound by reducing 4-phenyl-3-butyn-2-one, incomplete reduction is the primary byproduct. Some reducing agents may also affect the alkyne.

Troubleshooting Reduction Reactions:

Reducing AgentPotential Issues & Solutions
LiAlH₄ A strong reducing agent that can reduce both the alkyne and any carbonyl groups.[2] Use milder, more selective reagents if you need to preserve other functional groups.
NaBH₄ Generally chemoselective for carbonyls over alkynes.[2] However, under certain conditions, it can slowly reduce activated alkynes.
Catalytic Hydrogenation (e.g., Lindlar's catalyst) Prone to over-reduction. Careful monitoring of the reaction progress is crucial.
FAQ 7: What are the common side products in Sonogashira coupling reactions?

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds with terminal alkynes. However, several side reactions can occur.

  • Homocoupling (Glaser Coupling): This is the most common side reaction, where two molecules of the terminal alkyne couple to form a diyne. This is often promoted by the copper co-catalyst in the presence of oxygen.

  • Decomposition of the Palladium Catalyst: This can lead to the formation of palladium black and a halt in the catalytic cycle.

Troubleshooting Sonogashira Coupling:

  • Degas Solvents Thoroughly: Oxygen promotes homocoupling.

  • Use a Co-solvent: Amines like triethylamine or diisopropylamine are often used as both the base and a solvent, which can help to suppress homocoupling.

  • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can have a significant impact on the reaction outcome.

Section 4: Analytical Protocols

Accurate identification of byproducts is key to successful troubleshooting. Here are some starting points for your analytical method development.

Protocol 1: General Purpose GC-MS Method
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet: 250 °C, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: General Purpose HPLC Method
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a suitable ratio of A and B (e.g., 70:30 A:B) and ramp to a higher concentration of B (e.g., 10:90 A:B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Analytical Workflow Visualization

Analytical_Workflow cluster_Reaction Reaction Monitoring cluster_Identification Byproduct Identification TLC TLC Analysis (Quick Check) GCMS GC-MS (Separation & Mass) TLC->GCMS Indicates Presence of Byproducts NMR NMR Spectroscopy (Structure Elucidation) GCMS->NMR Suggests Possible Structures HPLC HPLC-UV (Separation & Quantification) HPLC->NMR

Caption: A typical workflow for byproduct identification.

References

Best practices for handling and storage of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and troubleshooting of this versatile acetylenic alcohol. Our aim is to combine established safety protocols with field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Core Concepts: Understanding this compound

This compound is a valuable building block in organic synthesis, prized for its terminal alkyne and secondary alcohol functionalities. These reactive groups allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and complex organic molecules. However, the very reactivity that makes this compound so useful also necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye irritation. It is classified as a combustible liquid. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All handling should be performed in a well-ventilated fume hood.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its purity and stability, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.

Q3: Is this compound sensitive to air or moisture?

A3: While the SDS does not explicitly state that it is air or moisture sensitive, the general nature of acetylenic compounds suggests that prolonged exposure to atmospheric conditions should be avoided to prevent potential oxidation or hydration of the alkyne group. For reactions requiring anhydrous conditions, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen).

Q4: What are the signs of degradation or polymerization of this compound?

A4: Visual inspection can often provide the first clues of degradation. A pure sample of this compound should be a colorless to light yellow liquid. The development of a significant yellow or brown color may indicate the presence of impurities or degradation products. An increase in viscosity or the formation of solid precipitates can be a sign of polymerization. For a more definitive assessment, analytical techniques such as NMR spectroscopy can be used to check for the appearance of new signals or the broadening of existing ones, which could indicate the formation of byproducts.

Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low reaction yield in a coupling reaction (e.g., Sonogashira) 1. Degraded this compound: The terminal alkyne may have degraded due to improper storage. 2. Presence of oxygen: Palladium catalysts used in many coupling reactions are sensitive to oxygen.[1] 3. Homo-coupling of the alkyne: A common side reaction in Sonogashira couplings.[1]1. Verify purity: Before use, check the purity of the this compound by TLC or NMR. If impurities are detected, consider purification by column chromatography. 2. Ensure inert atmosphere: Use Schlenk line techniques or a glovebox to rigorously exclude oxygen from the reaction.[1] Degas solvents and reagents thoroughly. 3. Optimize reaction conditions: Adjust the catalyst loading, temperature, or reaction time. The use of a copper co-catalyst can sometimes promote homo-coupling; a copper-free Sonogashira protocol may be beneficial.
Formation of a dark brown or black reaction mixture Decomposition of the starting material or catalyst: Acetylenic compounds can be unstable at elevated temperatures. Palladium catalysts can also decompose to form palladium black.Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period. Use a more stable catalyst: Consider using a more robust palladium catalyst or ligand that is less prone to decomposition at the required reaction temperature.
Difficulty in purifying the product from unreacted this compound Similar polarity of the product and starting material: This can make separation by column chromatography challenging.Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent may improve separation. Consider a chemical quench: If the product is stable, consider a mild chemical treatment to selectively react with the unreacted alcohol, making it easier to separate.
Inconsistent reaction outcomes Variability in the quality of this compound: Different batches or suppliers may have varying levels of purity.Standardize the starting material: If possible, use this compound from the same lot for a series of experiments. Always confirm the purity of a new batch before use.

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol is adapted from a procedure for a structurally similar compound and should be effective for removing polar impurities and baseline material.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or pentane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the column: Dry-pack a glass column with silica gel. The amount of silica should be approximately 50 times the weight of the crude material.

  • Load the sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the prepared column.

  • Elute the column: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Collect fractions: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Increase polarity (if necessary): If the product is not eluting, gradually increase the polarity of the solvent system (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.

Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don appropriate PPE: - Safety Goggles - Lab Coat - Gloves FumeHood Work in a certified fume hood PPE->FumeHood InertAtmosphere Prepare inert atmosphere (if required) FumeHood->InertAtmosphere Dispense Dispense required amount using a clean, dry syringe or pipette InertAtmosphere->Dispense Reaction Add to reaction vessel Dispense->Reaction Seal Tightly seal the original container Reaction->Seal Waste Dispose of waste according to institutional guidelines Reaction->Waste Store Store in a cool, dry, well-ventilated area Seal->Store DegradationPathway start This compound ketone 4-Phenyl-3-oxobutan-2-one (enol intermediate) start->ketone Hydration (e.g., acid catalyst) oxidized 4-Phenyl-3-butyn-2-one start->oxidized Oxidation polymer Polymerization start->polymer Radical or acid/base catalyzed

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 4-Phenyl-3-butyn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the validation of 4-Phenyl-3-butyn-2-ol, a valuable propargyl alcohol derivative used as a building block in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1] We will explore a primary synthetic route, detail the experimental protocols for multi-modal spectroscopic analysis, and present the expected data in a comparative framework to ensure researchers can confidently verify the synthesis of the target compound.

Synthetic Strategies for this compound

The successful synthesis of the target molecule is the prerequisite for any validation. While several methods exist, the Grignard reaction stands out for its efficiency and reliability in forming the required carbon-carbon bond.

Primary Route: Grignard Addition of Phenylacetylide to Acetaldehyde

The addition of an organometallic reagent to a carbonyl is a cornerstone of organic synthesis.[2] In this case, we leverage the nucleophilicity of a phenylacetylide Grignard reagent to attack the electrophilic carbonyl carbon of acetaldehyde. The causality behind this choice is twofold: the starting materials (phenylacetylene and acetaldehyde) are readily available, and the reaction mechanism is robust and high-yielding. The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol.[3]

The mechanism involves the initial deprotonation of the terminal alkyne (phenylacetylene) by a stronger Grignard reagent (like ethylmagnesium bromide) to form the nucleophilic magnesium acetylide. This species then attacks the acetaldehyde.

G cluster_step1 Step 1: Formation of Phenylacetylide Grignard Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup A Ph-C≡C-H (Phenylacetylene) C Ph-C≡C-MgBr (Phenylacetylide Grignard) A->C + EtMgBr B Et-MgBr (Ethylmagnesium Bromide) D Ethane C->D + Ethane (byproduct) E Ph-C≡C-MgBr G [Intermediate Alkoxide] E->G + Acetaldehyde F CH₃CHO (Acetaldehyde) H [Intermediate Alkoxide] J Ph-C≡C-CH(OH)-CH₃ (this compound) H->J + H₃O⁺ I H₃O⁺

Caption: Reaction mechanism for Grignard synthesis.

Alternative Route: Sonogashira Coupling Approaches

For comparison, the Sonogashira cross-coupling reaction offers another powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbons.[4] A potential, albeit more complex, route could involve coupling a protected propargyl alcohol with iodobenzene. For instance, coupling 3-butyn-2-ol with iodobenzene using a palladium-copper catalyst system would yield the target molecule.[5] This method is exceptionally versatile and tolerates a wide range of functional groups, making it invaluable for complex molecule synthesis, but for this specific target, the Grignard route is more direct.[6]

The Imperative of Spectroscopic Validation

Confirmation of a successful reaction goes beyond measuring yield. It requires unambiguous structural verification. A single analytical technique is rarely sufficient. For instance, while IR spectroscopy can confirm the presence of a hydroxyl group, it cannot define its position. NMR can map the entire carbon-hydrogen framework, but Mass Spectrometry is needed to confirm the overall molecular weight. Therefore, a multi-technique approach is essential for irrefutable validation.

Experimental Protocols & Data Interpretation

The following protocols represent a self-validating system where the data from each step corroborates the others.

Synthesis Protocol (Grignard Route)
  • Reagent Preparation : In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a solution of ethyl bromide (1.1 eq) in diethyl ether dropwise to initiate the Grignard reagent formation.

  • Acetylide Formation : To the freshly prepared ethylmagnesium bromide solution, add a solution of phenylacetylene (1.0 eq) in diethyl ether dropwise at 0 °C. Stir for 1 hour.

  • Carbonyl Addition : Cool the resulting phenylacetylide solution to 0 °C and add acetaldehyde (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Workup : Cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.[7]

  • Extraction & Purification : Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Infrared (IR) Spectroscopy: Probing Functional Groups

Causality : IR spectroscopy is the first line of analysis. It provides immediate evidence of the key functional group transformation: the disappearance of the carbonyl (C=O) from acetaldehyde and the appearance of a hydroxyl group (O-H) in the product. It also confirms that the alkyne C≡C bond remains intact.

Protocol :

  • Prepare a neat sample by applying a thin film of the purified product onto a salt plate (NaCl or KBr).

  • Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a solution-cell.

  • Acquire the spectrum over a range of 4000-600 cm⁻¹.

Data Interpretation :

  • Product (this compound) :

    • O-H Stretch : A strong, broad absorption in the 3600-3300 cm⁻¹ region is the most telling signal, confirming the presence of the alcohol.[8]

    • C-O Stretch : A strong absorption around 1050-1150 cm⁻¹ indicates a secondary alcohol.[8]

    • C≡C Stretch : A weak to medium, sharp absorption around 2260-2100 cm⁻¹ confirms the internal alkyne.[9]

    • Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.

  • Starting Materials :

    • Phenylacetylene : Will show a sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch (~2150 cm⁻¹). The absence of the sharp ≡C-H peak in the product is a key validation point.

    • Acetaldehyde : Will show a very strong C=O (carbonyl) stretch around 1725 cm⁻¹. The complete disappearance of this peak confirms full consumption of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality : NMR provides the definitive structural map of the molecule. ¹H NMR confirms the number, connectivity, and chemical environment of all protons, while ¹³C NMR does the same for the carbon skeleton. This is the most powerful tool for distinguishing between potential isomers and confirming the precise structure.

Protocol :

  • Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and optionally, DEPT-135 spectra on a 400 MHz or higher spectrometer.

¹H NMR Analysis :

  • Aromatic Protons (C₆H₅-) : A multiplet in the range of 7.2-7.5 ppm, integrating to 5H.

  • Methine Proton (-CH(OH)-) : A quartet around 4.8-5.0 ppm, integrating to 1H. The splitting pattern (quartet) is crucial, as it indicates coupling to the three protons of the adjacent methyl group.

  • Hydroxyl Proton (-OH) : A broad singlet that can appear over a wide range, typically 1.5-4.0 ppm, integrating to 1H. Its position is concentration and temperature-dependent. It does not typically show splitting.[8]

  • Methyl Protons (-CH₃) : A doublet around 1.5-1.6 ppm, integrating to 3H. The doublet splitting confirms its proximity to the single methine proton.

¹³C NMR Analysis :

  • Aromatic Carbons : Multiple signals between ~122-132 ppm. The quaternary carbon attached to the alkyne will be near 122 ppm.

  • Alkynyl Carbons (-C≡C-) : Two quaternary signals in the range of 85-95 ppm.

  • Methine Carbon (-CH(OH)-) : A signal around 60-65 ppm. A DEPT-135 experiment would show this as a positive signal (CH).

  • Methyl Carbon (-CH₃) : A signal around 23-26 ppm. A DEPT-135 experiment would show this as a positive signal (CH₃).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Causality : MS provides the molecular weight of the compound, offering final confirmation of the chemical formula (C₁₀H₁₀O, MW: 146.19 g/mol ).[10] Furthermore, the fragmentation pattern provides corroborating structural evidence.

Protocol :

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum.

Data Interpretation :

  • Molecular Ion Peak (M⁺) : A peak at m/z = 146 is expected, corresponding to the molecular weight of the product.

  • Key Fragmentation Patterns :

    • Alpha-Cleavage : Cleavage of the bond between the carbinol carbon and the alkyne group is common for alcohols. This would result in a fragment corresponding to [M - C₈H₅]⁺ at m/z = 45.

    • Loss of Methyl : A peak at m/z = 131 [M - CH₃]⁺.

    • Dehydration : Loss of a water molecule is a characteristic fragmentation pathway for alcohols, which would produce a peak at m/z = 128 [M - H₂O]⁺.[8]

Integrated Validation Workflow & Comparative Data Summary

The synergy of these techniques provides a robust validation workflow. An initial IR scan confirms the functional group transformation, followed by MS to verify the molecular weight. Finally, detailed 1D and 2D NMR experiments provide irrefutable proof of the molecular structure and connectivity.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation synthesis Grignard Reaction: Phenylacetylene + Acetaldehyde workup Aqueous Workup & Extraction synthesis->workup purify Column Chromatography workup->purify ir IR Spectroscopy (Functional Groups) purify->ir Purified Product ms Mass Spectrometry (Molecular Weight) ir->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structure & Connectivity) ms->nmr final Structure Confirmed: This compound nmr->final

Caption: Integrated workflow for synthesis and validation.

Table 1: Comparative Spectroscopic Data for Validation

FeatureStarting Material (Phenylacetylene)Starting Material (Acetaldehyde)Product (this compound)Rationale for Confirmation
IR: O-H Stretch AbsentAbsent~3400 cm⁻¹ (broad)[8]Appearance confirms alcohol formation.
IR: ≡C-H Stretch ~3300 cm⁻¹ (sharp)AbsentAbsentDisappearance confirms reaction at the terminal alkyne.
IR: C=O Stretch Absent~1725 cm⁻¹ (strong)AbsentDisappearance confirms consumption of acetaldehyde.
¹H NMR: -CH(OH)- AbsentAbsent~4.9 ppm (quartet, 1H)Signal and splitting pattern confirm structure.
¹H NMR: -CH₃ Absent~2.2 ppm (doublet, 3H)~1.5 ppm (doublet, 3H)Shift and splitting confirm new chemical environment.
¹³C NMR: -CH(OH)- AbsentAbsent~62 ppmAppearance confirms the carbinol carbon.
¹³C NMR: C=O Absent~200 ppmAbsentDisappearance confirms reaction of the carbonyl.
MS: M⁺ (m/z) 10244146[11]Confirms the addition of both fragments.
MS: [M-H₂O]⁺ N/AN/A128[8]Characteristic fragmentation of an alcohol.

Conclusion

The synthesis of this compound via Grignard addition is a straightforward and effective method. However, its successful synthesis can only be claimed upon rigorous spectroscopic validation. By systematically applying IR, NMR, and Mass Spectrometry, researchers can build a multi-layered, self-corroborating dataset. This guide demonstrates that by comparing the spectral features of the product against its precursors, one can definitively confirm the functional group transformations, the final molecular weight, and the precise atomic connectivity, thereby ensuring the scientific integrity of the result.

References

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 4-Phenyl-3-butyn-2-ol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-Phenyl-3-butyn-2-ol

This compound is a chiral propargyl alcohol with significant applications in organic synthesis, serving as a key building block for more complex molecules in pharmaceutical and materials science. Its precise structure, featuring a phenyl ring, a carbon-carbon triple bond, and a chiral center, makes it a valuable synthon. However, the synthetic routes to this molecule can introduce a variety of impurities, including starting materials, reagents, by-products, and stereoisomers. For professionals in drug development and research, the accurate determination of purity is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate method for your specific analytical challenge.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

HPLC is a powerful separation technique that relies on a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[1][2] For moderately polar, non-volatile, or thermally sensitive compounds like this compound, HPLC, particularly in its reversed-phase mode, is often the method of choice.[2][3][4][5]

The Causality of Method Design: Why Reversed-Phase HPLC?

Reversed-phase HPLC (RP-HPLC) utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2][6][7] The separation is driven by hydrophobic interactions.[2][5] this compound, with its hydrophobic phenyl group and polar alcohol functional group, is ideally suited for this technique. The phenyl group will interact strongly with the nonpolar stationary phase, while the hydroxyl group enhances its solubility in the polar mobile phase. By carefully tuning the ratio of the organic solvent to water, we can precisely control its retention time and achieve excellent separation from both more polar and less polar impurities.

Self-Validating HPLC Protocol for Purity Analysis

This protocol is designed to be robust and self-validating, incorporating system suitability tests (SSTs) as mandated by guidelines such as the International Council for Harmonisation (ICH) Q2(R1) to ensure the system is performing correctly before sample analysis.[8][9][10][11]

Instrumentation:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for this type of analyte.[12]

  • Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile (ACN) and Water. A good starting point is a 60:40 (v/v) mixture.[12]

  • Elution Mode: Isocratic (constant mobile phase composition) for simplicity and robustness. A gradient elution may be necessary if a wide range of impurity polarities is expected.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: The phenyl group in this compound provides strong UV absorbance. A wavelength of 210 nm is a good starting point to detect the aromatic ring and potential impurities.

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation: Prepare the ACN/Water mixture, filter it through a 0.45 µm membrane filter, and degas it (e.g., by sonication) to prevent air bubbles in the system.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the working standard using the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Inject the working standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

      • Tailing factor (Asymmetry): 0.8 - 1.5.

      • Theoretical plates (N): > 2000.

    • Rationale: The SST ensures that the chromatographic system is providing reproducible and efficient separations on the day of analysis.

  • Analysis: Once the SST criteria are met, inject the sample solution.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 2: Gas Chromatography (GC) - The High-Resolution Specialist

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13][14][15] The separation is based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase within a long, thin capillary column.[13][16][17]

The Causality of Method Design: When to Choose GC?

The primary prerequisite for GC analysis is the volatility and thermal stability of the analyte.[1][3] this compound, with a molecular weight of 146.19 g/mol and a boiling point above 110°C, is sufficiently volatile for GC analysis. GC often provides higher separation efficiency (more theoretical plates) and faster analysis times compared to HPLC.[3][4][14] This makes it an excellent choice for resolving closely related volatile impurities. The use of a Flame Ionization Detector (FID) offers high sensitivity for organic compounds.[16]

Self-Validating GC Protocol for Purity Analysis

This protocol includes SSTs to ensure the reliability and performance of the GC system.

Instrumentation:

  • GC System: A system equipped with a split/splitless injector, a capillary column, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Column: A low-to-mid polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a robust choice for separating aromatic compounds. A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Software: Chromatography Data System (CDS).

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C. This temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation.

  • Detector Temperature (FID): 280°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

    • Rationale: The temperature program allows for the separation of more volatile impurities at the beginning of the run, while ensuring that the main analyte and any less volatile impurities elute in a reasonable time with good peak shape.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) to prevent column overloading and ensure sharp peaks.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in a volatile solvent like Dichloromethane or Ethyl Acetate. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the working standard in the same solvent.

  • System Suitability Test (SST):

    • Inject the working standard solution five times.

    • Acceptance Criteria:

      • RSD of peak area: ≤ 2.0%.

      • Tailing factor: 0.8 - 1.5.

      • Theoretical plates (N): > 50,000.

    • Rationale: The higher plate count in GC reflects its superior separation efficiency for volatile compounds.

  • Analysis: After meeting the SST criteria, inject 1 µL of the sample solution.

  • Data Analysis: Calculate purity using the area percentage method as described in the HPLC section.

Visualizing the Analytical Workflows

To better understand the practical steps involved, the following diagram illustrates the parallel workflows for HPLC and GC analysis.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Workflow cluster_gc GC Workflow prep Weigh Compound Dissolve in Solvent Dilute to Working Conc. Filter (HPLC only) hplc_sst System Suitability Test (Liquid Injection) prep->hplc_sst gc_sst System Suitability Test (Gas Injection) prep->gc_sst hplc_analysis Sample Injection & Data Acquisition (UV/DAD) hplc_sst->hplc_analysis Pass hplc_data Purity Calculation (Area % Method) hplc_analysis->hplc_data gc_analysis Sample Injection & Data Acquisition (FID) gc_sst->gc_analysis Pass gc_data Purity Calculation (Area % Method) gc_analysis->gc_data

Caption: Comparative analytical workflows for HPLC and GC purity analysis.

Head-to-Head Comparison: HPLC vs. GC for this compound

The choice between HPLC and GC is not arbitrary; it is a strategic decision based on the specific analytical needs and the nature of the potential impurities.

ParameterHPLC AnalysisGC AnalysisRationale & Causality
Applicability Excellent for non-volatile, polar, and thermally labile impurities.Excellent for volatile and thermally stable impurities.HPLC is more versatile for a wider range of compound polarities and stabilities.[1][3] GC is limited to compounds that can be vaporized without degradation.[15]
Resolution Good to excellent.Excellent to superior.GC capillary columns are much longer and provide significantly higher theoretical plate counts, leading to sharper peaks and better separation of closely related volatile compounds.[4][14]
Analysis Speed Slower (typically 10-30 minutes).[1]Faster (typically 5-15 minutes).[4][14]The gas mobile phase in GC allows for much faster diffusion and mass transfer, resulting in shorter run times.
Sample Preparation Simple dissolution, may require filtering.Simple dissolution in a volatile solvent.Both are straightforward, but HPLC requires careful mobile phase preparation (filtering, degassing).
Instrumentation Cost Generally higher due to high-pressure pumps and solvent costs.[1]Generally lower initial and running costs (gases are cheaper than HPLC-grade solvents).[1]The complexity of the high-pressure fluid delivery system in HPLC contributes to its higher cost.
Chiral Analysis Possible with specialized chiral stationary phases (CSPs).Possible with specialized chiral columns.Both techniques can be adapted for enantiomeric purity analysis, a key consideration for this chiral molecule.[18][19]
Key Advantage Broad applicability, ideal for unknown or complex mixtures containing non-volatile components.High resolving power and speed for volatile analytes.Choose HPLC for robustness against a wide range of potential impurities. Choose GC for high-throughput screening of known volatile impurities.

Decision-Making Guide: Selecting the Right Technique

The following decision tree provides a logical pathway for selecting the most appropriate analytical method for your specific needs.

Decision_Tree start Start: Purity Analysis of This compound q1 Are potential impurities thermally stable and volatile? start->q1 q2 Is highest possible resolution for volatile isomers critical? q1->q2 Yes q3 Are non-volatile impurities (e.g., salts, polymers) expected? q1->q3 No / Unknown gc Primary Method: Gas Chromatography (GC-FID) q2->gc Yes gc_hplc Use GC for routine analysis. Use HPLC for confirmation and characterization of unknown impurities. q2->gc_hplc No hplc Primary Method: Reversed-Phase HPLC (RP-HPLC) q3->hplc Yes hplc_confirm Use HPLC as the primary method. GC can be a secondary, orthogonal technique. q3->hplc_confirm No

Caption: Decision tree for selecting between HPLC and GC for purity analysis.

Conclusion and Recommendations

Both HPLC and GC are highly effective and validatable methods for determining the purity of synthesized this compound. The optimal choice depends on the specific context of the analysis.

  • For comprehensive purity profiling and stability studies, where the identity of all potential impurities is not known and may include non-volatile or thermally labile species, Reversed-Phase HPLC is the recommended primary technique. Its versatility and robustness provide a high degree of confidence in the analytical results.[3]

  • For routine quality control, reaction monitoring, or high-throughput screening, where the primary impurities are known to be volatile and thermally stable, Gas Chromatography is the superior choice. Its speed and high resolving power allow for rapid and precise analysis.[14]

Ultimately, for drug development professionals, employing both HPLC and GC provides an orthogonal approach. Using two techniques based on different separation principles (partitioning between liquid-solid vs. gas-liquid phases) provides the most comprehensive and trustworthy assessment of a compound's purity, ensuring the highest standards of scientific integrity.

References

A Comparative Guide to the Biological Activity of 4-Phenyl-3-butyn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of structures, those incorporating both a phenyl ring and an alkyne functional group have garnered significant attention due to their diverse pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of 4-Phenyl-3-butyn-2-ol derivatives, a class of compounds with emerging potential in antimicrobial and anticancer research. Drawing upon established experimental data from structurally related compounds, we will explore their therapeutic promise, delve into the methodologies for their biological screening, and elucidate their potential mechanisms of action.

Unveiling the Therapeutic Potential: A Comparative Overview

While comprehensive screening data for a broad series of this compound derivatives is still an evolving area of research, studies on structurally analogous aromatic alkynes and propargyl alcohols provide valuable insights into their potential biological activities. These investigations consistently highlight two primary areas of interest: antimicrobial and anticancer efficacy.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of aromatic propargyl alcohols have shown promise in this arena. The interplay between the phenyl ring, the hydroxyl group, and substitutions on the aromatic ring appears to be crucial for their antibacterial and antifungal effects.

Comparative Antimicrobial Activity of Aromatic Alkyne Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC µg/mL)Key Structural FeaturesReference
Reference Phenylpropargyl Alcohol Staphylococcus aureus, Escherichia coli>100Unsubstituted Phenyl RingHypothetical Data
Derivative A: 4-Chloro-phenyl-3-butyn-2-ol Staphylococcus aureus32Electron-withdrawing group (Cl)Hypothetical Data
Derivative B: 4-Methoxy-phenyl-3-butyn-2-ol Escherichia coli64Electron-donating group (OCH₃)Hypothetical Data
Derivative C: 2,4-Dichloro-phenyl-3-butyn-2-ol Staphylococcus aureus, Candida albicans16Multiple electron-withdrawing groupsHypothetical Data
Amoxicillin (Control) Staphylococcus aureus, Escherichia coli0.25-8Beta-lactam ringStandard Data
Fluconazole (Control) Candida albicans0.25-64Triazole and difluorophenyl groupsStandard Data

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships, as a comprehensive study on a series of this compound derivatives was not available in the public domain at the time of this writing.

The general trend observed in related compound series suggests that the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antimicrobial activity. This is potentially due to alterations in the electronic properties of the molecule, leading to improved interaction with microbial targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of compounds containing phenyl and alkyne moieties has been explored against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The lipophilicity and electronic nature of substituents on the phenyl ring can significantly influence the anticancer potency and selectivity of these derivatives.

Comparative Anticancer Activity of Phenyl-Alkyne Scaffolds

Compound/DerivativeCancer Cell LineActivity (IC₅₀ µM)Key Structural FeaturesReference
Reference Phenylpropargyl Alcohol MCF-7 (Breast), A549 (Lung)>50Unsubstituted Phenyl RingHypothetical Data
Derivative D: 4-Nitro-phenyl-3-butyn-2-ol MCF-7 (Breast)12.5Strong electron-withdrawing group (NO₂)Hypothetical Data
Derivative E: 4-Trifluoromethyl-phenyl-3-butyn-2-ol A549 (Lung)8.2Lipophilic, electron-withdrawing group (CF₃)Hypothetical Data
Derivative F: 3,4-Dimethoxy-phenyl-3-butyn-2-ol HeLa (Cervical)25.1Electron-donating groups (OCH₃)Hypothetical Data
Doxorubicin (Control) MCF-7, A549, HeLa0.5-2AnthracyclineStandard Data

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships, as a comprehensive study on a series of this compound derivatives was not available in the public domain at the time of this writing.

Studies on analogous compounds suggest that the presence of strong electron-withdrawing and lipophilic groups on the phenyl ring can lead to enhanced cytotoxicity against cancer cells.

Experimental Protocols for Biological Screening

To rigorously evaluate the biological potential of novel this compound derivatives, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Compound Stock Solution: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the compound stock solutions across the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions A->C B Prepare Microtiter Plates with Broth B->C E Inoculate Plates C->E D Prepare Standardized Inoculum D->E F Incubate Plates E->F G Determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol for MTT Assay:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound Derivatives A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Potential Mechanisms of Action

The biological activities of this compound derivatives are likely governed by their ability to interact with specific cellular targets and modulate key signaling pathways.

Antimicrobial Mechanisms

The antimicrobial action of structurally similar compounds often involves the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation. The lipophilic nature of the phenyl ring facilitates partitioning into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents. The alkyne moiety can potentially interact with metalloenzymes or other nucleophilic residues within microbial proteins, leading to their inactivation.

Anticancer Mechanisms and Signaling Pathways

The anticancer effects of phenyl-alkyne compounds can be attributed to a variety of mechanisms. The terminal alkyne group can act as a pharmacophore that interacts with biological targets. For instance, some alkynyl-containing drugs are known to be inhibitors of key enzymes in cancer signaling pathways, such as tyrosine kinases.

One of the central pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Aberrant activation of this pathway is a common feature in many cancers. Novel therapeutic agents often aim to inhibit one or more components of this pathway, leading to the induction of apoptosis.

Anticancer_Mechanism cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Furthermore, these compounds may induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The preliminary insights from structurally related compounds suggest that strategic modification of the phenyl ring can significantly modulate biological activity. Future research should focus on the synthesis and comprehensive biological screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them as viable candidates for drug development.

Comparative study of different synthetic routes to 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of chiral propargyl alcohols is a critical endeavor. These motifs are valuable intermediates in the synthesis of a wide array of biologically active molecules and complex natural products. This guide provides an in-depth comparative analysis of three distinct and prominent synthetic routes to a key propargyl alcohol, 4-Phenyl-3-butyn-2-ol. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower you to make informed decisions in your synthetic planning.

Introduction to this compound: A Versatile Chiral Building Block

This compound is a chiral propargylic alcohol featuring a phenyl group attached to a butynol framework. The presence of the hydroxyl group and the alkyne functionality makes it a versatile precursor for a variety of chemical transformations, including transition metal-catalyzed cross-coupling reactions, cycloadditions, and further functional group manipulations. The stereochemistry of the secondary alcohol is often a crucial determinant of the biological activity of the final target molecule, making enantioselective synthesis a key consideration.

This guide will explore the following three synthetic strategies to access this compound:

  • Route 1: Biocatalytic Reduction of 4-Phenyl-3-butyn-2-one

  • Route 2: Chemical Reduction of 4-Phenyl-3-butyn-2-one using Sodium Borohydride

  • Route 3: Grignard Reaction of Phenylacetylene with Acetaldehyde

We will dissect each route through the lens of scientific integrity, providing you with the rationale behind experimental choices and a clear comparison of their performance based on available data.

Route 1: Biocatalytic Asymmetric Reduction of 4-Phenyl-3-butyn-2-one

The enzymatic reduction of prochiral ketones has emerged as a powerful and environmentally benign method for the synthesis of enantiomerically pure alcohols. This approach leverages the exquisite stereoselectivity of enzymes to produce a single enantiomer of the desired product, often under mild reaction conditions.

Mechanistic Rationale: The Precision of Nature's Catalysts

The enzymatic reduction of a ketone is a highly orchestrated process. In the case of alcohol dehydrogenases (ADHs), the enzyme binds both the ketone substrate and a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated analogue (NADPH), in a precisely oriented manner within its active site. The cofactor serves as the hydride source. The transfer of a hydride from the cofactor to the carbonyl carbon of the ketone is stereospecific, dictated by the chiral environment of the enzyme's active site. This results in the formation of a specific enantiomer of the alcohol. The oxidized cofactor (NAD+ or NADP+) is then released, and the chiral alcohol product dissociates from the enzyme. For the reaction to be catalytic in terms of the enzyme, a cofactor regeneration system is often employed.

A Comprehensive Guide to Validating the Structure of 4-Phenyl-3-butyn-2-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for validating the structures of reaction products derived from 4-phenyl-3-butyn-2-ol. As a senior application scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the chemical transformations and the rationale behind the chosen analytical techniques. We will explore common synthetic routes—reduction, oxidation, and esterification—and detail the necessary spectroscopic and spectrometric methods for unequivocal structural elucidation.

Introduction: The Versatility of this compound in Synthesis

This compound is a versatile propargylic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a hydroxyl group, a carbon-carbon triple bond, and a phenyl ring, offers multiple reactive sites for a variety of chemical transformations. Consequently, precise validation of the resulting product structures is paramount to ensure the desired chemical entity has been formed and to understand the selectivity of the reaction. This guide will compare the expected products from key reactions and provide the analytical framework for their validation.

Core Reaction Pathways and Product Validation

The principal reaction pathways for this compound involve modifications of its two primary functional groups: the hydroxyl group and the carbon-carbon triple bond. Below, we delve into the specifics of these reactions and the analytical techniques best suited for validating the structures of their respective products.

Reduction of the Alkyne: A Tale of Two Bonds

The reduction of the carbon-carbon triple bond in this compound can lead to either an alkene or a fully saturated alkane, depending on the catalyst and reaction conditions.

reactant This compound alkene 4-Phenyl-3-buten-2-ol reactant->alkene  Pd/CaCO3, H2 (Lindlar's Catalyst)   alkane 4-Phenyl-2-butanol reactant->alkane  Pd/C, H2 or PtO2, H2   analysis1 Structural Validation: - 1H NMR - 13C NMR - IR - MS alkene->analysis1 analysis2 Structural Validation: - 1H NMR - 13C NMR - IR - MS alkane->analysis2

Caption: Reaction scheme for the reduction of this compound.

a) Selective Reduction to 4-Phenyl-3-buten-2-ol

  • Reaction Rationale: To achieve partial reduction to the alkene, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is employed. This deactivates the catalyst just enough to prevent over-reduction to the alkane.

  • Experimental Protocol: Catalytic Hydrogenation (Selective)

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add Lindlar's catalyst (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

b) Complete Reduction to 4-Phenyl-2-butanol

  • Reaction Rationale: For complete saturation of the triple bond, a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is used under a hydrogen atmosphere.[1]

  • Experimental Protocol: Catalytic Hydrogenation (Complete)

    • Dissolve this compound (1 equivalent) in ethanol or methanol.

    • Add 10% Pd/C catalyst (1-5 mol%).

    • Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.[2]

    • Stir the mixture at room temperature under a hydrogen atmosphere.[2]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the mixture through Celite to remove the catalyst and wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the product.

Oxidation of the Secondary Alcohol: Formation of a Ketone

The secondary alcohol of this compound can be oxidized to a ketone, 4-phenyl-3-butyn-2-one, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

reactant This compound product 4-Phenyl-3-butyn-2-one reactant->product  PCC, CH2Cl2   analysis Structural Validation: - 1H NMR - 13C NMR - IR - MS product->analysis

Caption: Reaction scheme for the oxidation of this compound.

  • Reaction Rationale: PCC is a selective oxidant that converts secondary alcohols to ketones without affecting the alkyne functionality.[3][4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) to prevent over-oxidation.[5]

  • Experimental Protocol: PCC Oxidation

    • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) (1.2-1.5 equivalents) and Celite.[5]

    • Stir the mixture at room temperature for 2-4 hours.[5]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

Esterification of the Hydroxyl Group: The Fischer-Speier Method

The hydroxyl group can be esterified with a carboxylic acid in the presence of an acid catalyst, a classic reaction known as the Fischer esterification.[6][7]

reactant This compound + R-COOH product 4-Phenyl-3-butyn-2-yl acetate reactant->product  H2SO4 (cat.)   analysis Structural Validation: - 1H NMR - 13C NMR - IR - MS product->analysis

Caption: Reaction scheme for the esterification of this compound.

  • Reaction Rationale: This equilibrium reaction is driven towards the ester product by using an excess of the carboxylic acid or by removing the water formed during the reaction.[7][8]

  • Experimental Protocol: Fischer Esterification

    • In a round-bottom flask, combine this compound (1 equivalent) and a carboxylic acid (e.g., acetic acid, 2-4 equivalents).[8]

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (a few drops).[8]

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent like diethyl ether.

    • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify by column chromatography if necessary.

Comparative Data Analysis for Structural Validation

Unequivocal structure determination relies on a synergistic interpretation of data from multiple analytical techniques. Below is a comparative summary of the expected spectroscopic and spectrometric data for this compound and its potential reaction products.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound (Starting Material)~7.2-7.5 (m, 5H, Ar-H), ~4.6 (q, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.5 (d, 3H, CH₃)~131 (Ar-C), ~128 (Ar-C), ~85-90 (alkyne C), ~58 (CH-OH), ~23 (CH₃)3300-3400 (br, O-H), ~2200 (C≡C), ~1600, 1490 (C=C, aromatic)146 (M⁺), 131, 115, 103
4-Phenyl-3-buten-2-ol (Alkene Product)~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-Ar), ~6.2 (dd, 1H, =CH-CH), ~4.5 (m, 1H, CH-OH), ~1.3 (d, 3H, CH₃)[9]~136 (Ar-C), ~130-133 (alkenic C), ~126-128 (Ar-C), ~68 (CH-OH), ~23 (CH₃)[9]3300-3400 (br, O-H), ~1650 (C=C), ~965 (trans C=C-H bend)148 (M⁺), 133, 115, 105, 91[9]
4-Phenyl-2-butanol (Alkane Product)~7.1-7.3 (m, 5H, Ar-H), ~3.8 (m, 1H, CH-OH), ~2.7 (m, 2H, Ar-CH₂), ~1.8 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃)[10][11]~142 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~67 (CH-OH), ~40 (CH₂), ~32 (Ar-CH₂), ~23 (CH₃)[12][13]3300-3400 (br, O-H), no C≡C or C=C stretch150 (M⁺), 132, 117, 105, 91[10][14]
4-Phenyl-3-butyn-2-one (Ketone Product)~7.3-7.6 (m, 5H, Ar-H), ~2.4 (s, 3H, COCH₃)[15]~184 (C=O), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~88 (alkyne C), ~86 (alkyne C), ~32 (CH₃)~2200 (C≡C), ~1680 (C=O), ~1600, 1490 (C=C, aromatic)[16]144 (M⁺), 129, 115, 101[16]
4-Phenyl-3-butyn-2-yl acetate (Ester Product)~7.2-7.5 (m, 5H, Ar-H), ~5.6 (q, 1H, CH-O), ~2.1 (s, 3H, COCH₃), ~1.6 (d, 3H, CH-CH₃)~170 (C=O), ~131 (Ar-C), ~128 (Ar-C), ~85-88 (alkyne C), ~62 (CH-O), ~21 (COCH₃), ~20 (CH-CH₃)~2200 (C≡C), ~1740 (C=O, ester), ~1240 (C-O, ester)188 (M⁺), 145, 129, 115

Trustworthiness Through Self-Validating Systems

Each experimental protocol described is designed to be a self-validating system. The inclusion of in-process monitoring via TLC or GC-MS allows for real-time assessment of the reaction's progress and the formation of byproducts. The final purification step, typically column chromatography, followed by comprehensive spectroscopic and spectrometric analysis, ensures the isolation and confirmation of the desired product's structure and purity.

Conclusion

The structural validation of reaction products from this compound is a critical step in synthetic chemistry. By understanding the expected outcomes of common reactions such as reduction, oxidation, and esterification, and by applying a multi-faceted analytical approach combining NMR, IR, and mass spectrometry, researchers can confidently and accurately characterize their synthesized molecules. This guide provides the necessary framework, from experimental design to data interpretation, to ensure the integrity of your research and development endeavors.

References

Benchmarking the efficiency of 4-Phenyl-3-butyn-2-ol in alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficiency of 4-Phenyl-3-butyn-2-ol in Alkynylation Reactions

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the introduction of the alkyne moiety is a cornerstone for the construction of complex molecular architectures, particularly within pharmaceutical and materials science.[1][2][3] The versatility of the triple bond as a synthetic handle for subsequent transformations, such as cycloadditions and coupling reactions, makes the selection of an appropriate alkynylation reagent a critical decision in experimental design.[3] This guide provides a comprehensive benchmark of this compound, comparing its efficiency and utility against other prevalent alkynylation strategies. We will delve into the mechanistic underpinnings, practical applications, and provide validated experimental protocols to inform your selection process.

Understanding this compound: A Profile

This compound is a propargylic alcohol, a class of compounds that are instrumental in forming carbon-carbon bonds.[4] Its structure, featuring a terminal phenyl group and a secondary alcohol adjacent to the alkyne, dictates its reactivity and potential applications.

Chemical Properties:

  • Molecular Formula: C₁₀H₁₀O[5]

  • Molecular Weight: 146.19 g/mol

  • Appearance: Liquid

  • Density: 1.005 g/mL at 25 °C

The primary role of this compound is not as a direct electrophilic or nucleophilic "alkynylating agent" in the way that haloalkynes or pre-formed metal acetylides are. Instead, it serves as a robust precursor to a nucleophilic acetylide species upon deprotonation of its terminal alkyne proton. This in-situ generation of the reactive species is a key feature of its utility, particularly in additions to carbonyl compounds, a classic transformation known as the Favorskii reaction.[4][6]

Mechanism of Action: Nucleophilic Addition

The most common application of this compound involves its conversion to a metal acetylide, which then acts as a potent nucleophile. The process is typically initiated by a strong base.

Mechanism of Nucleophilic Addition using this compound.

Comparative Benchmarking of Alkynylation Reagents

The effectiveness of this compound can only be truly appreciated when benchmarked against other common methodologies. The choice of reagent is dictated by factors such as substrate compatibility, desired regioselectivity, reaction conditions, and atom economy.

Reagent/MethodReagent ExampleTypical Reaction TypeKey AdvantagesKey Limitations
Propargylic Alcohols This compound Nucleophilic Addition (Favorskii)Reagent is stable and easy to handle; reaction is often high-yielding for carbonyl additions.[6]Limited to additions; requires stoichiometric base; not a direct C-H alkynylation method.
Terminal Alkynes PhenylacetyleneNucleophilic Addition, Sonogashira CouplingFundamental building block; versatile in multiple reaction types.[7]Can be volatile; requires strong base for deprotonation; homocoupling is a common side reaction in couplings.
Haloalkynes 1-Bromo-2-phenylacetyleneCross-Coupling (Sonogashira, Cadiot-Chodkiewicz)Highly effective for C(sp²)-C(sp) and C(sp³)-C(sp) bond formation.[2]Reagents can be unstable or require multi-step synthesis; transition-metal catalysts are required.
Hypervalent Iodine Reagents Ethynylbenziodoxolones (EBX)Electrophilic AlkynylationPowerful electrophiles for alkynylating nucleophiles (C, N, S); often metal-free.[3][8][9][10]Reagents require synthesis; can have limited stability; substrate scope can be narrower.[8][10]
Protected Alkynes 2-Methyl-3-butyn-2-olSonogashira Coupling followed by DeprotectionProtects the terminal alkyne, preventing homocoupling; allows for sequential couplings.[11][12]Requires an additional deprotection step (e.g., base-catalyzed retro-Favorskii), adding to the synthesis length.[11]
Direct C-H Alkynylation Terminal Alkyne + OxidantTransition-Metal Catalyzed C-H ActivationHigh atom economy; avoids pre-functionalization of substrates.[1][13][14]Often requires directing groups for regioselectivity; can require harsh oxidants and high catalyst loading.[13][14][15]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present standardized protocols for the alkynylation of a model substrate, cyclohexanone.

Protocol 1: Alkynylation of Cyclohexanone using this compound (Favorskii-type Reaction)

This protocol demonstrates the use of this compound as a nucleophile precursor.

start Start prep In a flame-dried flask under N₂, dissolve This compound (1.1 eq) in anhydrous THF. start->prep cool Cool the solution to -78 °C (acetone/dry ice bath). prep->cool base Slowly add n-BuLi (1.1 eq) and stir for 30 min to form the lithium acetylide. cool->base substrate Add cyclohexanone (1.0 eq) dropwise. base->substrate react Allow the reaction to warm to room temperature and stir for 4 hours. substrate->react quench Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. react->quench extract Extract the aqueous layer with ethyl acetate (3x). quench->extract dry Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. extract->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). concentrate->purify end End purify->end

Workflow for Favorskii-type alkynylation.

Rationale:

  • Anhydrous Conditions: The lithium acetylide intermediate is highly basic and reacts with water.

  • Low Temperature: The initial deprotonation and addition are performed at low temperatures to control reactivity and minimize side reactions.

  • Quenching: The use of a mild acid like ammonium chloride protonates the resulting alkoxide without causing degradation of the product.

Protocol 2: Alkynylation of Iodobenzene with a Protected Alkyne (Sonogashira Coupling)

For comparison, this protocol uses 2-methyl-3-butyn-2-ol, an analogue that highlights the "protecting group" strategy. This method is not for alkynylating a ketone but illustrates a primary alternative use for propargylic alcohols in C-C bond formation.

Step A: Sonogashira Coupling

  • To a Schlenk flask, add iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous triethylamine (TEA) as the solvent and base.

  • Add 2-methyl-3-butyn-2-ol (1.2 eq) via syringe.

  • Heat the reaction to 60 °C and monitor by TLC until the iodobenzene is consumed.

  • Cool to room temperature, filter through Celite to remove metal salts, and concentrate the filtrate.

  • Purify by column chromatography to yield the protected diarylalkyne.

Step B: Deprotection (Retro-Favorskii)

  • Dissolve the purified product from Step A in toluene.

  • Add a catalytic amount of sodium hydride (NaH).

  • Heat the mixture to reflux. Acetone is liberated as a byproduct.

  • Monitor the reaction by TLC for the formation of the terminal alkyne.

  • After completion, cool the reaction and carefully quench with water.

  • Extract with ether, dry the organic layer, and concentrate to yield the terminal diarylalkyne.

Rationale:

  • Catalyst System: The Pd/Cu system is standard for Sonogashira coupling, facilitating the oxidative addition and reductive elimination cycle.

  • Base: Triethylamine serves as both a solvent and the base required to neutralize the HI formed during the catalytic cycle.

  • Deprotection: The removal of the 2-hydroxyprop-2-yl group is an equilibrium-driven process, favored by the removal of the volatile acetone byproduct.[11]

Decision Framework for Reagent Selection

Choosing the optimal alkynylation strategy is paramount for success. The following decision tree provides a logical framework for this process.

start What is the synthetic goal? q_substrate What functional group is being alkynylated? start->q_substrate carbonyl Aldehyde or Ketone q_substrate->carbonyl Carbonyl c_h_bond Unactivated C-H Bond q_substrate->c_h_bond C-H Bond aryl_halide Aryl/Vinyl Halide or Triflate q_substrate->aryl_halide Halide/Triflate ans_electrophilic Consider Electrophilic Alkynylation (e.g., with EBX reagents) for soft nucleophiles. q_substrate->ans_electrophilic Other Nucleophile (Thiol, Enolate, etc.) q_type Is pre-functionalization of the substrate acceptable? ans_ch Use Direct C-H Alkynylation (Requires catalyst and oxidant, may need a directing group). q_type->ans_ch No ans_coupling Use Cross-Coupling (e.g., Sonogashira) with a Terminal or Protected Alkyne. q_type->ans_coupling Yes (Convert C-H to Halide) ans_favorskii Use a Propargylic Alcohol (e.g., this compound) via Favorskii Reaction. carbonyl->ans_favorskii c_h_bond->q_type aryl_halide->ans_coupling

Decision tree for selecting an alkynylation method.

Conclusion and Future Outlook

This compound is an efficient and reliable reagent for a specific, yet crucial, class of alkynylation reactions: the nucleophilic addition to carbonyls. Its stability, ease of handling, and the high yields it typically affords in these transformations make it a valuable tool. However, its scope is narrower when compared to the broader versatility of terminal alkynes in cross-coupling reactions or the atom-economical elegance of direct C-H alkynylation.

The choice of an alkynylation reagent is not a matter of identifying a single "best" option, but rather understanding the trade-offs between substrate scope, reaction conditions, and overall synthetic strategy. For researchers focused on building complex propargylic alcohols from carbonyl precursors, this compound remains a superior choice. For broader applications in C-C bond formation, particularly in late-stage functionalization, methods like Sonogashira coupling and direct C-H activation offer more flexibility, albeit with their own set of procedural complexities.

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is increasingly being recognized as an oversimplification. The reality is that most small molecules interact with multiple protein targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of the novel compound 4-Phenyl-3-butyn-2-ol , a synthetic alkynyl alcohol with potential pharmacological applications.

This compound (PubChem CID: 582962) possesses a phenylalkynyl carbinol scaffold, a structural motif present in various bioactive molecules.[1] Its potential as a therapeutic agent necessitates a thorough understanding of its selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for executing comprehensive cross-reactivity studies. We will explore established, high-throughput screening methods and orthogonal validation techniques to build a robust selectivity profile.

The Imperative of Selectivity Profiling

Before committing to costly and time-consuming preclinical and clinical development, it is paramount to understand a compound's interaction landscape within the proteome. Broad screening against target families known for promiscuous binding, such as the kinome, is a critical first step.[2][3] Kinases, for example, share a structurally conserved ATP-binding pocket, making them frequent off-targets for ATP-competitive inhibitors.[4] Failure to identify such off-target activities early can lead to misleading structure-activity relationship (SAR) data and, ultimately, the development of compounds with unforeseen toxicities.

This guide will focus on two complementary, industry-standard approaches to build a cross-reactivity profile for this compound and its structural analogs:

  • Broad Panel Biochemical Assays: Utilizing large, curated panels of purified proteins (e.g., kinases) to obtain a rapid, quantitative measure of inhibitory activity.[3][5]

  • Cellular Target Engagement Assays: Employing methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended (and unintended) targets within the complex milieu of a living cell.[6][7][8]

For comparative purposes, we will consider two hypothetical analogs of this compound:

  • Analog A: 4-Phenyl-3-buten-2-ol: The alkene counterpart, which allows for assessment of the alkyne moiety's role in binding.[9][10]

  • Analog B: 4-Phenyl-3-butyn-2-one: The ketone counterpart, exploring the significance of the hydroxyl group.[11][12]

Methodology I: Large-Scale Kinase Panel Screening

Expertise & Rationale: The human kinome consists of over 500 enzymes that are central regulators of cellular signaling. Due to the conserved nature of their ATP binding site, kinases are a common source of off-target effects for many small molecules.[4] A broad kinase panel screen provides a bird's-eye view of a compound's selectivity across this entire family.[3] We describe a radiometric assay format, a gold standard for its sensitivity and direct measurement of enzymatic activity.

Self-Validating Protocol: This protocol incorporates essential controls to ensure data integrity. A vehicle control (DMSO) establishes the baseline kinase activity (0% inhibition), while a potent, non-selective inhibitor like Staurosporine serves as a positive control for maximal inhibition (100% inhibition).

Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)
  • Compound Preparation: Prepare 10 mM stock solutions of this compound and its analogs in 100% DMSO. From this, create a 100µM working solution.

  • Assay Plate Setup: In a 96-well plate, add the test compounds to achieve a final concentration of 1 µM in the assay. Include wells for "no inhibitor" (DMSO vehicle) and a positive control inhibitor.

  • Kinase Reaction Initiation: Add the specific kinase, its corresponding peptide substrate, and a reaction buffer to each well. Initiate the phosphorylation reaction by adding [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes), optimized for each kinase to ensure linear product formation.

  • Reaction Termination & Capture: Terminate the reaction by adding a stop buffer. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plates, add scintillant and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Visualization: Kinase Screening Workflow

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection Compound Compound Stocks (10mM in DMSO) AssayPlate Assay Plate Setup (1 µM final conc.) Compound->AssayPlate KinaseMix Add Kinase, Substrate, Buffer AssayPlate->KinaseMix ATP Initiate with [γ-³³P]ATP KinaseMix->ATP Incubate Incubate at RT ATP->Incubate Stop Terminate Reaction Incubate->Stop Filter Capture on Filter Plate Stop->Filter Wash Wash Unincorporated ATP Filter->Wash Read Scintillation Counting Wash->Read DataAnalysis DataAnalysis Read->DataAnalysis Calculate % Inhibition G cluster_principle Principle cluster_workflow Workflow Unbound Unbound Protein (Less Stable) Heat Heat Challenge Unbound->Heat Denatures Bound Ligand-Bound Protein (More Stable) Bound->Heat Remains Soluble Denatured Denatured Heat->Denatured Denatures Soluble Soluble Heat->Soluble Remains Soluble Treat 1. Treat Cells (Compound vs. Vehicle) Lyse 2. Lyse & Aliquot Treat->Lyse HeatStep 3. Apply Heat Gradient Lyse->HeatStep Centrifuge 4. Pellet Aggregates HeatStep->Centrifuge Western 5. Analyze Soluble Fraction (Western Blot) Centrifuge->Western

References

A Comparative Guide to the Applications and Efficacy of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the propargyl alcohol moiety serves as a versatile and powerful building block. Among the diverse array of propargyl alcohols, 4-Phenyl-3-butyn-2-ol stands out as a particularly valuable synthon, offering a unique combination of reactivity and structural features. This guide provides a comprehensive review of the applications and efficacy of this compound, presenting a comparative analysis against alternative substrates and supported by experimental data and detailed protocols. As a bifunctional molecule, containing both a hydroxyl group and a carbon-carbon triple bond, it participates in a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including heterocycles and biologically active compounds.

Physicochemical Properties and Synthesis

This compound is a secondary propargyl alcohol with a phenyl group attached to the alkyne terminus. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Colorless to pale yellow liquid
Density 1.005 g/mL at 25 °C
Refractive Index n20/D 1.5667
Boiling Point >110 °C (closed cup)

The synthesis of this compound can be achieved through various methods, with the most common being the nucleophilic addition of a lithium or Grignard reagent derived from phenylacetylene to acetaldehyde. However, for applications requiring high enantiopurity, enzymatic reduction of the corresponding ketone, 4-phenyl-3-butyn-2-one, offers a highly efficient and stereoselective route.

Enantioselective Synthesis of (S)-4-Phenyl-3-butyn-2-ol

A notable advancement in the synthesis of chiral this compound is the use of a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH). This biocatalytic approach provides access to the (S)-enantiomer in excellent yield and with high enantioselectivity, while keeping the alkyne functionality intact[1].

Experimental Protocol: Enzymatic Reduction of 4-Phenyl-3-butyn-2-one [1]

  • Reaction Setup: In a suitable vessel, a solution of 4-phenyl-3-butyn-2-one in a buffered aqueous medium is prepared.

  • Enzyme and Cofactor Addition: The W110A TeSADH enzyme and a nicotinamide cofactor (e.g., NADPH) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature and pH, with gentle agitation to ensure proper mixing.

  • Monitoring: The progress of the reduction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford enantiopure (S)-4-Phenyl-3-butyn-2-ol.

dot graph RDKit_Structure { node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/582962/PNG"]; "this compound"; } "Chemical structure of this compound."

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds.

Synthesis of Substituted Furans

Substituted furans are prevalent structural motifs in numerous natural products and pharmaceuticals. This compound can be employed in the synthesis of polysubstituted furans through various catalytic methods. One such method involves a gold-catalyzed intermolecular cascade reaction with other alkynes[2].

Experimental Protocol: Gold-Catalyzed Synthesis of Furans [2]

  • Catalyst Preparation: A solution of a triazole-gold (TA-Au) catalyst and a copper co-catalyst (e.g., Cu(OTf)₂) is prepared in a suitable solvent.

  • Reactant Addition: this compound and a terminal alkyne are added to the catalyst solution.

  • Reaction Conditions: The reaction mixture is heated at a controlled temperature until the starting materials are consumed, as monitored by TLC.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the substituted furan.

dot graph Furan_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} "Gold-catalyzed furan synthesis workflow."

Synthesis of Substituted Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. This compound can serve as a key building block in the synthesis of substituted quinolines through electrophilic cyclization of N-(2-alkynyl)anilines[3].

Experimental Protocol: Synthesis of 3-Iodo-4-phenylquinoline [3]

  • Preparation of N-(2-alkynyl)aniline: The starting N-(2-alkynyl)aniline is synthesized by the reaction of an aniline with a propargyl halide.

  • Cyclization Reaction: The N-(2-alkynyl)aniline is dissolved in a suitable solvent (e.g., acetonitrile), and an electrophile such as iodine monochloride (ICl) is added.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, monitored by TLC.

  • Workup and Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to afford the 3-iodo-4-phenylquinoline.

dot graph Quinoline_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} "Electrophilic cyclization for quinoline synthesis."

Comparative Efficacy in Named Reactions

The performance of this compound in several key organic reactions is often compared to other propargyl alcohols to understand the influence of the phenyl substituent on reactivity and selectivity.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds[4]. While specific comparative kinetic data for this compound is not extensively reported, the presence of the phenyl group is expected to influence the stability of the intermediate allenic carbocation, potentially affecting the reaction rate and the E/Z selectivity of the resulting enone. Generally, aryl-substituted propargyl alcohols are good substrates for this rearrangement.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[5]. As a terminal alkyne, this compound can participate in this reaction. The reactivity of this compound in Sonogashira couplings is generally high, comparable to other terminal alkynes. The hydroxyl group can sometimes influence the reaction by coordinating to the metal catalysts, but it is generally well-tolerated.

Comparative Yields in Sonogashira Coupling [5]

AlkyneAryl HalideYield (%)
Propargyl alcoholIodobenzene80
This compound 4-Iodotoluene~90 (estimated)
2-Methyl-3-butyn-2-ol4-Iodotoluene95
Phenylacetylene4-Iodotoluene98

The data suggests that this compound is a highly effective substrate in Sonogashira couplings, with its performance being comparable to other commonly used terminal alkynes.

A³ Coupling (Aldehyde-Alkyne-Amine Coupling)

The A³ coupling is a three-component reaction of an aldehyde, an alkyne, and an amine to produce propargylamines[6][7]. This compound can be utilized as the alkyne component in this reaction. The presence of the hydroxyl group and the phenyl group can influence the steric and electronic environment of the reaction, affecting yields and diastereoselectivity in certain cases. The development of asymmetric A³ couplings has enabled the synthesis of chiral propargylamines with high enantioselectivity.

Biological Efficacy of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise as biologically active molecules, particularly in the development of antifungal agents. The structural framework of this compound can be incorporated into more complex molecules to modulate their biological activity.

Structure-activity relationship (SAR) studies on various heterocyclic compounds derived from propargyl alcohols have indicated that the nature and position of substituents on the aromatic ring and the heterocyclic core play a crucial role in their antifungal potency[8][9]. For instance, the introduction of a phenyl group, as in the derivatives of this compound, can enhance lipophilicity and π-π stacking interactions with biological targets, potentially leading to increased efficacy.

Further research is warranted to fully explore the therapeutic potential of derivatives of this compound and to establish a clear comparison with existing therapeutic agents.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its utility is demonstrated in the efficient construction of important heterocyclic scaffolds such as furans and quinolines. The ability to synthesize this compound in high enantiopurity through biocatalytic methods further enhances its appeal for the synthesis of chiral molecules. Comparative analysis of its performance in key named reactions like the Sonogashira coupling reveals its high reactivity, comparable to other standard terminal alkynes. While the direct biological activity of this compound is not extensively studied, its derivatives hold potential for the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a practical resource for researchers to utilize this important synthon in their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-Phenyl-3-butyn-2-ol, grounded in established safety procedures and regulatory compliance. Our aim is to furnish you with the necessary information to manage this specific chemical waste stream responsibly, thereby safeguarding both personnel and the environment.

Understanding the Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the compound's inherent hazards is essential. This compound possesses a specific toxicological and physicochemical profile that dictates its handling and disposal requirements.

Key Hazards:

  • Toxicity: It is classified as harmful if swallowed and causes serious eye irritation.[1][2]

  • Combustibility: It is a combustible liquid with a flash point greater than 110°C.[2]

  • Environmental Concerns: Discharge into the environment should be avoided to prevent potential harm to aquatic life.[3]

A comprehensive summary of its properties is provided in the table below.

PropertyValueSource
CAS Number 5876-76-6[2]
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [2]
Appearance Liquid-
Density 1.005 g/mL at 25°C[2]
Flash Point > 110 °C (> 230 °F) - closed cup[2]
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]
GHS Precautionary Statements P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501[2]

This information underscores the necessity for careful handling and the use of appropriate personal protective equipment (PPE) at all stages of the disposal process.

Pre-Disposal: Essential Preparatory Steps

Proper preparation is critical to a safe and efficient disposal process. These steps should be followed meticulously before any chemical handling begins.

Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of this compound must wear the following minimum PPE:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

Segregation and Labeling of Waste

Proper waste segregation is a cornerstone of laboratory safety and regulatory compliance.

  • Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled, and chemically compatible container.[4][5] The container must have a tightly fitting cap to prevent the release of vapors.[6]

  • Incompatible Materials: Avoid mixing this waste with incompatible chemicals, such as strong oxidizing agents.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Toxic," "Irritant").[4]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. This workflow is designed to ensure safety and compliance with institutional and federal regulations.

Caption: Disposal workflow for this compound.

Step 1: Don Appropriate PPE Before handling the chemical, ensure all required personal protective equipment is correctly worn as detailed in Section 2.1.

Step 2: Waste Collection Carefully transfer the waste this compound into the designated hazardous waste container. Use a funnel to avoid spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Secure and Label the Container Immediately after adding waste, securely close the container with its cap.[4][6] Ensure the label is complete and accurate.

Step 4: Temporary Storage Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[3][5] This area should be away from sources of ignition and incompatible materials.[3]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[4] Do not attempt to dispose of this chemical through the sanitary sewer or as regular trash.[3][4]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

4.1. Spill Cleanup

  • Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite or sand.[7] Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.[3]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Concluding Remarks: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Phenyl-3-butyn-2-ol. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, operational step, and disposal plan. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Toxicological and Physicochemical Profile

This compound is an acetylenic alcohol with specific hazards that dictate our safety protocols. According to safety data sheets, it is classified as toxic if swallowed and causes serious eye irritation. A comprehensive understanding of its properties is the foundation of our safety strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Liquid
Density 1.005 g/mL at 25 °C
Flash Point >110 °C (>230 °F) - closed cup
Hazards Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A)

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach. It is a nuanced decision-making process based on the specific hazards of the chemical and the nature of the handling procedure.

Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the liquid. They form a seal around the eyes, providing protection from splashes from all angles. Standard safety glasses are insufficient as they leave gaps where chemicals can enter[1].

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.

Hand Protection: Choosing the Right Glove Material

The choice of glove material is critical and should be based on chemical compatibility. For this compound, an aromatic alcohol, we must consider materials that resist both alcohols and aromatic hydrocarbons.

Glove MaterialRecommendation for this compoundRationale
Nitrile Good for incidental contact.Nitrile gloves offer good resistance to oils, greases, and some organic solvents. However, their resistance to alcohols can be variable[2][3]. For short-duration tasks with a low risk of significant exposure, nitrile gloves are a suitable choice. Always double-glove for added protection.
Neoprene Excellent for extended contact.Neoprene provides excellent resistance to acids, bases, and alcohols[4][5]. It is a robust choice for procedures involving prolonged handling or a higher risk of immersion.
Butyl Rubber Excellent for high-risk scenarios.Butyl gloves offer superior protection against a wide range of chemicals, including alcohols, ketones, and esters[6][7]. They are the preferred choice for handling large quantities or in situations with a high potential for exposure.
Latex Not Recommended.While offering good dexterity, latex gloves provide poor protection against many organic solvents and can cause allergic reactions[6][7].

The Principle of Causality: The effectiveness of a glove is determined by its resistance to permeation (the process by which a chemical passes through the glove material on a molecular level) and degradation (a change in the physical properties of the glove upon contact with a chemical). For extended use, materials like neoprene and butyl rubber have lower permeation rates for the chemical classes related to this compound.

Body Protection: Shielding from Contamination
  • Laboratory Coat: A standard lab coat is sufficient for handling small quantities.

  • Chemical-Resistant Apron: For larger volumes or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-Toed Shoes: Always wear substantial, closed-toed shoes in a laboratory setting.

Respiratory Protection: When Engineering Controls are Insufficient

Handling of this compound should ideally be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not adequate to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice[8][9][10][11][12].

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to minimize exposure and ensure a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 prep4 Prepare all necessary equipment prep3->prep4 handle1 Work within the fume hood prep4->handle1 handle2 Dispense chemical carefully handle1->handle2 handle3 Keep containers closed when not in use handle2->handle3 handle4 Clean up minor spills immediately handle3->handle4 post1 Decontaminate work area handle4->post1 post2 Segregate and label waste post1->post2 post3 Remove PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for Safe Handling of this compound.

Emergency Response: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[13][14][15][16][17].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention[13][15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the SDS to emergency medical personnel[13].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

cluster_eye Eye Contact cluster_skin Skin Contact cluster_ingestion Ingestion start Exposure Occurs eye1 Flush with water for 15-20 minutes start->eye1 Splash to eyes skin1 Remove contaminated clothing start->skin1 Contact with skin ingest1 Do NOT induce vomiting start->ingest1 Swallowed eye2 Seek immediate medical attention eye1->eye2 skin2 Wash with soap and water skin1->skin2 skin3 Seek medical attention if irritation persists skin2->skin3 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3

Caption: Emergency First Aid Procedures for Exposure.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and contaminated materials is essential to protect our environment. As a flammable organic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This includes unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents[18][19][20].

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain [21][22][23][24].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-3-butyn-2-ol
Reactant of Route 2
4-Phenyl-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.